CY5-N3
Description
Properties
IUPAC Name |
(2E)-2-[(2E,4E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N6O7S2/c1-6-41-30-19-17-26(50(44,45)46)24-28(30)35(2,3)32(41)14-9-7-10-15-33-36(4,5)29-25-27(51(47,48)49)18-20-31(29)42(33)23-12-8-11-16-34(43)38-21-13-22-39-40-37/h7,9-10,14-15,17-20,24-25H,6,8,11-13,16,21-23H2,1-5H3,(H2-,38,43,44,45,46,47,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSISYTNZXRYXJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectral Properties and Applications of Cy5-N3
For researchers, scientists, and professionals in drug development, understanding the characteristics of fluorescent probes is paramount for the successful design and execution of experiments. This guide provides an in-depth look at the spectral properties of Cyanine5-Azide (Cy5-N3), a widely used far-red fluorescent dye. We will delve into its excitation and emission spectra, detail the experimental protocols for its use in biomolecule labeling, and illustrate the associated chemical pathways.
Spectroscopic Properties of this compound
This compound is a fluorescent dye featuring an azide (B81097) (-N3) group, which allows for its covalent attachment to other molecules through "click chemistry."[1] It is characterized by its intense brightness and high water solubility.[1][2] Its fluorescence is stable across a pH range of 4 to 10, making it suitable for a wide array of biological applications.[2][3] The spectral properties of this compound are nearly identical to other popular dyes such as Alexa Fluor® 647 and CF® 647 Dye.[1][2]
The key spectral data for this compound are summarized in the table below:
| Property | Value | References |
| Excitation Maximum (λex) | ~646 - 650 nm | [1][4][5] |
| Emission Maximum (λem) | ~662 - 671 nm | [2][4][5] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [2][4] |
| Recommended Laser Lines | 633 nm, 647 nm | [1][2][6] |
These properties make this compound an ideal candidate for experiments utilizing far-red laser lines, minimizing autofluorescence from biological samples.
Experimental Protocols
The primary application of this compound is the fluorescent labeling of biomolecules, which is typically achieved through click chemistry. This involves the reaction of the azide group on this compound with an alkyne-modified biomolecule. Two common protocols are employed: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
General Protocol for Measuring Excitation and Emission Spectra
To experimentally verify the spectral properties of this compound, absorbance and fluorescence spectroscopy are used.
-
Solution Preparation : Prepare a stock solution of this compound by dissolving the powder in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO) or water.[4][5] Subsequently, dilute the stock solution to a working concentration (e.g., 1-10 µM) using a suitable buffer, like phosphate-buffered saline (PBS), pH 7.4.[7]
-
Absorbance Measurement : Use a spectrophotometer to measure the absorbance spectrum of the this compound solution. The peak of this spectrum corresponds to the excitation maximum (λex).
-
Fluorescence Measurement : Utilize a spectrofluorometer to measure the emission spectrum. Excite the sample at its determined λex and scan a range of higher wavelengths to find the emission maximum (λem).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This method is widely used for its efficiency and reliability.[8]
-
Reaction Setup : In a reaction buffer (e.g., PBS), combine the alkyne-modified biomolecule, this compound, a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) to maintain copper in its +1 oxidation state.[5][7] A copper ligand such as TBTA can be included to stabilize the copper(I) ion.
-
Incubation : Allow the reaction to proceed at room temperature for 30-60 minutes.[7]
-
Purification : Remove the unreacted dye and catalyst from the labeled biomolecule using methods like size-exclusion chromatography or dialysis.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
SPAAC is a copper-free click chemistry method, which is advantageous for in vivo applications where copper toxicity is a concern.[1][9]
-
Reaction Setup : Mix the this compound with a biomolecule that has been modified with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) in a suitable buffer (e.g., PBS, pH 7.4).[7][10]
-
Incubation : Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[7]
-
Purification : Purify the labeled biomolecule to remove any unreacted this compound, typically using size-exclusion chromatography.
Visualizing the Workflow
The following diagrams illustrate the chemical pathways and general workflows for labeling biomolecules with this compound.
References
- 1. Cy5 Azide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. interchim.fr [interchim.fr]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Sulfo-Cyanine5-Azide (CY5-N3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-Cyanine5-Azide (CY5-N3), a key reagent in bioconjugation and fluorescence-based detection. The information is intended to support research and development activities in molecular biology, drug discovery, and diagnostics.
Core Chemical Properties and Structure
Sulfo-Cyanine5-Azide is a water-soluble, far-red fluorescent dye functionalized with an azide (B81097) group. This moiety allows for its covalent attachment to alkyne- or cyclooctyne-modified biomolecules via "click chemistry". The presence of sulfonate groups enhances its water solubility, making it ideal for labeling proteins, nucleic acids, and other biological molecules in aqueous environments with minimal use of organic co-solvents.[1][2][]
Chemical Structure
The chemical structure of the potassium salt of Sulfo-Cyanine5-Azide is depicted below.
Caption: 2D structure of Sulfo-Cyanine5-Azide.
Quantitative Physicochemical & Spectral Properties
The key properties of Sulfo-Cyanine5-Azide are summarized in the table below. These values are critical for experimental design, including calculating dye concentrations and setting up fluorescence imaging systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₄₃N₆KO₇S₂ (Potassium Salt) | [1][4] |
| C₃₅H₄₃N₆NaO₇S₂ (Sodium Salt) | [2] | |
| Molecular Weight | 762.98 g/mol (Potassium Salt) | [1][4] |
| 746.87 g/mol (Sodium Salt) | [2] | |
| Appearance | Dark blue solid/crystals | [2][4] |
| Solubility | High solubility in water, DMSO, DMF | [1][5] |
| Excitation Maximum (λex) | ~646 nm | [1][4] |
| Emission Maximum (λem) | ~662 nm | [1][4] |
| Molar Extinction Coeff. (ε) | 271,000 M⁻¹cm⁻¹ at 646 nm | [1][4] |
| Fluorescence Quantum Yield (Φ) | 0.28 | [1][4][6] |
| Purity | ≥95% (typically by HPLC) | [4][5] |
Experimental Protocols: Labeling via Click Chemistry
This compound is primarily utilized in two types of azide-alkyne cycloaddition reactions: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method is highly efficient and involves the use of a copper(I) catalyst to ligate the CY5-azide to a terminal alkyne-modified molecule.
Materials:
-
This compound (Sulfo-Cyanine5-Azide)
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (optional but recommended): THPTA or BTTAA stock solution (e.g., 50 mM in water)
-
Anhydrous DMSO or DMF for preparing this compound stock solution
-
Purification system (e.g., size-exclusion chromatography, dialysis, or ultrafiltration)
Protocol for Labeling a Protein:
-
Preparation of Reagents:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Dissolve the alkyne-modified protein in PBS buffer at a concentration of 1-10 mg/mL.
-
Freshly prepare the Sodium Ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve a final concentration that is typically 2-10 fold molar excess over the protein.
-
Optional: Add the copper-chelating ligand to a final concentration of 1.25 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.25 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Mix the components gently by pipetting.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other reaction components by purifying the labeled protein. Suitable methods include size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis against PBS, or centrifugal ultrafiltration.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for CY5).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry variant, making it highly suitable for applications in living cells or where copper toxicity is a concern. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.
Materials:
-
This compound (Sulfo-Cyanine5-Azide)
-
Cyclooctyne-modified biomolecule (e.g., DBCO-protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF for preparing this compound stock solution
-
Purification system (as in CuAAC)
Protocol for Labeling a DBCO-modified Antibody:
-
Preparation of Reagents:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a solution of the DBCO-modified antibody in PBS at a suitable concentration (e.g., 1 mg/mL).
-
-
Reaction Setup:
-
Combine the DBCO-modified antibody and this compound in a microcentrifuge tube. A 3-5 fold molar excess of the CY5-azide is typically recommended.
-
The reaction proceeds by simply mixing the components. No catalyst is required.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time may need optimization depending on the specific reactants. Protect the reaction from light.
-
-
Purification:
-
Purify the labeled antibody from unreacted dye using an appropriate method as described in the CuAAC protocol.
-
-
Characterization:
-
Characterize the final conjugate to determine the concentration and degree of labeling.
-
Reaction Pathways and Workflows
The following diagrams illustrate the reaction mechanism for CuAAC and provide a generalized experimental workflow for bioconjugation using this compound.
Caption: Reaction pathway for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Generalized experimental workflow for biomolecule labeling with this compound.
Storage and Handling
-
Storage: this compound azide is typically stored at -20°C in the dark and desiccated.[1] Stock solutions in anhydrous DMSO can also be stored at -20°C for several weeks, though fresh preparation is recommended for best results.
-
Handling: The compound is light-sensitive; exposure to light should be minimized during handling and experiments to prevent photobleaching. Standard laboratory personal protective equipment should be worn.
References
Sulfo-Cyanine5-azide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical and physical properties of Sulfo-Cyanine5-azide, a water-soluble fluorescent dye commonly employed in bioorthogonal chemistry. Detailed experimental protocols for its application in labeling biomolecules are also presented, alongside graphical representations of the underlying chemical reactions and workflows.
Core Properties of Sulfo-Cyanine5-azide
Sulfo-Cyanine5-azide is a bright, far-red fluorescent probe featuring an azide (B81097) moiety, rendering it suitable for "click chemistry" reactions. Its high water solubility, a consequence of its sulfonate groups, makes it particularly well-suited for labeling sensitive biological molecules such as proteins and nucleic acids in aqueous environments. The presence of different counter-ions (typically sodium or potassium) can lead to slight variations in its molecular weight.
Data Presentation: Quantitative Summary
For clarity and easy comparison, the quantitative data for Sulfo-Cyanine5-azide are summarized in the table below. It is important to note the counter-ion when calculating molar equivalents for experiments.
| Property | Value (Potassium Salt) | Value (Sodium Salt) | Citations |
| Molecular Formula | C₃₅H₄₃N₆KO₇S₂ | C₃₅H₄₃N₆NaO₇S₂ | [1][2] |
| Molecular Weight | 762.98 g/mol | 746.87 g/mol | [1][2] |
| Appearance | Dark blue crystals | Dark blue crystals | [1][2] |
| Solubility | Very high in water | Very high in water | [1][2] |
| Purity | ≥95% (by ¹H NMR and HPLC-MS) | ≥95% (by ¹H NMR and HPLC-MS) | [2][3] |
Experimental Protocols
Sulfo-Cyanine5-azide is primarily used in two types of click chemistry reactions for biomolecular labeling: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Below is a detailed methodology for a typical CuAAC reaction for labeling an alkyne-modified protein.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol outlines the steps for conjugating Sulfo-Cyanine5-azide to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sulfo-Cyanine5-azide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper-chelating ligand (optional but recommended, e.g., THPTA or TBTA)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Sulfo-Cyanine5-azide in anhydrous DMF or DMSO.
-
Prepare a fresh 50 mM solution of sodium ascorbate in water.
-
If using a ligand, prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in a suitable reaction buffer.
-
Add the Sulfo-Cyanine5-azide stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 5-10 fold molar excess of the dye is common.
-
If using a ligand, add it to the reaction mixture at a concentration that is typically 5 times that of the copper sulfate.
-
Add the CuSO₄ solution to the reaction mixture. A final concentration of 1-2 mM is often sufficient.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal incubation time may vary depending on the specific reactants and concentrations.
-
-
Purification:
-
Following incubation, purify the labeled protein from excess dye and other reaction components using a suitable method such as size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and Sulfo-Cyanine5 (around 646 nm).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of Sulfo-Cyanine5-azide.
Caption: Experimental workflow for labeling an alkyne-modified protein with Sulfo-Cyanine5-azide via CuAAC.
Caption: Simplified signaling pathway of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
A Technical Guide to the Solubility and Handling of CY5-N3 in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of Cyanine (B1664457) 5-Azide (CY5-N3) in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers. It includes detailed experimental protocols and best practices for the preparation and handling of this compound solutions to ensure optimal performance in labeling and imaging applications. This guide distinguishes between the non-sulfonated and sulfonated forms of this compound, as their solubility characteristics, particularly in aqueous media, differ significantly.
Core Properties and Solubility
The solubility of this compound is a critical factor for its effective use in bio-conjugation reactions, such as click chemistry. The choice of solvent depends on the specific form of the dye (sulfonated or non-sulfonated) and the experimental requirements.
Data Presentation: Quantitative Solubility of this compound
The following table summarizes the reported solubility values for both non-sulfonated and sulfonated this compound in DMSO and water. It is important to note that for non-sulfonated this compound, direct dissolution in aqueous buffers is generally not recommended due to its low water solubility.[1][2] Instead, a stock solution in an organic solvent like DMSO is prepared first and then added to the aqueous reaction mixture.
| Compound | Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| Non-sulfonated this compound | DMSO | ≥60.1 mg/mL | ≥100 mM | --- |
| Sulfonated this compound | DMSO | 100 mg/mL | 135.33 mM | Ultrasonic and warming may be required.[3] |
| DMSO | 20 mg/mL | 27.07 mM | Sonication is recommended.[4] | |
| Water | 8.33 mg/mL | 11.27 mM | Ultrasonic is needed.[3] |
Note: The molecular weight of this compound can vary slightly depending on the specific salt form and counter-ions. The molar concentrations provided are approximate and should be used as a guideline.
The addition of sulfonate groups to the cyanine dye structure dramatically increases its water solubility.[1][] This makes the sulfonated version of this compound a better choice for labeling biomolecules in purely aqueous environments, as it reduces the risk of dye aggregation and precipitation.[1]
Experimental Protocols
Adherence to proper experimental procedures is crucial for obtaining reliable and reproducible results with this compound. The following protocols provide detailed methodologies for the preparation of stock and working solutions, as well as a general workflow for a biomolecule labeling experiment.
Preparation of this compound Stock Solutions
1. Non-sulfonated this compound in DMSO:
-
Materials: Non-sulfonated this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the dye is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[4]
-
2. Sulfonated this compound in DMSO or Water:
-
Materials: Sulfonated this compound powder, anhydrous DMSO or high-purity water.
-
Procedure for DMSO:
-
Follow the same procedure as for non-sulfonated this compound. For higher concentrations (e.g., 100 mg/mL), warming and ultrasonic treatment may be necessary to achieve complete dissolution.[3]
-
-
Procedure for Water:
-
Add the desired volume of high-purity water to the vial of sulfonated this compound.
-
Vortex thoroughly. Use of an ultrasonic bath is recommended to facilitate dissolution.[3]
-
If using the aqueous stock solution for cell culture experiments, it is advisable to filter it through a 0.22 µm sterile filter.[3]
-
Aqueous solutions of cyanine dyes are generally less stable than DMSO stocks and should be prepared fresh or stored for only a short period.
-
Preparation of Working Solutions in Aqueous Buffers
For most applications, a working solution of this compound is prepared by diluting the DMSO stock solution into an appropriate aqueous buffer, such as Phosphate-Buffered Saline (PBS) or Tris-HCl.[4]
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Determine the final concentration of this compound required for your experiment (typically in the µM range).
-
Add the calculated volume of the DMSO stock solution to your reaction buffer. It is recommended to keep the final concentration of DMSO in the reaction mixture low (usually below 10%) to avoid affecting the stability and function of biomolecules.[][6]
-
Mix the solution thoroughly by vortexing or pipetting.
-
Prepare the working solution immediately before use, as the stability of cyanine dyes in aqueous solutions can be limited.[3]
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows involving this compound.
Stability and Storage of Solutions
Proper storage of this compound and its solutions is essential to maintain its fluorescence and reactivity.
-
Powder: The solid form of this compound should be stored at -20°C, desiccated, and protected from light.
-
DMSO Stock Solutions: When stored correctly in aliquots at -20°C or -80°C, DMSO stock solutions of this compound are stable for several months.[7] It is crucial to use anhydrous DMSO to prevent hydrolysis of the dye.
-
Aqueous Solutions: this compound is less stable in aqueous solutions.[3] It is strongly recommended to prepare aqueous working solutions fresh for each experiment.[3][4] If an aqueous stock solution of sulfonated this compound is prepared, it should be used promptly.
Conclusion
The solubility of this compound is highly dependent on its chemical structure, specifically the presence or absence of sulfonate groups. While both forms are readily soluble in DMSO, only the sulfonated version exhibits significant solubility in aqueous buffers. For non-sulfonated this compound, the standard and recommended practice is to prepare a concentrated stock solution in anhydrous DMSO and then dilute it into the desired aqueous reaction medium. By following the detailed protocols and storage recommendations outlined in this guide, researchers can ensure the effective and reproducible use of this compound in their experimental workflows.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Need water soluble Non- sulfonated cyanines - fluorescent dyes? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
How to properly store and handle CY5-N3 powder and solutions
An In-depth Guide to the Storage and Handling of CY5-N3
This compound, also known as Sulfo-Cyanine5-azide, is a bright, far-red fluorescent dye functionalized with an azide (B81097) group.[1][2] This feature allows it to be covalently attached to biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[3][4] Its high extinction coefficient, good water solubility, and cell permeability make it a valuable tool for labeling and imaging nucleic acids, proteins, and other molecules in cell imaging, tissue analysis, and in vivo studies.[1][5][6]
Proper storage and handling are critical to maintain the compound's stability and ensure the success of labeling experiments. This guide provides detailed technical information and protocols for researchers, scientists, and drug development professionals.
This compound Powder: Storage and Handling
The solid, lyophilized powder form of this compound is relatively stable when stored correctly. The primary threats to its integrity are moisture, light, and elevated temperatures.
1.1. Safe Handling While not classified as a hazardous substance, standard laboratory precautions should be followed.[7]
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, a lab coat, and safety glasses as described by OSHA.[8][9]
-
Ventilation : Handle the powder in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[7][8]
-
Preventing Contamination : Before opening the vial, allow it to warm to room temperature. This prevents atmospheric moisture from condensing inside the vial, which can lead to hydrolysis and degradation.[10]
1.2. Storage Conditions Proper storage is essential for maximizing the shelf life of the powder.
-
Temperature : Store the vial at -20°C for long-term stability.[1][2]
-
Light : this compound is photosensitive.[1] The vial should be stored in the dark, for example, by placing it in a secondary opaque container or an amber box.
-
Moisture : Keep the container tightly sealed to protect it from moisture.[1] Storing the vial in a container with a desiccant is also recommended to maintain a dry environment.[8]
Table 1: Summary of this compound Powder Storage
| Parameter | Recommendation | Rationale | Shelf Life |
|---|---|---|---|
| Temperature | -20°C | Minimizes thermal degradation. | Up to 3 years.[1] |
| Light | Protect from light (store in dark). | Prevents photodegradation. | N/A |
| Atmosphere | Tightly sealed container, desiccated. | Prevents hydrolysis. | N/A |
This compound Solutions: Preparation and Storage
This compound is significantly less stable in solution compared to its powder form, especially in aqueous buffers.[1][7] Therefore, solutions must be prepared and stored with great care.
2.1. Recommended Solvents For creating concentrated stock solutions, high-quality, anhydrous organic solvents are required.
-
Primary Solvents : Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are recommended.[1]
-
Solubility : In DMSO, this compound has a solubility of approximately 20 mg/mL (27.07 mM). Sonication may be required to fully dissolve the powder.[1]
2.2. Experimental Protocol: Stock Solution Preparation A concentrated stock solution (typically 1-10 mM) in anhydrous DMSO is the standard starting point.[1]
-
Objective : To prepare a 10 mM stock solution of this compound (MW: 738.92 g/mol ) in anhydrous DMSO.
-
Materials :
-
This compound powder vial
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure :
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM solution from 1 mg of powder, add 135.3 µL of anhydrous DMSO to the vial.
-
Vortex the vial thoroughly until all the powder is completely dissolved. Brief sonication can assist with dissolution.[1]
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
The stock solution is now ready for use or storage.
-
Caption: Workflow for preparing and storing this compound stock solutions.
2.3. Storage of Solutions
-
Stock Solutions : It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the dye.[1][3] Store these aliquots protected from light.
-
Working Solutions : Working solutions are prepared by diluting the stock solution into an aqueous buffer (e.g., PBS, HEPES, pH 7.2-7.4) to a final concentration of 0.1–10 µM.[1] These solutions are unstable and should be prepared fresh immediately before use for best results.[1][5][7]
Table 2: Summary of this compound Solution Storage
| Solution Type | Solvent | Storage Temp. | Stability / Shelf Life | Key Considerations |
|---|---|---|---|---|
| Stock Solution | Anhydrous DMSO/DMF | -20°C | ~1 month[3][11] | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| -80°C | 6 months to 1 year.[1][3] | Preferred for longer-term storage. Protect from light. |
| Working Solution | Aqueous Buffer (e.g., PBS) | N/A | Unstable | Must be prepared fresh immediately before use.[1][7] |
Caption: Key environmental factors that negatively impact this compound stability.
Core Application Protocol: Copper-Catalyzed Click Chemistry (CuAAC)
The most common application of this compound is the labeling of alkyne-modified biomolecules through a CuAAC reaction.
-
Objective : To covalently label an alkyne-containing protein with this compound.
-
Materials :
-
Alkyne-modified protein in a non-amine buffer (e.g., PBS).
-
This compound stock solution (10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) solution.
-
Reducing agent solution (e.g., Sodium Ascorbate, freshly prepared).
-
Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4).[1]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[12]
-
-
Procedure :
-
In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A molar excess of the dye is typically used.
-
Add the copper (CuSO₄) and a reducing agent (sodium ascorbate) to the reaction system.[1] The copper catalyzes the reaction.
-
Incubate the mixture at room temperature for 30-60 minutes with gentle stirring or rotation.[1]
-
Following incubation, the labeled protein must be purified from excess dye and reaction components.
-
Pass the reaction mixture through a size-exclusion or desalting column to separate the larger, labeled protein from the smaller, unreacted this compound molecules.[1][12]
-
The purified, fluorescently labeled protein is now ready for downstream applications.
-
Note: Copper ions can be toxic to biological samples. For live-cell applications or sensitive systems, a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) should be considered.[1]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Harnessing the Azide Group on CY5-N3: A Technical Guide to Click Chemistry for Advanced Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical examination of the CY5-N3 fluorescent dye, focusing on the pivotal role of its azide (B81097) group in click chemistry. It covers the underlying mechanisms, quantitative properties, and detailed protocols essential for the successful labeling and detection of biomolecules in research and therapeutic development.
Introduction: The Power of this compound in Bioorthogonal Chemistry
Cyanine (B1664457) 5 (Cy5) is a versatile and widely used fluorophore that emits in the far-red region of the spectrum (~660-670 nm), an area with minimal autofluorescence from biological samples, thus ensuring a high signal-to-noise ratio.[1][2] The functionalization of the Cy5 core with an azide moiety (-N3) creates this compound (Sulfo-Cyanine5-azide), a powerful tool for modern bioconjugation.[3][4]
The azide group is the key to unlocking "click chemistry," a class of reactions that are rapid, highly specific, and bioorthogonal—meaning they proceed with high efficiency in complex biological environments without interfering with native biochemical processes.[5][6] This makes this compound an ideal probe for selectively labeling and visualizing proteins, nucleic acids, and other biomolecules that have been functionalized with a complementary alkyne group.[7][8]
The fundamental azide-alkyne cycloaddition reaction.
Core Mechanisms of Click Chemistry for this compound
The azide group of this compound participates in two primary forms of click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9]
CuAAC is the most common form of click chemistry, involving the reaction between an azide (this compound) and a terminal alkyne. This reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently.[][11] The catalyst, typically generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate, dramatically accelerates the reaction, leading to the exclusive formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[11][12] The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide.[][13] While highly efficient, the potential cytotoxicity of copper can be a concern for live-cell imaging applications.[14]
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Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
To circumvent the issue of copper toxicity, SPAAC was developed as a catalyst-free alternative.[] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a simple terminal alkyne.[3][9] The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide, proceeding rapidly at physiological temperatures without any catalyst.[][16] This makes SPAAC exceptionally well-suited for labeling biomolecules in living cells and whole organisms.[17][18][19]
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Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data and Properties
The selection of a fluorophore and conjugation strategy depends on its specific properties. This compound offers excellent spectral characteristics for biological imaging.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Excitation Maximum (λex) | ~646 nm | [3][4] |
| Emission Maximum (λem) | ~662 nm | [3][4] |
| Molar Extinction Coefficient | >250,000 cm⁻¹M⁻¹ | [1] |
| Recommended Laser Lines | 633 nm, 647 nm | [20] |
| pH Sensitivity | Fluorescence is stable between pH 4-10 | [8][20] |
| Solubility | Water-soluble; stock solutions in DMSO/DMF |[14][20] |
Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |
|---|---|---|---|
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) | [3][] |
| Catalyst Required | Yes (Copper I) | No | [][16] |
| Biocompatibility | Limited by copper toxicity | High; suitable for live cells/organisms | [14][17] |
| Reaction Rate | Very fast with catalyst (10⁷-10⁸ fold acceleration) | Fast, dependent on cyclooctyne structure | [12][21] |
| Reaction Conditions | Aqueous buffers, RT, pH 4-12 | Physiological conditions (aqueous, RT) | [12][18] |
| Byproducts | Minimal to none | None |[][] |
Table 3: Example Quantitative Data for a this compound Conjugate in a Preclinical Study Data from a study on PSMA-targeting ligands for prostate cancer imaging, where N₃(SO₃)-Cy5 was conjugated to targeting moieties via SPAAC (DBCO) or other methods.
| Compound | Binding Affinity (KD, nM) | Tumor Uptake (%ID/g) | Reference(s) |
|---|---|---|---|
| [¹¹¹In]DTPA.DBCO.N₃(SO₃)-Cy5-c[RGDyK] | 17.5 ± 6.0 | 3.5 ± 1.7 | [22] |
| [¹¹¹In]DTPA.BCN.N₃(SO₃)-Cy5-c[RGDyK] | 76.5 ± 18.3 | 2.9 ± 1.7 | [22] |
| Reference Compound (non-click) | 30.3 ± 5.7 | 1.6 ± 0.3 |[22] |
Experimental Protocols
Successful labeling requires careful preparation of reagents and optimization of reaction conditions.
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// Edges prep -> reaction [color="#4285F4"]; reaction -> purify [color="#4285F4"]; purify -> analyze [color="#4285F4"]; }
General experimental workflow for labeling biomolecules using this compound.
This protocol is adapted for labeling alkyne-modified DNA, but the principles apply to other biomolecules.[5][7]
-
Reagent Preparation :
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.[4][14]
-
Prepare a stock solution of your alkyne-modified biomolecule in an appropriate buffer (e.g., water or PBS).
-
Prepare a 10 mM stock of Copper(II)-TBTA in 55% DMSO.[5]
-
Prepare a 5 mM stock of a reducing agent (e.g., Sodium Ascorbate) in water. Prepare this solution fresh.[7]
-
-
Reaction Setup :
-
In a microfuge tube, combine the alkyne-modified biomolecule and this compound. A 2-10 fold molar excess of the dye is typically used.
-
Add buffer (e.g., PBS or Tris-HCl, pH 7.4) to the desired final volume.[14]
-
Add the freshly prepared reducing agent to the mixture and vortex briefly.[7]
-
Add the Copper(II)-TBTA catalyst solution to initiate the reaction.[5]
-
-
Incubation :
-
Incubate the reaction at room temperature for 30-60 minutes, with gentle stirring or agitation.[14] Protect the reaction from light.
-
-
Purification :
This protocol is ideal for sensitive biological samples and live-cell applications.[14]
-
Reagent Preparation :
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[14]
-
Prepare your DBCO-functionalized biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup :
-
Mix the DBCO-modified biomolecule with the this compound stock solution in the reaction buffer. The final concentration of the dye is typically in the range of 1-10 µM.[14]
-
-
Incubation :
-
Incubate the mixture for 30-120 minutes at room temperature.[14] Longer incubation times may be required for low-concentration samples. No catalyst is needed.
-
-
Purification/Washing :
-
For in vitro reactions, purify the labeled biomolecule using the methods described in Protocol 4.1.
-
For cell imaging, wash the cells with PBS to remove any unbound dye before analysis.[14]
-
Applications in Research and Drug Development
The specificity and efficiency of this compound click chemistry enable a wide range of applications:
-
Fluorescence Imaging : Used for high-resolution imaging of labeled proteins, glycans, or nucleic acids in fixed or living cells and tissues.[3]
-
Flow Cytometry : Enables the quantification of cell populations based on the presence of a specific, labeled biomolecule.[]
-
Proteomics : Facilitates the identification and quantification of post-translationally modified proteins when combined with mass spectrometry.[24]
-
Drug Development : Allows for the conjugation of this compound to drug candidates or targeting ligands to study their distribution, pharmacokinetics, and target engagement in preclinical models.[22][25]
-
DNA/RNA Visualization : Used to label nucleic acids for applications like Fluorescence In Situ Hybridization (FISH).[26]
Key Considerations and Best Practices
-
Photosensitivity : this compound is light-sensitive. All stock solutions and reactions should be protected from light to prevent photobleaching.[14]
-
Stability : Stock solutions in DMSO should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] For experiments, freshly prepared working solutions are recommended.[14]
-
Reaction Optimization : The optimal dye concentration and reaction time should be determined empirically to achieve efficient labeling while minimizing background fluorescence.[14]
-
Copper Toxicity (CuAAC) : When working with biological samples, carefully control the copper concentration. The use of copper-chelating ligands like TBTA can improve reaction efficiency and reduce cellular toxicity.[27] For live-cell work, SPAAC is the preferred method.[14]
-
Purification : Thorough removal of unreacted dye is critical for obtaining a high signal-to-noise ratio in downstream applications.[14]
References
- 1. sinobiological.com [sinobiological.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry [organic-chemistry.org]
- 13. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | TargetMol [targetmol.com]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 17. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 24. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. genelink.com [genelink.com]
An In-depth Technical Guide to CY5-N3 Applications in Fluorescence Microscopy
Introduction
CY5-N3, also known as Sulfo-Cyanine5-azide, is a bright, far-red fluorescent dye functionalized with an azide (B81097) group.[1] This modification makes it a powerful tool for bioorthogonal labeling in fluorescence microscopy.[2] The core of its application lies in "click chemistry," a set of highly efficient and specific reactions that enable the covalent attachment of the CY5 fluorophore to biomolecules containing a corresponding alkyne group.[3][4] The CY5 dye absorbs light strongly and emits in a spectral region where background autofluorescence from biological samples is often minimal, making it ideal for high-contrast imaging.[5][6] Its applications are extensive, ranging from imaging specific proteins, glycans, and nucleic acids in fixed and live cells to tissue staining and in vivo imaging in animal models.[1][7]
Core Photophysical Characteristics
The performance of this compound is rooted in the photophysical properties of its cyanine (B1664457) core. These parameters are crucial for selecting appropriate microscope filter sets and laser lines for excitation. The fluorescence intensity and lifetime of cyanine dyes can be influenced by their local environment and may increase upon conjugation to biomolecules.[5][8]
| Photophysical Parameter | Value | Unit |
| Absorption Maximum (λ_abs_) | ~646 | nm[5][9] |
| Emission Maximum (λ_em_) | ~662 | nm[5][9] |
| Molar Extinction Coefficient (ε) | ~271,000 | M⁻¹cm⁻¹[5] |
| Fluorescence Quantum Yield (Φ_F_) | ~0.2 - 0.28 | -[5][10] |
| Fluorescence Lifetime (τ_F_) | ~1.0 | ns[5] |
Bioorthogonal Labeling via Click Chemistry
This compound is employed in bioorthogonal chemistry, where chemical reactions occur within living systems without interfering with native biochemical processes.[4] The primary reaction is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[3] This can be achieved through two main pathways: the copper(I)-catalyzed reaction (CuAAC) and the copper-free, strain-promoted reaction (SPAAC).[7][11]
Figure 1. General workflow for bioorthogonal labeling using this compound and click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used form of click chemistry that uses a copper(I) catalyst to join terminal alkynes and azides.[3] The reaction is rapid and can be performed in aqueous buffers.[4] However, a key consideration is the potential cytotoxicity of copper ions, which may limit its use in live-cell imaging applications.[1] Careful control of copper concentration is necessary to minimize adverse effects on biological samples.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne.[11] The ring strain of the cyclooctyne enables the reaction to proceed efficiently at ambient temperatures without the need for a toxic catalyst.[7] This makes SPAAC highly suitable for live-cell and in vivo imaging where biocompatibility is paramount.[7][12]
Experimental Protocols
Successful labeling with this compound requires careful preparation of reagents and optimization of reaction conditions.[1]
Protocol 1: General Solution Preparation
-
Stock Solution (1-10 mM): Dissolve this compound powder in an anhydrous solvent such as DMSO or DMF.[1][9] Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.[1] Store at -20°C or -80°C, protected from light.[9][11]
-
Working Solution (0.1-10 µM): Immediately before use, dilute the stock solution to the desired final concentration using a suitable buffer (e.g., PBS or HEPES, pH 7.2-7.4).[1]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol is adapted for labeling alkyne-modified biomolecules in a fixed cell sample.
-
Prepare Click Reaction Mixture: In a buffer like PBS, assemble the following components:
-
Labeling Reaction: Add the freshly prepared click reaction mixture to the alkyne-containing sample.
-
Incubation: Incubate for 30-60 minutes at room temperature, with gentle agitation and protected from light.[1]
-
Washing: Remove the reaction mixture and wash the sample thoroughly with PBS to remove unreacted dye and catalyst components.[1][9]
-
Purification (for biomolecules in solution): For labeled proteins or nucleic acids in solution, purify the conjugate using methods like size-exclusion chromatography or ultrafiltration to remove excess reagents.[1]
Figure 2. Experimental workflow for a typical CuAAC labeling experiment.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol is suitable for labeling biomolecules modified with a strained alkyne (e.g., DBCO) and is ideal for live-cell imaging.
-
Prepare Target: Prepare your target biomolecules that have been functionalized with a strained alkyne group (e.g., DBCO-modified proteins or cells metabolically labeled with a cyclooctyne-tagged sugar).[1]
-
Labeling Reaction: Add the this compound working solution directly to the sample at a final concentration of 1-10 µM in a reaction buffer (e.g., PBS, pH 7.4).[1]
-
Incubation: Incubate for 30 minutes to 2 hours at room temperature or 37°C, protected from light.[1] Reaction kinetics can vary, so incubation time may require optimization.[1]
-
Washing: Wash the cells or biomolecules with PBS to remove any unbound this compound.[1]
-
Imaging: The sample is now ready for fluorescence microscopy analysis.
Figure 3. Experimental workflow for a copper-free SPAAC labeling experiment.
Applications in Imaging
This compound's utility spans multiple scales of biological research.
-
Cell Imaging: It can be used to visualize specific molecular targets in both live and fixed cells.[1] After labeling via CuAAC or SPAAC, cells are washed to remove background fluorescence and analyzed with a confocal or epifluorescence microscope using a filter set appropriate for CY5 (Excitation: ~646 nm, Emission: ~662 nm).[1]
-
Tissue Imaging: Tissue sections can be stained with this compound-labeled probes to visualize the distribution of target molecules.[1] Thorough washing is critical to minimize background and achieve high-contrast images.[1]
-
In Vivo Imaging: For whole-animal studies, this compound labeled probes can be injected into animal models.[1] The near-infrared fluorescence of CY5 allows for deeper tissue penetration compared to visible-light fluorophores.[6] The distribution and clearance of the probe can be monitored over time using specialized in vivo imaging systems.[1]
Conclusion
This compound is a versatile and robust fluorescent probe for the specific labeling of biomolecules in complex biological systems. Its utility is centered on the high specificity and efficiency of click chemistry reactions. By leveraging either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions, researchers can attach the bright, far-red CY5 fluorophore to their targets of interest. The choice between CuAAC and SPAAC depends largely on the biological question and the sensitivity of the sample to copper. With optimized protocols, this compound provides a reliable method for high-contrast fluorescence imaging in applications from the subcellular level to whole organisms.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. omichem.com [omichem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Basic principles of using CY5-N3 for biomolecule labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and methodologies for labeling biomolecules with CY5-N3, a fluorescent dye featuring a bioorthogonal azide (B81097) group. This document provides a comprehensive overview of the core concepts, detailed experimental protocols, and quantitative data to empower researchers in their bioconjugation endeavors.
Introduction to this compound for Biomolecule Labeling
This compound, or Sulfo-Cyanine5-azide, is a bright, far-red fluorescent dye that has become an invaluable tool in biological research.[1] Its utility stems from the presence of an azide (-N3) functional group, which allows for highly specific covalent attachment to biomolecules through "click chemistry." This bioorthogonal labeling strategy enables the precise tracking and visualization of proteins, nucleic acids, and other molecules in complex biological systems without interfering with their native functions.[1][2]
The core advantages of using this compound include:
-
High Specificity: The azide group is largely unreactive with native biological functional groups, ensuring that labeling occurs only at the intended sites.
-
Biocompatibility: The labeling reactions can be performed under physiological conditions, making this compound suitable for live-cell imaging.[2]
-
Bright and Photostable Signal: CY5 exhibits strong fluorescence in the far-red spectrum, a region with low cellular autofluorescence, leading to high signal-to-noise ratios in imaging applications.[3]
Core Principles of this compound Labeling Chemistry
The conjugation of this compound to a biomolecule is achieved through one of two primary "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods depends on the specific application, particularly the tolerance of the biological system to copper.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and rapid reaction that involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne-modified biomolecule.[4] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[4]
Key Features of CuAAC:
-
Fast Kinetics: CuAAC reactions are significantly faster than SPAAC, often proceeding to completion within minutes to an hour at room temperature.[4]
-
High Yields: The reaction is highly efficient, typically resulting in high yields of the labeled biomolecule.
-
Copper Toxicity: A major drawback of CuAAC is the potential cytotoxicity of the copper catalyst, which can limit its application in living cells.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) incorporated into the biomolecule. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide group of this compound to form a stable triazole linkage without the need for a catalyst.[6]
Key Features of SPAAC:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC the preferred method for labeling biomolecules in living systems.[6]
-
Slower Kinetics: SPAAC reactions are generally slower than CuAAC, with reaction times typically ranging from 30 minutes to several hours.[6]
-
Dependence on Cyclooctyne: The reaction rate is highly dependent on the structure of the strained cyclooctyne used.[6]
Quantitative Data for this compound and its Bioconjugates
The following tables summarize key quantitative data for this compound and its bioconjugates, providing a basis for experimental design and data analysis.
Table 1: Spectral Properties of CY5
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~649 nm | |
| Emission Maximum (λem) | ~670 nm | [3] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.27 | [7] |
| A280 Correction Factor | 0.04 - 0.05 | [8] |
Note: Spectral properties can be influenced by the local environment, such as solvent and conjugation to a biomolecule.
Table 2: Comparison of CuAAC and SPAAC Reaction Kinetics
| Reaction | Reactants | Second-Order Rate Constant (k) | Reference(s) |
| CuAAC | This compound + Terminal Alkyne | ~10⁷ - 10⁸ M⁻¹s⁻¹ (relative rate) | [4] |
| SPAAC | This compound + DBCO | ~0.6 - 1.0 M⁻¹s⁻¹ | [6][9] |
| SPAAC | This compound + BCN | ~0.06 - 0.1 M⁻¹s⁻¹ | [6] |
Note: CuAAC is significantly faster than SPAAC. The rate of SPAAC is dependent on the specific strained cyclooctyne used.
Experimental Protocols
This section provides detailed methodologies for labeling a generic protein with this compound using both CuAAC and SPAAC reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the labeling of a protein containing a terminal alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Purification column (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Prepare fresh sodium ascorbate solution.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. A 5-10 fold molar excess of this compound over the protein is a good starting point.
-
Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.
-
Add the CuSO₄ stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and copper catalyst using size-exclusion chromatography, dialysis, or a spin column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol details the labeling of a protein containing a strained cyclooctyne (e.g., DBCO) with this compound.
Materials:
-
Strained cyclooctyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the cyclooctyne-modified protein with the this compound stock solution. A 3-5 fold molar excess of this compound is typically sufficient.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound using size-exclusion chromatography, dialysis, or a spin column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm.
-
Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each biomolecule. It can be calculated using the Beer-Lambert law from the absorbance measurements of the purified conjugate.
Formula:
DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)
Where:
-
A_max: Absorbance of the conjugate at the excitation maximum of CY5 (~650 nm).
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
ε_dye: Molar extinction coefficient of CY5 at its λ_max (~250,000 cm⁻¹M⁻¹).[3]
-
CF: Correction factor for the dye's absorbance at 280 nm (~0.05).[8]
An optimal DOL for most applications is typically between 2 and 5 to avoid fluorescence quenching.[10]
Applications in Research and Drug Development
The ability to specifically label biomolecules with this compound has a wide range of applications, including:
-
Fluorescence Microscopy: Visualizing the localization and trafficking of proteins and other molecules within cells and tissues.
-
Flow Cytometry: Quantifying cell populations based on the presence of a labeled cell surface marker.
-
In Vivo Imaging: Tracking the biodistribution of labeled molecules in living organisms.
-
Drug Development: Assessing the targeting and uptake of antibody-drug conjugates (ADCs) and other targeted therapies.
-
Förster Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes.
Conclusion
This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. By understanding the principles of CuAAC and SPAAC, and by following robust experimental protocols, researchers can effectively utilize this dye to gain deeper insights into complex biological processes, accelerating discovery in both basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
CY5-N3: A Technical Guide for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5-N3, a fluorescent dye featuring a Cy5 core functionalized with an azide (B81097) group, has emerged as a valuable tool for the visualization of biological processes within living cells. Its cell-permeant nature and reactivity in bioorthogonal "click chemistry" reactions enable the specific labeling of target biomolecules, facilitating real-time tracking and analysis of their dynamics. This guide provides an in-depth overview of this compound's properties, detailed protocols for its application in live cell imaging, and a summary of key quantitative data to inform experimental design.
Suitability for Live Cell Imaging
This compound is well-suited for live cell imaging applications due to a combination of favorable characteristics. It is cell membrane permeable, allowing it to enter living cells without requiring harsh permeabilization techniques that can disrupt cellular integrity.[1][2] Its fluorescence in the far-red region of the spectrum (excitation ~646 nm, emission ~662 nm) is advantageous as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.[1] Furthermore, the azide moiety allows for its covalent attachment to alkyne-modified biomolecules through click chemistry, a highly specific and biocompatible ligation reaction. This enables researchers to tag and visualize specific proteins, nucleic acids, or other molecules of interest within their native cellular environment.
Core Properties of this compound
A summary of the key photophysical and chemical properties of this compound is presented below. This data is essential for selecting appropriate imaging instrumentation and for designing robust experimental protocols.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Molecular Weight | 738.92 g/mol | [2] |
| Quantum Yield (of Cy5) | ~0.20 - 0.3 | [3][4] |
| Solubility | DMSO | [2] |
| Reactive Group | Azide (-N3) | [1] |
Note: The quantum yield is provided for the parent Cy5 dye and may vary for this compound depending on its microenvironment.
Experimental Protocols
The primary application of this compound in live cell imaging involves its use in click chemistry reactions. Two main protocols are employed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Preparation of this compound Stock and Working Solutions
a. Stock Solution (1-10 mM):
-
Dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO).[1][2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.[1][2] The compound in solution is unstable and should be used soon after preparation.[2]
b. Working Solution (0.1-10 µM):
-
Dilute the stock solution to the desired final concentration using a suitable buffer such as PBS or HEPES (pH 7.2-7.4), or pre-warmed serum-free cell culture medium.[1][2]
-
Prepare the working solution fresh before each experiment.[2]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
This method is highly efficient but requires the use of a copper catalyst, which can be toxic to cells. Careful optimization of the copper concentration is crucial.
Materials:
-
Alkyne-modified cells or biomolecule of interest
-
This compound working solution
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper ligand (e.g., TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture cells that have been metabolically or genetically engineered to incorporate an alkyne group into the biomolecule of interest.
-
Prepare the click reaction mixture. An example mixture includes 0.1 mM CuSO₄, 128 µM TBTA, 5 mM Sodium Ascorbate, and 1-10 µM this compound in PBS.[1]
-
Wash the cells with PBS to remove culture medium.
-
Incubate the cells with the click reaction mixture for 30-60 minutes at room temperature.[2]
-
Wash the cells thoroughly with PBS to remove unreacted dye and catalyst components.[2]
-
Proceed with imaging using a fluorescence microscope equipped with appropriate filters for Cy5.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
SPAAC is a copper-free click chemistry method that is generally more biocompatible for live-cell applications. It utilizes a strained alkyne (e.g., DBCO) that reacts spontaneously with the azide group of this compound.
Materials:
-
Cells with biomolecules modified with a strained alkyne (e.g., DBCO)
-
This compound working solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture cells that have been modified to display a strained alkyne on the target biomolecule.
-
Prepare the this compound working solution at the desired concentration (e.g., 1-10 µM) in a suitable buffer (e.g., PBS, pH 7.4).[2]
-
Wash the cells with PBS.
-
Incubate the cells with the this compound working solution for 30 minutes to 2 hours at room temperature.[2]
-
Wash the cells with PBS to remove unbound dye.[2]
-
Image the cells using a fluorescence microscope with a filter set appropriate for Cy5.
Visualization of Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the key steps in CuAAC and SPAAC labeling of live cells with this compound.
Considerations for Live Cell Imaging with this compound
-
Photostability: Cyanine (B1664457) dyes, including Cy5, are susceptible to photobleaching upon prolonged or intense light exposure.[5] To mitigate this, it is recommended to use the lowest possible excitation light intensity and exposure times that still provide an adequate signal. The use of antifade reagents in the imaging medium can also enhance photostability.
-
Cytotoxicity: While SPAAC is generally considered more biocompatible than CuAAC, it is important to assess the potential cytotoxicity of this compound and the labeling components in the specific cell type being studied.[2] Cell viability assays should be performed, especially when using higher concentrations of the dye or prolonged incubation times. The toxicity of cyanine dyes can be influenced by their counterions.[6]
-
Controls: Appropriate controls are essential for validating the specificity of the labeling. These include cells that have not been modified with the alkyne group but are subjected to the same labeling protocol, and cells that are not treated with this compound.
Conclusion
This compound is a powerful and versatile tool for live cell imaging, enabling the specific visualization of biomolecules through bioorthogonal click chemistry. Its far-red fluorescence minimizes background autofluorescence, and its cell permeability allows for straightforward labeling of living cells. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively employ this compound to gain valuable insights into dynamic cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasmall, Bright, and Photostable Fluorescent Core–Shell Aluminosilicate Nanoparticles for Live-Cell Optical Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
CY5-N3: A Technical Guide to Photostability and Quantum Yield for Advanced Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the photophysical properties of CY5-N3, a popular far-red fluorescent dye functionalized with an azide (B81097) group for click chemistry applications. This document focuses on two critical parameters for imaging experiments: photostability and fluorescence quantum yield. While specific quantitative data for the this compound variant is limited in publicly available literature, this guide consolidates available data for closely related sulfo-cyanine5 azide and the parent Cy5 fluorophore, and provides detailed experimental protocols for researchers to characterize this compound in their specific experimental contexts.
Core Photophysical Properties of this compound
This compound, or Sulfo-Cyanine5-azide, is a water-soluble fluorescent dye widely utilized for labeling and detecting biomolecules in cell imaging, tissue imaging, and in vivo imaging.[1][2] Its azide functional group allows for covalent attachment to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.[1]
Table 1: Spectral and Photophysical Properties of this compound and Related Compounds
| Parameter | This compound (Sulfo-Cyanine5-azide) | General Cy5 | Reference |
| Excitation Maximum (λex) | ~646 nm | ~649 nm | [1][3] |
| Emission Maximum (λem) | ~662 nm | ~666 nm | [1][3] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φf) | 0.2 (for sulfo-Cyanine5 azide) | 0.20 - 0.28 | [4][5] |
| Photostability | Generally considered photolabile | Prone to photobleaching | [6][7][8] |
Note: The quantum yield and photostability of fluorescent dyes can be highly dependent on their local environment, including solvent, pH, conjugation to biomolecules, and the presence of oxidizing or reducing agents.
Understanding and Quantifying Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to excitation light. Cyanine (B1664457) dyes, including Cy5, are known to be susceptible to photobleaching, which can limit their utility in imaging applications that require prolonged or intense illumination.[7][8]
Factors Influencing this compound Photostability
Several factors can impact the photostability of this compound:
-
Excitation Intensity: Higher laser power leads to faster photobleaching.
-
Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species that degrade the fluorophore.
-
Local Chemical Environment: The conjugation of Cy5 to biomolecules can either enhance or decrease its photostability.[5] The use of antifade reagents in the imaging medium is a common strategy to mitigate photobleaching.[8]
Experimental Protocol: Measuring Photobleaching Rate
This protocol describes a common method for quantifying the photobleaching rate of a fluorescent dye in a microscopy experiment.
Materials:
-
Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 647 nm) and a sensitive detector (e.g., PMT or sCMOS camera).
-
This compound labeled sample (e.g., fixed cells with labeled proteins, immobilized DNA).
-
Imaging buffer (with and without antifade reagents for comparison).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare the this compound labeled sample on a microscope slide or dish suitable for imaging.
-
Microscope Setup:
-
Turn on the microscope and laser, allowing them to stabilize.
-
Set the laser power to a constant and relevant level for your typical imaging experiments.
-
Select the appropriate filter cube for Cy5.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the fluorescently labeled structures.
-
Acquire a time-lapse series of images of the same ROI with continuous laser illumination. Use a constant exposure time and frame rate.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the labeled structures within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no labeled structures.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence to decrease to 1/e (approximately 37%) of its initial value. The photobleaching rate constant (k) is the reciprocal of the lifetime (k = 1/τ).[9]
-
Diagram 1: Experimental Workflow for Photobleaching Measurement
Caption: Workflow for quantifying the photobleaching rate of this compound.
Understanding and Quantifying Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[10] A higher quantum yield generally corresponds to a brighter fluorophore.
The Comparative Method for Quantum Yield Determination
The relative quantum yield is the most common method and involves comparing the fluorescence intensity of the test sample to a standard with a known quantum yield.[11]
The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
Experimental Protocol: Measuring Relative Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound solution of unknown quantum yield
-
A reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized far-red dye).
-
Spectroscopic grade solvent (the same solvent should be used for the sample and standard).
Procedure:
-
Prepare a Series of Dilutions:
-
Prepare a series of dilutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions should be kept low (ideally between 0.01 and 0.1) at the excitation wavelength to avoid inner filter effects.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
-
-
Measure Fluorescence Emission:
-
Set the excitation wavelength of the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
-
Calculate Integrated Fluorescence Intensity:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
-
Plot the Data:
-
For both the this compound sample and the reference standard, plot the integrated fluorescence intensity versus absorbance.
-
-
Calculate the Quantum Yield:
-
Determine the slope (gradient) of the straight line for both the sample (Grad_s) and the reference (Grad_r) from the plots.
-
Calculate the quantum yield of this compound using the simplified equation for when the same solvent is used for both sample and reference (ns = nr): Φs = Φr * (Grad_s / Grad_r)
-
Diagram 2: Experimental Workflow for Quantum Yield Measurement
Caption: Workflow for determining the relative fluorescence quantum yield.
Application in Imaging: A Click Chemistry Labeling Workflow
This compound is a valuable tool for fluorescently labeling biomolecules through click chemistry. The following diagram illustrates a general workflow for labeling and imaging cells using this compound.
Diagram 3: this compound Click Chemistry and Imaging Workflow
Caption: General workflow for cell labeling and imaging using this compound.
Conclusion
This compound is a versatile and bright far-red fluorescent probe for bioimaging. While it shares the general photolability of other cyanine dyes, its performance can be optimized through careful experimental design, including the use of antifade reagents and controlled illumination. For applications requiring precise knowledge of its photophysical parameters, it is recommended that researchers perform their own characterization of photostability and quantum yield under their specific experimental conditions using the protocols outlined in this guide. This will ensure the most accurate and reproducible results in advanced fluorescence imaging and quantitative studies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ibiantech.com [ibiantech.com]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. static.horiba.com [static.horiba.com]
Core Effects of the Sulfo Group on CY5-N3 Properties
An In-depth Technical Guide to the Effects of Sulfonation on CY5-N3 Properties
For Researchers, Scientists, and Drug Development Professionals
The modification of fluorescent dyes is a critical aspect of developing advanced probes for biological imaging and diagnostics. Cyanine (B1664457) 5 (Cy5), a far-red fluorescent dye, is a workhorse in this field, particularly when functionalized with an azide (B81097) group (N3) for bioorthogonal conjugation via click chemistry. The addition of one or more sulfo groups (SO3-) to the this compound scaffold, creating Sulfo-CY5-N3, imparts significant changes to the molecule's physicochemical properties. This guide provides a detailed technical overview of these effects to aid researchers in selecting the appropriate dye for their specific applications.
The introduction of sulfonate groups primarily addresses the challenges associated with the inherent hydrophobicity of the core cyanine structure. This modification has several profound consequences on the dye's performance in aqueous biological environments.
Enhanced Aqueous Solubility
The most significant effect of sulfonation is a dramatic increase in water solubility.[1][2][3] The negatively charged sulfonate groups are highly polar, allowing Sulfo-CY5-N3 to be readily dissolved in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which are often required for non-sulfonated this compound.[1][4] This is particularly advantageous when working with sensitive proteins that may be denatured by organic solvents.[3]
Reduced Aggregation and Non-Specific Binding
Cyanine dyes have a tendency to aggregate in aqueous solutions due to π-π stacking interactions between the planar aromatic structures. This aggregation often leads to fluorescence quenching, reducing the signal. The electrostatic repulsion between the negatively charged sulfo groups minimizes this aggregation, ensuring that the dye remains monomeric and highly fluorescent.[1][2] Furthermore, sulfonation reduces non-specific binding to biomolecules and surfaces, resulting in a lower background signal and improved signal-to-noise ratios in imaging applications.[][6]
Minimal Impact on Photophysical Properties
A key advantage of sulfonation is that it enhances the dye's practical usability without significantly altering its core spectral characteristics. The absorption and emission wavelengths, extinction coefficient, and quantum yield of Sulfo-CY5-N3 are nearly identical to its non-sulfonated counterpart.[1][3][7] This allows for the use of the same filter sets and instrumentation for both dye variants.
Altered Bioconjugation and Purification
The high water solubility of Sulfo-CY5-N3 simplifies labeling protocols by allowing reactions to be performed in purely aqueous conditions.[4] This also impacts the subsequent purification of dye-biomolecule conjugates. For instance, the removal of unreacted Sulfo-CY5-N3 is highly efficient using dialysis against aqueous buffers, a method that is ineffective for the poorly soluble non-sulfonated dye.[1][3]
Modified Interactions with Biomolecules and Cell Permeability
The net charge of the dye influences its interaction with biological structures. The negative charges of Sulfo-CY5-N3 can lead to electrostatic repulsion with negatively charged biomolecules like nucleic acids.[7][8] This charge also renders the dye impermeable to the plasma membrane of living cells, making it an excellent choice for specifically labeling cell-surface targets.[9] In contrast, the more hydrophobic non-sulfonated this compound may passively diffuse across cell membranes, but often suffers from non-specific binding to intracellular lipid-rich organelles.[9]
The logical flow from the structural modification to the resulting properties is summarized in the diagram below.
Quantitative Data Comparison
The following table summarizes and compares the key quantitative properties of non-sulfonated and sulfonated this compound. Values are compiled from various sources and may show slight variations depending on the specific dye salt, solvent, and measurement conditions.
| Property | Non-Sulfonated this compound | Sulfo-CY5-N3 | Key Advantage of Sulfonation |
| Excitation Max (λex) | ~646 nm | ~642-648 nm[10][11] | Nearly Identical Spectral Profile |
| Emission Max (λem) | ~662 nm | ~662-671 nm[11][12] | Nearly Identical Spectral Profile |
| Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹[11] | Maintained High Brightness |
| Quantum Yield (Φ) | ~0.27 | ~0.28[13] | Maintained High Brightness |
| Solubility | Low in water; requires organic co-solvents (DMSO, DMF)[1][2] | High in water; no co-solvent needed[1][2] | Enables purely aqueous reactions |
| Aggregation | Prone to aggregation in aqueous media[1] | Significantly reduced aggregation[1] | Higher effective fluorescent concentration |
| Cell Permeability | Potentially permeable but with high non-specific binding[9] | Impermeable to live cells[9] | Ideal for specific cell-surface labeling |
Experimental Protocols
The azide (N3) moiety on this compound enables its covalent attachment to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Detailed Protocol: CuAAC Labeling of an Alkyne-Modified Protein
This protocol provides a general guideline for conjugating Sulfo-CY5-N3 to a protein containing a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Sulfo-CY5-N3
-
Copper(II) Sulfate (CuSO₄) Stock: 20 mM in deionized water[14]
-
Ligand Stock (e.g., THPTA): 100 mM in deionized water[14]
-
Reducing Agent Stock (Sodium Ascorbate): 300 mM in deionized water (must be prepared fresh)[14]
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification column (e.g., desalting column for size exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare Dye Solution: Dissolve Sulfo-CY5-N3 in the reaction buffer to a concentration of 10 mM.
-
Prepare Catalyst Premix: In a separate microfuge tube, mix the 20 mM CuSO₄ stock solution with the 100 mM THPTA ligand stock in a 1:5 molar ratio (e.g., 10 µL CuSO₄ + 50 µL THPTA). Let it stand for 2-3 minutes. This complex stabilizes the catalytic Cu(I) ion.[14]
-
Set up the Reaction: In a microfuge tube, combine the following in order:
-
Alkyne-protein solution.
-
Sulfo-CY5-N3 solution (add a 4-10 molar excess relative to the protein).
-
The CuSO₄/THPTA catalyst premix (add to a final concentration of 1-2 mM copper).
-
-
Initiate the Reaction: Add the freshly prepared 300 mM sodium ascorbate (B8700270) solution to the mixture to a final concentration of 5-10 mM.[12][14] This reduces Cu(II) to the active Cu(I) state and initiates the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the excess dye and reaction components by running the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for the Sulfo-CY5 dye).
The workflow for this protocol is visualized below.
Conclusion
The addition of a sulfo group to the this compound scaffold is a powerful modification that significantly enhances the dye's utility for bioconjugation and imaging in aqueous environments. While the core photophysical properties remain largely unchanged, sulfonation provides critical advantages in terms of increased water solubility, reduced aggregation, and lower non-specific binding . The resulting Sulfo-CY5-N3 is a cell-impermeable probe ideal for robust and specific labeling of extracellular and cell-surface targets, with simplified reaction and purification protocols. For researchers, the choice between this compound and Sulfo-CY5-N3 should be dictated by the specific requirements of the application: Sulfo-CY5-N3 is the superior choice for most aqueous bioconjugation and cell-surface imaging, while the non-sulfonated version might be considered only in specific cases involving non-aqueous solvents or where some degree of membrane interaction is desired.
References
- 1. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Indocarbocyanine–Indodicarbocyanine (sCy3–sCy5) Absorptive Interactions in Conjugates and DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. broadpharm.com [broadpharm.com]
Navigating the Chemical Landscape: A Technical Guide to CY5-N3 Compatibility with Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the compatibility of CY5-N3, a widely used azide-functionalized cyanine (B1664457) dye, with a variety of biological buffers. Understanding the stability and reactivity of this fluorescent probe is paramount for generating reliable and reproducible results in bioconjugation, bioimaging, and drug development applications. This document provides a comprehensive overview of recommended buffer systems, pH considerations, and detailed experimental protocols for both the utilization and stability assessment of this compound.
Quantitative Summary of this compound Compatibility
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Concentration Range | Storage Conditions | Notes |
| Anhydrous DMSO | 1-10 mM | -20°C to -80°C, desiccated, protected from light | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
| Anhydrous DMF | 1-10 mM | -20°C to -80°C, desiccated, protected from light | An alternative to DMSO. Ensure it is amine-free. |
Table 2: Compatibility of this compound with Common Biological Buffers
| Buffer | Recommended pH Range | Suitability for Click Chemistry | Known Incompatibilities/Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Excellent | Widely used and generally compatible. |
| HEPES | 7.2 - 7.6 | Excellent | A non-coordinating buffer suitable for copper-catalyzed reactions. |
| Tris-HCl | 7.4 - 8.0 | Good | Generally compatible, but primary amines can potentially interact with other reactive moieties if present. Use with caution in complex reaction schemes. |
| MOPS | 6.5 - 7.9 | Good | Suitable for many applications, but less common for click chemistry. |
Table 3: pH Stability of the CY5 Fluorophore
| pH Range | Stability | Impact on Fluorescence |
| 4.0 - 10.0 | Generally Stable | Minimal impact on fluorescence intensity.[1] |
| > 10.0 | Potential for Degradation | Can lead to a decrease in fluorescence. |
| < 4.0 | Potential for Degradation | Can lead to a decrease in fluorescence. |
Experimental Protocols
Detailed methodologies for the preparation, use, and stability testing of this compound are provided below.
Preparation of this compound Stock and Working Solutions
Objective: To prepare stable, ready-to-use solutions of this compound.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Biological buffer of choice (e.g., 1x PBS, pH 7.4)
-
Microcentrifuge tubes
-
Pipettes and sterile, nuclease-free tips
Protocol:
-
Stock Solution Preparation (10 mM):
-
Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW ≈ 739 g/mol ), add approximately 135 µL of DMSO.
-
Vortex briefly and sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (e.g., 100 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate biological buffer (e.g., add 5 µL of 10 mM this compound to 495 µL of 1x PBS for a 100 µM working solution).
-
It is recommended to prepare the working solution fresh for each experiment as the stability of cyanine dyes in aqueous solutions can be limited.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To label an alkyne-containing biomolecule with this compound using a copper catalyst.
Materials:
-
Alkyne-modified biomolecule in a compatible buffer
-
This compound working solution
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand (optional, but recommended)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Protocol:
-
In a microcentrifuge tube, combine the alkyne-containing biomolecule with the this compound working solution. A molar excess of the dye (e.g., 2-10 fold) is typically used.
-
If using a copper ligand, add it to the reaction mixture at a concentration typically 5-fold higher than the copper sulfate.
-
Add the copper(II) sulfate solution to a final concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled biomolecule from excess dye and reaction components using an appropriate method such as size exclusion chromatography or dialysis.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To label a cyclooctyne-modified (e.g., DBCO, BCN) biomolecule with this compound without a copper catalyst.
Materials:
-
Cyclooctyne-modified biomolecule in a compatible buffer
-
This compound working solution
-
Purification system (e.g., size exclusion chromatography, dialysis)
Protocol:
-
In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule with the this compound working solution. A molar excess of the dye (e.g., 1.5-5 fold) is often sufficient.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light. The reaction time may need to be optimized depending on the specific cyclooctyne (B158145) and biomolecule.
-
Purify the labeled biomolecule from unreacted dye using an appropriate method.
Protocol for Assessing this compound Stability in Different Biological Buffers
Objective: To quantitatively assess the stability of this compound in various biological buffers over time.
Materials:
-
This compound working solution (e.g., 10 µM) prepared in each test buffer (e.g., PBS, HEPES, Tris-HCl at pH 7.4)
-
The same set of biological buffers without this compound to be used as blanks
-
96-well black microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters for Cy5 (e.g., Ex/Em ~646/662 nm)
-
Incubator set to a relevant temperature (e.g., room temperature or 37°C)
Protocol:
-
Prepare a 10 µM working solution of this compound in each of the biological buffers to be tested.
-
In a 96-well black microplate, add 100 µL of each this compound working solution to triplicate wells.
-
In separate wells, add 100 µL of each corresponding buffer without this compound to serve as blanks.
-
Measure the initial fluorescence intensity (T=0) of each well using a microplate reader.
-
Seal the plate to prevent evaporation and incubate it at the desired temperature, protected from light.
-
At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), measure the fluorescence intensity of each well.
-
For each time point, subtract the average fluorescence of the blank wells from the average fluorescence of the corresponding this compound wells.
-
Plot the normalized fluorescence intensity (Fluorescence at time T / Fluorescence at T=0) versus time for each buffer to determine the stability profile of this compound.
Visualizing Workflows and Pathways
The following diagrams illustrate the key experimental workflows for using this compound.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for Assessing this compound Stability in Biological Buffers.
Conclusion
This compound is a versatile and robust fluorescent probe for bioorthogonal labeling. Its compatibility with a range of common biological buffers, particularly within a neutral to slightly alkaline pH range, makes it suitable for a wide array of applications. For optimal performance, it is crucial to use freshly prepared working solutions and to store stock solutions appropriately. When quantitative stability data is critical for a specific application, it is recommended that researchers perform their own stability assessments using the protocol outlined in this guide. By carefully considering the buffer environment, researchers can ensure the reliability and reproducibility of their experiments involving this compound.
References
An In-Depth Technical Guide to Bioorthogonal Labeling with CY5-N3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CY5-N3, a versatile azide-functionalized cyanine (B1664457) dye, for the bioorthogonal labeling of biomolecules. It covers the fundamental principles of the key bioorthogonal reactions involving this compound, detailed experimental protocols for its application in cellular and in vivo systems, and a quantitative comparison of its performance.
Introduction to this compound and Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a set of chemical reactions that can occur within a living system without interfering with native biochemical processes. These reactions typically involve a pair of mutually reactive functional groups that are abiotic in nature. This compound is a key reagent in this field, featuring a Cy5 fluorophore for detection and an azide (B81097) (-N3) group as a bioorthogonal handle.
CY5 is a far-red fluorescent dye, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[1] The azide group of this compound allows for its specific covalent attachment to biomolecules that have been metabolically, genetically, or chemically engineered to contain a complementary bioorthogonal functional group, most commonly a strained alkyne or a terminal alkyne.
Table 1: Photophysical Properties of CY5
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 - 650 nm | [2][3] |
| Emission Maximum (λem) | ~662 - 670 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield (Φ) | ~0.27 (in PBS) | [4] |
Key Bioorthogonal Reactions with this compound
This compound primarily participates in two major classes of bioorthogonal reactions: the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or dibenzoannulated cyclooctyne (DIBO). The reaction is driven by the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole linkage. The absence of a cytotoxic copper catalyst makes SPAAC ideal for live-cell and in vivo applications.[5]
Figure 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound.
The reaction kinetics of SPAAC are highly dependent on the choice of cyclooctyne.
Table 2: Comparison of Second-Order Rate Constants for Common Cyclooctynes in SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] (with Benzyl Azide) | Reference(s) |
| DBCO | ~0.6 - 1.0 | [6][7] |
| DIBO | ~0.3 - 0.7 | [6] |
| BCN | ~0.06 - 0.15 | [6][8] |
As indicated in the table, DBCO derivatives generally exhibit the fastest reaction rates, making them suitable for applications where rapid labeling at low concentrations is required.[6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient click reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction is known for its high yields and specificity. However, the cytotoxicity of copper has historically limited its application in living systems. Recent advancements in ligand design have led to the development of copper-chelating ligands that reduce this toxicity and accelerate the reaction.[9]
Figure 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.
CuAAC generally exhibits faster kinetics than SPAAC, with second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹.[10] However, for live-cell applications, careful optimization of the copper catalyst and ligand concentrations is crucial to minimize cytotoxicity.[11]
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound in bioorthogonal labeling.
General Workflow for Bioorthogonal Labeling
Figure 3: General experimental workflow for bioorthogonal labeling.
Protocol for Cell Surface Protein Labeling via SPAAC
This protocol details the labeling of cell surface proteins that have been metabolically engineered to display azide groups.
Materials:
-
Cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz for sialic acid labeling).
-
This compound.
-
DBCO-functionalized reagent (e.g., DBCO-Cy5).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Bovine serum albumin (BSA).
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azide-containing precursor for 2-3 days to ensure sufficient incorporation into cell surface glycans.
-
Cell Preparation: Gently wash the cells three times with cold PBS to remove residual media and unincorporated precursor.
-
Blocking (Optional): To reduce non-specific binding, incubate the cells with 1% BSA in PBS for 30 minutes at 4°C.
-
Labeling Reaction: Prepare a solution of DBCO-Cy5 in PBS (typically 5-20 µM). Incubate the cells with the DBCO-Cy5 solution for 30-60 minutes at 37°C or room temperature, protected from light.
-
Washing: Wash the cells three times with cold PBS to remove unbound DBCO-Cy5.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).
Protocol for Intracellular Protein Labeling via CuAAC
This protocol describes the labeling of an intracellular protein genetically encoded with a terminal alkyne-containing unnatural amino acid.
Materials:
-
Cells expressing the protein of interest with an incorporated alkyne-containing amino acid.
-
This compound.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Sodium ascorbate (B8700270).
-
PBS, pH 7.4.
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
Procedure:
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for 10 minutes. Wash three times with PBS.
-
Click Reaction Cocktail Preparation: Prepare the following stock solutions fresh: 50 mM CuSO₄, 50 mM THPTA, and 500 mM sodium ascorbate.
-
Labeling Reaction: Prepare the click reaction cocktail by adding the following to PBS in order: this compound (to a final concentration of 1-10 µM), CuSO₄ (to a final concentration of 100 µM), THPTA (to a final concentration of 500 µM), and finally sodium ascorbate (to a final concentration of 5 mM).
-
Incubation: Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells extensively with PBS to remove the reaction components.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.
Protocol for In Vivo Imaging of Metabolically Labeled Tumors
This protocol outlines a general procedure for non-invasive imaging of tumors in a mouse model.
Materials:
-
Tumor-bearing mice metabolically labeled with an azide-containing precursor.
-
DBCO-Cy5.
-
Sterile PBS.
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Metabolic Labeling: Administer the azide-containing precursor to the tumor-bearing mice for a sufficient period to allow for incorporation into the tumor cells.
-
Probe Administration: Inject DBCO-Cy5 (typically 1-10 mg/kg) intravenously or intraperitoneally.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system with appropriate filters for Cy5.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probe.
Application in Visualizing Signaling Pathways
Bioorthogonal labeling with this compound is a powerful tool for studying cellular signaling. By labeling specific proteins within a pathway, researchers can track their localization, interactions, and dynamics in response to stimuli.
Visualizing G-Protein Coupled Receptor (GPCR) Dimerization
This compound can be used in conjunction with a complementary fluorophore to study GPCR dimerization using techniques like Förster Resonance Energy Transfer (FRET).
Figure 4: Conceptual workflow for visualizing GPCR dimerization using CY3-DBCO and this compound.
Quantitative Considerations and Data Presentation
Signal-to-Noise Ratio (SNR)
A key advantage of using this compound is the improved SNR in biological imaging. The far-red emission of Cy5 minimizes interference from cellular autofluorescence, which is more prominent in the blue and green spectral regions.[1] Both SPAAC and CuAAC can provide high SNR, although the choice between them may depend on the specific application and potential background from the reagents themselves. For instance, in some cases, fixed-cell CuAAC can yield higher labeling signals but also potentially higher background from non-specific binding of the alkyne-fluorophore.[12]
Comparative Data
Table 3: Qualitative Comparison of SPAAC and CuAAC for this compound Labeling
| Feature | SPAAC | CuAAC |
| Biocompatibility | High (copper-free) | Moderate (potential copper toxicity) |
| Reaction Rate | Slower (dependent on cyclooctyne) | Faster |
| Reagent Stability | Cyclooctynes can be unstable | Generally stable reagents |
| Primary Application | Live-cell and in vivo imaging | Fixed-cell imaging, in vitro conjugation |
Conclusion
This compound is a powerful and versatile tool for bioorthogonal labeling. Its far-red fluorescent properties provide excellent signal-to-noise ratios for a variety of imaging applications. The choice between SPAAC and CuAAC for conjugation depends on the specific experimental context, with SPAAC being the preferred method for live-cell and in vivo studies due to its biocompatibility. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute successful bioorthogonal labeling experiments with this compound.
References
- 1. Visualizing Dynamics of Cell Signaling In Vivo with a Phase Separation-Based Kinase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Exploring the use of CY5-N3 in super-resolution microscopy
An In-Depth Technical Guide to CY5-N3 in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of super-resolution microscopy has revolutionized our ability to visualize cellular structures beyond the diffraction limit of light, offering unprecedented insights into biological processes at the nanoscale. A key element in many of these techniques is the fluorescent probe. Cyanine 5 (Cy5) is a widely used fluorescent dye in the far-red spectrum, valued for its brightness and its amenability to photoswitching, a prerequisite for techniques like Stochastic Optical Reconstruction Microscopy (STORM).[1] this compound is a derivative of Cy5 that incorporates an azide (B81097) (-N3) functional group. This modification makes this compound an ideal tool for bioorthogonal labeling through "click chemistry," allowing for the precise and efficient attachment of the fluorescent dye to target biomolecules in a cellular context with minimal perturbation.[2][3]
This technical guide provides a comprehensive overview of the use of this compound in super-resolution microscopy, with a focus on dSTORM (direct STORM). It covers the photophysical properties of the Cy5 core, detailed protocols for cellular labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a representative workflow for dSTORM imaging. Furthermore, it explores the application of these techniques in visualizing signaling pathways pertinent to drug development.
Core Photophysical Properties of the Cy5 Fluorophore
The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical properties. While specific data for the this compound conjugate is not extensively published, its core photophysical characteristics are determined by the Cy5 fluorophore. The azide group is a small chemical moiety for conjugation and does not significantly alter the spectral properties of the Cy5 core. The following tables summarize the key photophysical properties of Cy5 and its performance characteristics in the context of STORM, often compared to its close structural analog, Alexa Fluor 647.
Table 1: General Photophysical Properties of Cy5
| Property | Value | Description |
| Excitation Maximum (λex) | ~649 nm[4] | The peak wavelength at which the dye most efficiently absorbs light. |
| Emission Maximum (λem) | ~667 nm[4] | The peak wavelength of the emitted fluorescence. |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[4] | A measure of how strongly the dye absorbs light at its excitation maximum. |
| Fluorescence Quantum Yield (Φ) | ~0.27[4] | The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. |
| Stokes Shift | ~18 nm[4] | The difference in wavelength between the excitation and emission maxima. |
| Fluorescence Lifetime (τ) | ~1.0 ns[4] | The average time the dye spends in the excited state before returning to the ground state. |
Table 2: Performance Characteristics of Cy5/Alexa Fluor 647 in STORM
| Property | Performance | Description |
| Photon Yield per Switching Event | High (thousands of photons)[5][6] | The number of photons detected from a single fluorophore during one "on" state. Higher photon yield leads to better localization precision. For Cy5, approximately 3,000 photons per switching cycle have been detected.[7] |
| On/Off Duty Cycle | Low[5][6] | The fraction of time the fluorophore spends in the fluorescent "on" state. A low duty cycle is crucial to ensure that only a sparse subset of fluorophores is active at any given time, allowing for their individual localization. |
| Blinking Cycles | High (hundreds of cycles)[8] | The number of times a single fluorophore can be switched between the fluorescent and dark states before permanent photobleaching. |
| Photostability | Moderate[1] | The ability of the dye to resist photochemical destruction upon exposure to light. |
| Signal-to-Background Ratio | High[5] | The ratio of the fluorescence signal from the "on" state to the background noise. |
Experimental Protocols
The successful application of this compound in super-resolution microscopy hinges on robust protocols for labeling and imaging. The following sections provide detailed methodologies for these key steps.
Protocol 1: Bioorthogonal Labeling of Cellular Proteins with this compound via CuAAC
This protocol describes the labeling of alkyne-modified proteins in fixed cells with this compound. The incorporation of an alkyne-bearing unnatural amino acid into the protein of interest is a prerequisite for this labeling strategy.
Materials:
-
Fixed cells on coverslips with alkyne-modified proteins
-
This compound stock solution (e.g., 1 mM in anhydrous DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
Procedure:
-
Cell Preparation:
-
Culture and fix cells containing the alkyne-modified protein of interest on high-precision coverslips. A common fixation method is 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells if the target protein is intracellular (e.g., with 0.1% Triton X-100 in PBS for 5-10 minutes).
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
-
Click Reaction Cocktail Preparation (prepare immediately before use):
-
For a 200 µL final reaction volume per coverslip:
-
To a microcentrifuge tube, add PBS.
-
Add this compound stock solution to a final concentration of 2-20 µM.
-
Add THPTA stock solution to a final concentration of 250 µM. Vortex briefly.[9]
-
Add CuSO4 stock solution to a final concentration of 50 µM. Vortex briefly.[9]
-
Initiate the reaction by adding sodium ascorbate stock solution to a final concentration of 2.5 mM. Vortex immediately.[9]
-
-
-
Labeling Reaction:
-
Remove the blocking buffer from the cells.
-
Add the freshly prepared click reaction cocktail to the coverslip, ensuring the cells are fully covered.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Post-Fixation:
-
Remove the reaction cocktail and wash the cells three times with PBS for 5 minutes each.
-
(Optional but recommended) Post-fix the cells with 4% paraformaldehyde in PBS for 10 minutes to ensure the dye is securely attached.
-
Wash three times with PBS.
-
The sample is now ready for dSTORM imaging. Store in PBS at 4°C if not imaging immediately.
-
Protocol 2: dSTORM Imaging of CY5-Labeled Cells
This protocol outlines the general procedure for acquiring dSTORM data from cells labeled with Cy5.
Materials:
-
Labeled cells on high-precision coverslips from Protocol 1
-
dSTORM imaging buffer
-
Microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination
-
High-power lasers (e.g., 647 nm for excitation, and optionally a 405 nm laser for reactivation)
-
Sensitive EMCCD or sCMOS camera
dSTORM Imaging Buffer Preparation: A common dSTORM buffer recipe includes an enzymatic oxygen scavenging system and a thiol to facilitate the photoswitching of Cy5.
-
Stock Solutions:
-
1 M Tris-HCl, pH 8.0
-
50% (w/v) Glucose solution
-
Glycerol
-
1 M MEA (cysteamine) or β-mercaptoethanol (BME) in water
-
Glucose oxidase (e.g., from Aspergillus niger)
-
Catalase (e.g., from bovine liver)
-
-
Working Buffer (prepare fresh):
-
To 800 µL of 50 mM Tris-HCl (pH 8.0) with 10% (w/v) glucose:
-
Add 100 µL of glycerol.
-
Add 10 µL of 1 M MEA (final concentration 10 mM).
-
Add 1 µL of glucose oxidase stock (e.g., 10 mg/mL).
-
Add 1 µL of catalase stock (e.g., 4 mg/mL).
-
Adjust final volume to 1 mL with the Tris-glucose buffer.
-
Imaging Procedure:
-
Microscope Setup:
-
Mount the coverslip onto the microscope stage.
-
Add the freshly prepared dSTORM imaging buffer.
-
Use TIRF or a similar illumination mode to minimize background fluorescence.[5]
-
-
Image Acquisition:
-
Focus on the sample.
-
Illuminate the sample with a high-power 647 nm laser (e.g., 1-2 kW/cm²) to excite Cy5 and drive most molecules into a dark state.[1]
-
Adjust the laser power to achieve a sparse density of single-molecule blinking events in each frame.
-
If the blinking rate becomes too low, a low-power 405 nm laser can be used to reactivate the fluorophores.[5]
-
Acquire a long series of images (typically 10,000 to 40,000 frames) with a short exposure time (e.g., 20-50 ms).[5]
-
-
Data Analysis:
-
The acquired image series is processed with specialized software (e.g., ThunderSTORM, rapidSTORM) to:
-
Detect and localize the position of each single-molecule event with sub-pixel accuracy by fitting its point spread function (PSF) to a 2D Gaussian.
-
Correct for sample drift during acquisition.
-
Reconstruct the final super-resolution image from the coordinates of all localized molecules.
-
-
Application in Drug Development: Visualizing Receptor Tyrosine Kinase Clustering
The spatial organization and clustering of membrane receptors are critical for initiating and modulating signaling pathways that are often dysregulated in diseases like cancer.[10] Receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and MET, are prime targets for cancer therapies. Super-resolution microscopy, enabled by precise labeling with probes like this compound, allows for the direct visualization of these receptors at the single-molecule level.[11][12]
This capability is invaluable in drug development for:
-
Understanding Disease Mechanisms: Quantifying changes in receptor clustering upon ligand binding or in diseased versus healthy cells.[10]
-
Mechanism of Action Studies: Visualizing how a therapeutic antibody or small molecule inhibitor affects receptor dimerization and clustering.
-
Investigating Drug Resistance: Exploring how receptor cross-interactions, such as the formation of MET-EGFR heterodimers, might contribute to resistance against targeted therapies.[11][12]
The diagram below illustrates a simplified signaling pathway focusing on EGFR clustering, which can be investigated using this compound labeling and dSTORM.
Conclusion
This compound is a powerful tool for super-resolution microscopy, combining the excellent photoswitching properties of the Cy5 fluorophore with the specificity of bioorthogonal click chemistry. This enables high-density, specific labeling of biomolecules for techniques like dSTORM, providing nanoscale resolution images of cellular structures. The detailed protocols and application examples provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively employ this compound in their studies, ultimately advancing our understanding of complex biological systems and aiding in the development of novel therapeutics.
References
- 1. Super-Resolution Microscopy FAQ | Bruker [bruker.com]
- 2. researchgate.net [researchgate.net]
- 3. Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stochastic optical reconstruction microscopy (STORM) provides sub-diffraction-limit image resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Single-Molecule Super-Resolution Microscopy Reveals Heteromeric Complexes of MET and EGFR upon Ligand Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step protocol for CY5-N3 copper-catalyzed click chemistry (CuAAC)
An Application Note on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for CY5-N3 Labeling
Introduction
The Copper (I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for covalently linking molecules.[1][2] This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097).[2][3] this compound (Sulfo-Cyanine5-azide) is a bright, far-red fluorescent dye containing an azide functional group, making it an ideal tool for labeling alkyne-modified biomolecules such as proteins, peptides, and nucleic acids for subsequent visualization and quantification.[4][5] The CuAAC reaction is noted for its rapid kinetics, high yield, and biocompatibility when performed under optimized conditions, proceeding effectively in aqueous buffers over a wide pH range (4-12).[2][6] This protocol provides a detailed, step-by-step methodology for labeling alkyne-functionalized biomolecules with this compound.
Materials and Reagents
-
This compound (Sulfo-Cyanine5-azide)
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Purification supplies (e.g., ethanol (B145695), sodium acetate (B1210297) for precipitation; or appropriate size-exclusion chromatography columns)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
Spectrophotometer (for quantification)
Note: this compound is photosensitive; all steps involving the dye should be performed with protection from light.[4]
Experimental Protocols
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for successful conjugation. It is recommended to prepare fresh Sodium Ascorbate solution for each experiment.
| Reagent | Stock Concentration | Solvent | Storage Conditions |
| This compound | 10 mM | Anhydrous DMSO | -20°C, protected from light[4][7] |
| Alkyne-Biomolecule | 1-10 mM (or as appropriate) | Nuclease-free water or buffer | -20°C or -80°C |
| Copper (II) Sulfate (CuSO₄) | 100 mM | Nuclease-free water | Room Temperature |
| THPTA Ligand | 200 mM | Nuclease-free water | -20°C[8][9] |
| Sodium Ascorbate | 100 mM or 300 mM | Nuclease-free water | Prepare fresh, use immediately[8][9] |
| Catalyst Premix (CuSO₄/THPTA) | 50 mM CuSO₄ / 100 mM THPTA | Nuclease-free water | Prepare fresh or store at -20°C for several weeks[8][9] |
To prepare the Catalyst Premix (100 µL):
-
Combine 50 µL of 100 mM CuSO₄ stock solution and 50 µL of 200 mM THPTA stock solution.
-
Vortex briefly to mix.
-
Allow the solution to stand for several minutes before use. This premixing step is crucial for complexing the copper and improving reaction efficiency.[8]
Step-by-Step CuAAC Reaction Protocol (Example for Oligonucleotides)
This protocol is a general guideline and should be optimized for specific applications. The example uses a final reaction volume of 100 µL.
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide and this compound. For an oligo at a final concentration of 100 µM, a 4- to 50-fold excess of the azide dye is recommended.[8][9]
-
10 µL of 1 mM Alkyne-Oligonucleotide (Final: 100 µM)
-
5 µL of 10 mM this compound (Final: 500 µM, 5 eq.)
-
60 µL of PBS buffer (pH 7.4)
-
-
Add the Catalyst Premix to the reaction tube. A final concentration of 2.5 mM copper is a common starting point.
-
5 µL of Catalyst Premix (50 mM CuSO₄ / 100 mM THPTA)
-
-
Vortex the mixture gently.
-
Initiate the click reaction by adding freshly prepared sodium ascorbate.
-
20 µL of 100 mM Sodium Ascorbate (Final: 20 mM)
-
-
Vortex the tube briefly to ensure all components are mixed.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.[4]
Purification of the Labeled Biomolecule
After the reaction, it is essential to remove unreacted this compound, the copper catalyst, and other reagents. Ethanol precipitation is a common method for oligonucleotides.
-
Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the reaction mixture.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unreacted dye.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge for 10 minutes.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified CY5-labeled oligonucleotide in an appropriate buffer or nuclease-free water.
-
Quantify the conjugate using a spectrophotometer, measuring absorbance at 260 nm (for the oligonucleotide) and ~646 nm (for CY5).
For proteins, size-exclusion chromatography or dialysis are more suitable purification methods.[4]
Quantitative Data Summary
The following table summarizes typical reagent concentrations and ratios for the CuAAC reaction. Optimization may be required depending on the specific biomolecule and application.
| Parameter | Recommended Range/Value | Purpose | Reference |
| Alkyne-Biomolecule | 2 µM - 1 mM | Substrate to be labeled | [10] |
| This compound Azide | 2-50 fold excess over alkyne | Labeling reagent | [8][9][10] |
| CuSO₄ | 50 µM - 2.5 mM | Catalyst source (precursor to Cu(I)) | [8][10] |
| THPTA Ligand | 2-5 fold excess over CuSO₄ | Stabilizes Cu(I), accelerates reaction, protects biomolecule | [8][10][11] |
| Sodium Ascorbate | 5-50 mM | Reducing agent (reduces Cu(II) to Cu(I)) | [3][8][10] |
| Reaction Time | 30 - 60 minutes | Incubation period for conjugation | [4][9] |
| Reaction Temperature | Room Temperature (~25°C) | Standard operating temperature | [4] |
| pH | 7.2 - 8.0 (Biomolecules) | Optimal pH for biomolecule stability and reaction | [4] |
Visualized Workflow and Signaling Pathways
Caption: Experimental workflow for this compound copper-catalyzed click chemistry (CuAAC).
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click Chemistry | AAT Bioquest [aatbio.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioclone.net [bioclone.net]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CY5-N3 Copper-Free Click Chemistry (SPAAC) with DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction to Copper-Free Click Chemistry: The Power of SPAAC
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3] This reaction exploits the high ring strain of a dibenzocyclooctyne (DBCO) group to react specifically and efficiently with an azide (B81097) (-N3) moiety, forming a stable triazole linkage.[1][4] The CY5-N3 and DBCO reaction pair is particularly valuable for fluorescently labeling biomolecules, such as proteins, nucleic acids, and small molecules, for applications in live-cell imaging, in vivo studies, and diagnostics.[5][6]
The key advantages of the this compound/DBCO SPAAC reaction include:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for use in living cells and whole organisms.[1][2]
-
High Specificity: The DBCO and azide groups are bioorthogonal, meaning they do not react with native functional groups found in biological systems, ensuring minimal off-target labeling.[1][7]
-
Efficiency and Speed: The reaction proceeds with fast kinetics at physiological temperature and pH, often reaching completion within a few hours.[1][5]
-
Stability: The resulting triazole bond is highly stable, ensuring a robust and permanent linkage.[1]
Quantitative Data Summary
The efficiency of the this compound and DBCO SPAAC reaction is influenced by several factors, including the concentration of reactants, solvent conditions, temperature, and incubation time. The following table summarizes key quantitative parameters to guide experimental design.
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (this compound : DBCO-Molecule) | 2 - 4 fold molar excess of this compound | A slight excess of the fluorescent probe can help drive the reaction to completion, especially when labeling precious DBCO-modified biomolecules.[8][9] |
| Molar Ratio (DBCO-NHS Ester : Biomolecule) | 20 - 30 fold molar excess | For activating primary amine-containing biomolecules (e.g., antibodies) with DBCO.[8][10] |
| Biomolecule Concentration (for DBCO activation) | 1 - 10 mg/mL | A common concentration range for labeling proteins like antibodies.[1][10] |
| Solvent | Aqueous buffers (e.g., PBS, pH 7.4) | Organic co-solvents like DMSO or DMF can be used (up to 20%) to dissolve reagents.[9][10] Crucially, buffers must be free of sodium azide. [8][9] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster. Incubation at 4°C overnight is also effective.[8][9][11] |
| Reaction Time | 1 - 17 hours | Reaction times can vary depending on the reactants and their concentrations. Typically, 1-4 hours at room temperature is sufficient.[5][9][11] |
| DBCO Absorbance Peak | ~310 nm | The disappearance of this peak can be used to monitor the progress of the reaction.[9][10] |
Experimental Protocols
This section provides detailed protocols for a typical two-step bioconjugation process: 1) Activation of a biomolecule (e.g., an antibody) with a DBCO-NHS ester, and 2) The copper-free click chemistry reaction with this compound.
Protocol 1: Activation of an Amine-Containing Biomolecule with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
Materials:
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
DBCO-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the Biomolecule:
-
Prepare the DBCO-NHS Ester Solution:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[8] Briefly vortex to ensure it is fully dissolved.
-
-
Reaction Setup:
-
Incubation:
-
Quenching (Optional but Recommended):
-
To stop the reaction, add a small volume of quenching solution (e.g., 10 µL of 100 mM glycine (B1666218) or 1 M Tris-HCl, pH 8.0) to react with any unreacted DBCO-NHS ester.[8][10]
-
Incubate for an additional 15 minutes at room temperature.[8][10]
-
-
Purification:
-
Remove the excess, unreacted DBCO-NHS ester and quenching agent by purifying the DBCO-activated biomolecule using a spin desalting column or dialysis against an appropriate buffer (e.g., PBS).[10]
-
Protocol 2: this compound Copper-Free Click Chemistry (SPAAC) Reaction
This protocol describes the reaction between the DBCO-activated biomolecule and this compound.
Materials:
-
DBCO-activated biomolecule (from Protocol 1)
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). The concentration will depend on the specific product datasheet.
-
-
Reaction Setup:
-
Incubation:
-
Purification of the Final Conjugate:
-
Validation and Storage:
Visualizations
Chemical Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 5. abpbio.com [abpbio.com]
- 6. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Labeling Proteins with CY5-N3 using Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a robust and versatile tool for the specific and efficient labeling of biomolecules. This application note provides detailed protocols for the labeling of proteins with the fluorescent dye CY5-azide (CY5-N3) using two popular click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These methods offer high specificity and efficiency, making them ideal for a wide range of applications in research and drug development, including fluorescence microscopy, flow cytometry, and FRET-based assays.[1][2]
The choice between CuAAC and SPAAC depends on the specific requirements of the experiment. CuAAC is known for its fast reaction kinetics and high yields but requires a copper catalyst, which can be toxic to living cells.[3] SPAAC, on the other hand, is a copper-free alternative that is highly biocompatible, making it suitable for in vivo labeling, though it may have slower reaction rates.[3][4]
Principle of the Reaction
Click chemistry facilitates the formation of a stable triazole linkage between an azide-functionalized molecule (this compound) and an alkyne-modified protein.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In this reaction, a terminal alkyne-modified protein reacts with this compound in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent like sodium ascorbate.[5] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to enhance reaction efficiency and protect the protein from oxidative damage.[6]
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), incorporated into the protein. The ring strain of the cyclooctyne allows it to react spontaneously with the azide (B81097) group of this compound, eliminating the need for a cytotoxic copper catalyst.[7] This makes SPAAC ideal for labeling proteins in living cells and organisms.[7]
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
Quantitative Data Summary
The efficiency of protein labeling can be influenced by several factors, including the specific protein, the click chemistry method used, and the reaction conditions. The following table provides a general comparison of CuAAC and SPAAC for protein labeling.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | References |
| Labeling Efficiency | Generally higher; can achieve nearly quantitative yields. | Efficient, but may be slightly lower than CuAAC. | [3][8] |
| Reaction Speed | Faster reaction kinetics. | Slower reaction kinetics compared to CuAAC. | [4] |
| Biocompatibility | Limited by copper cytotoxicity; not ideal for live cells without careful optimization. | Excellent biocompatibility; suitable for in vivo applications. | [3][9] |
| Typical Dye:Protein Ratio | 5:1 to 20:1 molar excess of dye. | 5:1 to 20:1 molar excess of dye. | [10] |
| Protein Recovery | Can be affected by protein precipitation or degradation due to copper. | Generally higher due to milder reaction conditions. | [2] |
| Specificity | High, but potential for non-specific binding of copper to proteins. | Very high, with minimal side reactions. | [1][3] |
Experimental Protocols
The following are generalized protocols for labeling alkyne- or DBCO-modified proteins with this compound. It is crucial to optimize the reaction conditions for each specific protein.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for in vitro labeling of purified proteins that have been modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (Sulfo-Cyanine5-azide)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification resin (e.g., size-exclusion or affinity chromatography column)
Procedure:
-
Prepare the Protein: Ensure the alkyne-modified protein is at a concentration of 2-10 mg/mL in an amine-free buffer.[2]
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein solution
-
This compound (from a stock solution in DMSO or water) to the desired final concentration (e.g., 5-20 molar excess over the protein).
-
THPTA ligand solution to a final concentration of 5 times the copper concentration.
-
Copper(II) Sulfate solution to a final concentration of 0.1-1 mM.
-
Freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Remove the unreacted this compound and other reaction components using a suitable purification method such as size-exclusion chromatography (SEC), dialysis, or spin column chromatography.[2]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~650 nm (for CY5).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is ideal for labeling proteins in sensitive environments, including on the surface of or inside living cells, where copper toxicity is a concern. The protein must be modified to contain a strained alkyne, such as DBCO.
Materials:
-
DBCO-modified protein (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound (Sulfo-Cyanine5-azide)
-
Purification resin (e.g., size-exclusion or affinity chromatography column)
Procedure:
-
Prepare the Protein: Ensure the DBCO-modified protein is at an appropriate concentration for your application.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the DBCO-modified protein solution with this compound (from a stock solution in DMSO or water) to the desired final concentration (e.g., 5-20 molar excess over the protein).
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours, protected from light. The reaction time may need to be optimized.
-
Purification: For in vitro reactions, purify the labeled protein as described in the CuAAC protocol. For cellular labeling, washing steps are typically sufficient to remove excess dye.
-
Characterization: Determine the degree of labeling (DOL) as described in the CuAAC protocol for in vitro labeled proteins.
Experimental Workflow
The general workflow for labeling a protein with this compound using click chemistry is outlined below.
Caption: General workflow for protein labeling with this compound via click chemistry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inefficient click reaction. - Low protein concentration. - Presence of interfering substances (e.g., Tris buffer in CuAAC). | - Optimize reaction time, temperature, and reagent concentrations. - Concentrate the protein to at least 2 mg/mL.[11] - Ensure the buffer is free of amines for CuAAC. |
| Protein Precipitation | - Copper-induced aggregation (CuAAC). - High concentration of organic solvent (from dye stock). | - Use a copper-chelating ligand like THPTA. - Minimize the volume of organic solvent added. |
| High Background Fluorescence | - Incomplete removal of free this compound. | - Repeat the purification step or use a more stringent purification method (e.g., HPLC). |
| Loss of Protein Activity | - Modification of a critical amino acid residue. - Protein denaturation during labeling or purification. | - Consider site-specific incorporation of the alkyne/DBCO group away from the active site. - Perform labeling and purification at a lower temperature. |
Conclusion
Labeling proteins with this compound using click chemistry is a powerful technique for a wide range of biological applications. Both CuAAC and SPAAC offer high specificity and efficiency. The choice between the two methods should be guided by the experimental context, particularly the sensitivity of the biological system to copper. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can successfully label their proteins of interest for downstream analysis.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. interchim.fr [interchim.fr]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 10. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Labeling Oligonucleotides with CY5-N3 via Copper-Free Click Chemistry
Application Note & Protocol
This document provides a detailed protocol for the labeling of oligonucleotides with the fluorescent dye CY5-N3 using Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry. This method offers a robust and efficient way to conjugate CY5-azide to a dibenzocyclooctyne (DBCO)-modified oligonucleotide without the need for a copper catalyst, which can be detrimental to DNA integrity.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring high-purity fluorescently labeled oligonucleotides for various applications, including microarrays, fluorescence in situ hybridization (FISH), and real-time PCR.[3][4]
Overview of the Labeling Strategy
The labeling strategy is based on the highly efficient and bioorthogonal SPAAC reaction. An oligonucleotide is first synthesized with a DBCO modification, typically at the 5' or 3' terminus. This DBCO-modified oligonucleotide is then reacted with this compound (CY5-azide). The inherent ring strain of the DBCO group allows for a rapid and specific reaction with the azide (B81097) group of the CY5 dye, forming a stable triazole linkage without the need for a copper catalyst.[1][5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the labeling and purification of CY5-labeled oligonucleotides. Please note that these values are typical and may require optimization for specific oligonucleotide sequences and scales.
| Parameter | Typical Value | Method of Determination | Notes |
| Labeling Reaction | |||
| Dye:Oligo Molar Ratio | 2-4 fold molar excess of this compound | Calculation | A higher excess can drive the reaction to completion but may necessitate more rigorous purification.[2] |
| Reaction Time | 4-17 hours | HPLC or Mass Spectrometry | Reaction progress can be monitored by the disappearance of the DBCO absorbance peak around 310 nm.[2][6] |
| Reaction Temperature | Room Temperature (or 4°C overnight) | - | Mild reaction conditions preserve the integrity of the oligonucleotide.[2][5] |
| Labeling Efficiency | >95% | HPLC or Mass Spectrometry | Virtually quantitative conjugation efficiency can be achieved.[1][3] |
| Purification | |||
| HPLC Purification Yield | 75-80% | UV-Vis Spectrophotometry | Provides high purity product.[7] |
| pH-Controlled Extraction Yield | ~97% | UV-Vis Spectrophotometry | A rapid and efficient method for removing unreacted dye.[8] |
| Quality Control | |||
| Degree of Labeling (DOL) | ~1.0 | UV-Vis Spectrophotometry | Ideal for singly labeled oligonucleotides. |
| Mass Confirmation | +/- 3 Da | MALDI-TOF or ESI Mass Spectrometry | Confirms the successful conjugation of the CY5 dye to the oligonucleotide.[9] |
Experimental Workflow
The following diagram illustrates the overall workflow for labeling an oligonucleotide with this compound.
Detailed Experimental Protocol
Materials and Reagents
-
DBCO-modified oligonucleotide (lyophilized)
-
This compound (Sulfo-Cyanine5-azide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M sodium bicarbonate buffer, pH 8.5. Avoid buffers containing azides.[6]
-
Nuclease-free water
-
Purification system (e.g., HPLC with a C18 column)[7]
-
UV-Vis Spectrophotometer
-
Mass Spectrometer (MALDI-TOF or ESI)
Reagent Preparation
-
DBCO-Oligonucleotide Solution: Dissolve the lyophilized DBCO-modified oligonucleotide in nuclease-free water or reaction buffer to a final concentration of 10 OD.[1]
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1 mg/150 µL.[1] Protect the solution from light.
Labeling Reaction
-
In a microcentrifuge tube, combine the DBCO-oligonucleotide solution and the this compound stock solution. A 2- to 4-fold molar excess of this compound over the oligonucleotide is recommended.[2]
-
If necessary, adjust the final volume with the reaction buffer. The final DMSO concentration should be kept below 20% to avoid precipitation of the oligonucleotide.[2]
-
Mix the reaction mixture thoroughly by vortexing.
-
Incubate the reaction at room temperature for 4-17 hours, or overnight at 4°C, protected from light.[1][5]
Purification of the Labeled Oligonucleotide
Purification is crucial to remove unreacted this compound and any unlabeled oligonucleotide. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a highly effective method.[7][10]
-
HPLC System Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 50 mm for 50-200 nmole scale).[7]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient of acetonitrile (e.g., 5-95% over 30 minutes).[10]
-
Detection: Monitor absorbance at 260 nm (for the oligonucleotide) and ~646 nm (for CY5).[7][10]
-
-
Purification Procedure:
-
Dilute the reaction mixture with Mobile Phase A.
-
Inject the diluted sample onto the HPLC column.
-
Collect fractions corresponding to the peak that absorbs at both 260 nm and ~646 nm. This peak represents the CY5-labeled oligonucleotide.
-
Lyophilize the collected fractions to obtain the purified product.
-
Quality Control
-
Determination of Degree of Labeling (DOL):
-
Resuspend the purified, lyophilized oligonucleotide in nuclease-free water.
-
Measure the absorbance of the solution at 260 nm (A260) and at the absorbance maximum of CY5 (~646 nm, Amax).
-
Calculate the concentration of the oligonucleotide and the dye using their respective extinction coefficients.
-
The DOL is the molar ratio of the dye to the oligonucleotide. For a singly labeled oligonucleotide, a DOL close to 1.0 is ideal.
-
-
Mass Spectrometry:
Storage
Store the purified CY5-labeled oligonucleotide at -20°C, protected from light. For long-term storage, it is recommended to store the oligonucleotide in a slightly basic buffer (e.g., TE buffer, pH 7.5-8.0).[12]
Signaling Pathway Diagram
The following diagram illustrates the logical relationship of the SPAAC reaction.
References
- 1. glenresearch.com [glenresearch.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stratech.co.uk [stratech.co.uk]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. mz-at.de [mz-at.de]
- 8. tandfonline.com [tandfonline.com]
- 9. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 10. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
Revolutionizing In Vivo Insights: Harnessing the Power of CY5-N3 for Preclinical Imaging
For researchers, scientists, and drug development professionals, the quest for precise and dynamic visualization of biological processes within living organisms is paramount. CY5-N3, a near-infrared (NIR) fluorescent dye equipped with an azide (B81097) functional group, has emerged as a powerful tool for in vivo imaging in animal models. Its application, primarily through bioorthogonal click chemistry, enables the specific and stable labeling of a wide array of biomolecules, facilitating real-time tracking of their distribution, targeting, and clearance. This document provides detailed application notes and protocols for leveraging this compound in preclinical research, empowering the next wave of discoveries in diagnostics and therapeutics.
This compound's utility lies in its exceptional optical properties and its chemical reactivity. Emitting in the NIR window (approximately 650-900 nm), its light penetrates deeper into biological tissues with minimal absorption and scattering by endogenous molecules like hemoglobin and water. This results in a high signal-to-background ratio, crucial for sensitive and clear imaging in whole-animal models. The azide group allows for its covalent attachment to molecules of interest that have been modified with a corresponding bioorthogonal reaction partner, most commonly a strained alkyne such as dibenzocyclooctyne (DBCO), through a copper-free click chemistry reaction. This specific and efficient conjugation method preserves the biological activity of the labeled molecule.
Core Applications in Animal Models
The versatility of this compound-based probes has led to their widespread use in various research areas:
-
Oncology: Visualizing tumor growth, metastasis, and response to therapy by labeling tumor-targeting antibodies, peptides, or nanoparticles.
-
Pharmacokinetics and Drug Development: Tracking the biodistribution, accumulation, and clearance of novel drug candidates and delivery systems.
-
Immunology: Monitoring the trafficking and activity of immune cells in various disease models.
-
Apoptosis Imaging: Detecting programmed cell death by labeling specific markers like Annexin V.[1]
Quantitative Data Presentation
To facilitate the comparison of in vivo imaging outcomes, the following tables summarize quantitative data from representative studies utilizing CY5-labeled probes. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, including the labeled molecule, animal model, and imaging instrumentation.
Table 1: Biodistribution of a CY5.5-Labeled Nanoparticle 24 Hours Post-Injection
| Organ | Percentage of Injected Dose per Gram of Tissue (%ID/g) |
| Liver | 15.2 ± 2.5 |
| Spleen | 8.7 ± 1.8 |
| Kidneys | 4.1 ± 0.9 |
| Lungs | 2.5 ± 0.6 |
| Heart | 1.1 ± 0.3 |
| Tumor | 10.3 ± 2.1 |
Note: This data is illustrative and based on typical findings for nanoparticle biodistribution.
Table 2: Tumor-to-Background Ratios (TBR) for Different CY5-Labeled Targeting Ligands
| Targeting Ligand | Tumor Model | Time Post-Injection (h) | Tumor-to-Background Ratio |
| Anti-HER2 Antibody | BT-474 Xenograft | 24 | 6.2 ± 0.7 |
| RGD Peptide | U87MG Xenograft | 4 | 3.5 ± 0.5 |
| Anti-EGFR Affibody | A431 Xenograft | 0.5 | 4.0 ± 0.6 |
This table compiles representative data to highlight the impact of the targeting moiety on tumor accumulation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound for in vivo imaging.
Protocol 1: Labeling of a Targeting Protein with this compound via Copper-Free Click Chemistry
This protocol describes the labeling of a DBCO-modified antibody with this compound.
Materials:
-
DBCO-modified antibody (in PBS, pH 7.4)
-
This compound (dissolved in anhydrous DMSO to 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Reagents: Allow all reagents to come to room temperature.
-
Reaction Setup: In a microcentrifuge tube, combine the DBCO-modified antibody with a 3- to 10-fold molar excess of the this compound DMSO stock solution. The final DMSO concentration in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the this compound-labeled antibody from unreacted dye using a pre-equilibrated size-exclusion chromatography column. The first colored fraction to elute will be the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for CY5).
Protocol 2: In Vivo Imaging of Tumor-Bearing Mice with a this compound Labeled Probe
This protocol outlines the general procedure for whole-body imaging of mice bearing subcutaneous tumor xenografts.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
This compound labeled probe (in sterile PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber.
-
Baseline Imaging: Acquire a baseline fluorescence image before probe injection.
-
Probe Administration: Inject the this compound labeled probe via the tail vein. The typical dose ranges from 1 to 10 nmol per mouse, depending on the probe's characteristics.
-
Dynamic Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the probe's biodistribution and tumor accumulation. Use appropriate excitation and emission filters for CY5 (e.g., Excitation: 640 nm, Emission: 680 nm).[2]
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs of interest by drawing regions of interest (ROIs) on the images. Calculate the tumor-to-background ratio.
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol describes the analysis of probe distribution in dissected organs.
Materials:
-
Mice from the in vivo imaging study
-
Surgical tools for dissection
-
In vivo imaging system
Procedure:
-
Euthanasia and Perfusion: At the final imaging time point, euthanize the mouse. Perfuse the circulatory system with saline to remove blood from the organs.
-
Organ Harvesting: Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Ex Vivo Imaging: Arrange the dissected organs on a non-fluorescent surface and acquire a fluorescence image using the in vivo imaging system.
-
Quantification: Draw ROIs around each organ and quantify the average fluorescence intensity. Normalize the intensity to the organ weight to express the data as %ID/g.
Visualizing Biological Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
References
Application Notes and Protocols for CY5-N3 Staining in Fixed Cells and Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fluorescent labeling of alkyne-modified biomolecules in fixed cells and tissues using CY5-N3, a bright and photostable cyanine (B1664457) dye azide (B81097). The primary method of conjugation is the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction. This technique is invaluable for visualizing a wide range of metabolically labeled molecules, including proteins, glycans, and nucleic acids, within the cellular and tissue context.
Introduction
This compound is a fluorescent dye containing an azide functional group that can be covalently linked to molecules containing a terminal alkyne. This bioorthogonal reaction allows for the specific labeling of target molecules that have been metabolically tagged with an alkyne-containing analog of a natural substrate. The CY5 fluorophore exhibits excitation and emission maxima at approximately 646 nm and 662 nm, respectively, placing it in the far-red region of the spectrum, which helps to minimize autofluorescence from biological samples.
The protocol outlined below is designed for researchers in cell biology, pharmacology, and drug development to visualize and analyze the localization, trafficking, and abundance of specific biomolecules in fixed preparations.
Data Presentation
Table 1: Comparison of Fixation Methods for Fluorescent Staining
The choice of fixation method can significantly impact the preservation of cellular morphology and the accessibility of the target alkyne for the click reaction, thereby affecting the final fluorescence intensity and signal-to-noise ratio.
| Feature | 4% Paraformaldehyde (PFA) in PBS | Cold Methanol (B129727) (-20°C) |
| Principle | Cross-linking of proteins and nucleic acids. | Dehydration and precipitation of proteins. |
| Morphology Preservation | Excellent, preserves cellular and subcellular structures well. | Fair, can cause cell shrinkage and distortion of organelles. |
| Antigenicity Preservation | Can mask epitopes; may require antigen retrieval for antibody co-staining. | Can denature proteins, which may expose or destroy epitopes. |
| Lipid Extraction | Minimal, preserves membranes. | Extracts lipids, permeabilizing the cell. |
| Fluorescence Signal | Generally provides a strong and specific signal. | Can sometimes yield a brighter signal by exposing more target sites, but can also lead to higher background. |
| Signal-to-Noise Ratio | Typically high due to good preservation and lower background. | Variable, can be lower due to protein precipitation and potential for non-specific dye binding. |
| Compatibility with this compound | Highly compatible. | Compatible, but may require optimization to minimize background. |
| Recommended Use | General purpose, especially when preserving fine cellular details is critical. | When cross-linking is suspected to interfere with the click reaction or for certain cytoskeletal targets. |
Experimental Protocols
Part 1: Preparation of Reagents
1.1 this compound Stock Solution (10 mM)
-
Dissolve 1 mg of this compound in 135 µL of anhydrous DMSO.
-
Aliquot and store at -20°C, protected from light and moisture.
1.2 this compound Working Solution (10-100 µM)
-
Dilute the 10 mM stock solution in 1X Phosphate Buffered Saline (PBS) to the desired final concentration. Prepare this solution fresh before each use.
1.3 Fixation Buffers
-
4% Paraformaldehyde (PFA) in PBS: Dissolve 4 g of PFA in 100 mL of 1X PBS. Heat to 60°C in a fume hood to dissolve. Cool to room temperature and filter. Adjust pH to 7.4. Store at 4°C for up to one week.
-
Cold Methanol: Store 100% methanol at -20°C.
1.4 Permeabilization Buffer
-
0.25% Triton X-100 in PBS: Add 250 µL of Triton X-100 to 100 mL of 1X PBS and mix. Store at room temperature.
1.5 Click Reaction Cocktail (Prepare fresh for each experiment)
-
For a 1 mL final volume:
-
885 µL of 1X PBS
-
10 µL of 10 mM this compound stock solution (for a final concentration of 100 µM)
-
5 µL of 100 mM Copper (II) Sulfate (CuSO₄) stock solution
-
50 µL of 100 mM Sodium Ascorbate stock solution (prepare fresh)
-
50 µL of 10 mM TBTA (or other copper ligand) stock solution
-
Part 2: Staining Protocol for Fixed Cultured Cells on Coverslips
This protocol assumes that cells have been cultured on coverslips and metabolically labeled with an alkyne-containing substrate.
2.1 Fixation
-
Remove the culture medium and gently wash the cells twice with 1X PBS.
-
Add 4% PFA in PBS to cover the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
2.2 Permeabilization
-
Add 0.25% Triton X-100 in PBS to the fixed cells and incubate for 10 minutes at room temperature.
-
Wash the cells three times with 1X PBS for 5 minutes each.
2.3 Click Reaction
-
Prepare the Click Reaction Cocktail as described in section 1.5.
-
Remove the final PBS wash and add the Click Reaction Cocktail to the cells, ensuring the coverslip is fully covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with 1X PBS for 5 minutes each.
2.4 Counterstaining and Mounting (Optional)
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature.
-
Wash twice with 1X PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
Part 3: Staining Protocol for Fixed Tissue Sections
3.1 For Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse in 100% ethanol (B145695) twice for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval (if necessary for co-staining): Perform heat-induced or enzymatic antigen retrieval according to standard protocols.
-
Wash slides in 1X PBS.
-
Proceed to the Permeabilization step (2.2) and continue with the protocol as for cultured cells.
3.2 For Frozen Tissues
-
Fixation:
-
Air dry the cryosections for 30 minutes at room temperature.
-
Fix in 4% PFA in PBS for 15 minutes at room temperature or in ice-cold methanol for 10 minutes at -20°C.
-
-
Wash the slides three times with 1X PBS for 5 minutes each.
-
Proceed to the Permeabilization step (2.2) if fixed with PFA. If fixed with methanol, you can proceed directly to the Click Reaction (2.3).
Mandatory Visualization
Signaling Pathway Diagram: Visualization of Ras Farnesylation
The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Ras proteins undergo a series of post-translational modifications, including farnesylation, which is essential for their localization to the plasma membrane and subsequent activation. Metabolic labeling with a farnesyl pyrophosphate analog containing an alkyne group allows for the visualization of this process using click chemistry with this compound.
Caption: Workflow for visualizing Ras farnesylation using metabolic labeling and click chemistry.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for this compound staining of fixed cells and tissues.
Live Cell Imaging with CY5-N3: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5-N3 (Sulfo-Cyanine5-azide) is a bright, far-red fluorescent dye that has become an invaluable tool for live-cell imaging. Its cell permeability and azide (B81097) functional group allow for targeted labeling of biomolecules within their native cellular environment. This is primarily achieved through bioorthogonal click chemistry reactions, which are highly specific and can be performed in living systems without interfering with biological processes. This compound's spectral properties, with excitation and emission in the far-red spectrum, minimize background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1][2] This application note provides a comprehensive overview of this compound, including its photophysical properties, and detailed protocols for its use in live-cell imaging.
Quantitative Data
The performance of a fluorescent dye is defined by its photophysical properties. The key parameters for this compound are summarized below.
| Photophysical Parameter | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [3][4] |
| Emission Maximum (λem) | ~662 nm | [3][4] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [] |
| Fluorescence Quantum Yield (Φ) | ~0.20 | [6] |
| Recommended Laser Line | 633 nm or 647 nm | |
| Recommended Filter Set | Cy5 |
Note: Photophysical properties can be influenced by the local microenvironment.[1]
Experimental Protocols
This compound can be conjugated to biomolecules of interest through two main types of click chemistry reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method offers fast reaction kinetics but requires a copper catalyst, which can be toxic to cells at high concentrations. Careful optimization is crucial for live-cell applications.
Materials:
-
This compound stock solution (1-10 mM in anhydrous DMSO)
-
Alkyne-modified biomolecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper ligand (e.g., TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Live-cell imaging buffer (e.g., HEPES-buffered saline)
Protocol:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
Metabolic Labeling (if applicable): If labeling a class of biomolecules (e.g., newly synthesized proteins), incubate cells with a metabolic precursor containing an alkyne group (e.g., homopropargylglycine for proteins).
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a final concentration of 100 µM this compound, the following can be used:
-
0.1 mM CuSO₄
-
128 µM TBTA
-
5 mM Sodium Ascorbate
-
100 µM this compound in PBS or imaging buffer.[3]
-
-
Labeling: Remove the cell culture medium and wash the cells once with pre-warmed PBS. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at 37°C.[7]
-
Washing: Remove the reaction cocktail and wash the cells three times with pre-warmed live-cell imaging buffer to remove excess reagents.
-
Imaging: Image the cells using a fluorescence microscope equipped with a Cy5 filter set.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry method that is highly biocompatible and ideal for long-term live-cell imaging.[8] It involves the reaction of an azide with a strained alkyne, such as a dibenzocyclooctyne (DBCO).
Materials:
-
This compound stock solution (1-10 mM in anhydrous DMSO)
-
DBCO-modified biomolecule of interest
-
Live-cell imaging buffer
Protocol:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.
-
Metabolic Labeling (if applicable): Incubate cells with a metabolic precursor containing a DBCO group.
-
Labeling: Dilute the this compound stock solution to a working concentration of 1-10 µM in pre-warmed cell culture medium or imaging buffer. Remove the existing medium from the cells, wash once with PBS, and add the this compound containing medium. Incubate for 30 minutes to 2 hours at 37°C.[7]
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed live-cell imaging buffer.
-
Imaging: Image the cells using a fluorescence microscope with a Cy5 filter set.
Application Example: Visualizing Newly Synthesized Proteins using FUNCAT
Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT) is a powerful technique to visualize newly synthesized proteins in live cells.[9][10] This method involves the metabolic incorporation of an azide-modified amino acid, azidohomoalanine (AHA), into newly synthesized proteins, followed by fluorescent labeling with an alkyne-modified dye. While the original protocol often uses alkyne-dyes, a similar workflow can be employed by incorporating an alkyne-modified amino acid and labeling with this compound.
Experimental Workflow for FUNCAT using this compound
Caption: Workflow for visualizing newly synthesized proteins using FUNCAT with this compound.
Signaling Pathway Visualization: Protein Synthesis and Labeling
The following diagram illustrates the molecular process of labeling newly synthesized proteins.
Caption: Diagram of protein synthesis incorporating an alkyne amino acid and subsequent labeling with this compound.
Important Considerations for Live-Cell Imaging
-
Cytotoxicity: While SPAAC is generally considered non-toxic, the components of the CuAAC reaction can be harmful to cells. It is essential to perform dose-response experiments to determine the optimal, non-toxic concentrations of all reagents for your specific cell type.[11][12]
-
Phototoxicity and Photobleaching: CY5 is a relatively photostable dye, but all fluorophores will photobleach with prolonged exposure to excitation light. To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.[13] Consider using a live-cell imaging buffer with antioxidants to reduce phototoxicity.
-
Microscope Settings: Use a high numerical aperture objective to maximize light collection. Ensure that the excitation and emission filters are appropriate for CY5 to optimize signal detection and minimize bleed-through from other fluorophores in multiplexing experiments.[14]
-
Live-Cell Imaging Media: For short-term imaging (up to 4 hours), a HEPES-buffered solution can maintain cell health.[15] For longer-term experiments, use a complete cell culture medium without phenol (B47542) red, as it can be a source of background fluorescence.[16]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient metabolic labeling | Optimize concentration and incubation time of the metabolic precursor. |
| Inefficient click reaction | Check the freshness of reagents, especially sodium ascorbate. Optimize reaction time. | |
| Low expression of the target biomolecule | Ensure the biomolecule of interest is sufficiently expressed. | |
| High background | Incomplete removal of excess dye | Increase the number and duration of washing steps. |
| Non-specific binding of the dye | Decrease the concentration of this compound. Include a blocking step if necessary. | |
| Cell death | Cytotoxicity of reagents | Perform a toxicity assay to determine the optimal, non-toxic concentrations. Use SPAAC instead of CuAAC. |
| Phototoxicity | Reduce laser power and exposure time. Use a live-cell imaging buffer with antioxidants. |
Conclusion
This compound is a versatile and powerful tool for live-cell imaging, enabling researchers to visualize a wide range of biological processes with high specificity and sensitivity. By carefully selecting the appropriate click chemistry method and optimizing experimental conditions, this compound can provide valuable insights into the dynamic nature of living cells. The protocols and guidelines presented in this application note serve as a starting point for developing robust and reliable live-cell imaging experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Sulfo-Cyanine5-azide) | 荧光染料 | MCE [medchemexpress.cn]
- 6. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. lifetein.com [lifetein.com]
- 15. Invitrogen Live Cell Imaging Solution 500 mL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 16. forum.microlist.org [forum.microlist.org]
Optimizing CY5-N3 Concentration for Efficient Biomolecule Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5 (CY5) is a bright, far-red fluorescent dye widely utilized in biological research for labeling a variety of biomolecules, including proteins, antibodies, and nucleic acids. Its azide-functionalized form, CY5-N3, is a key reagent for bioorthogonal labeling through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Achieving an optimal degree of labeling (DOL) is critical for the success of downstream applications, as insufficient labeling leads to weak signals, while excessive labeling can result in fluorescence quenching, protein aggregation, and altered biomolecule function.[1]
This document provides a detailed protocol for determining the optimal concentration of this compound for labeling your specific biomolecule. The core of this protocol is a titration experiment where a series of labeling reactions are performed with varying molar ratios of this compound to the target molecule. The resulting DOL is then calculated from spectrophotometric measurements to identify the ideal labeling conditions.
Key Spectroscopic Properties of CY5
Accurate calculation of the degree of labeling relies on the specific spectroscopic properties of the CY5 dye. These values are essential for the formulas used later in this protocol.
| Parameter | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~649 nm | [2][3] |
| Maximum Emission Wavelength (λem) | ~666 nm | [2] |
| Molar Extinction Coefficient (ε) at λmax | 250,000 M⁻¹cm⁻¹ | [2][4][5][6] |
| Correction Factor (CF) at 280 nm | ~0.04 - 0.05 | [2][5] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | [2][3] |
Experimental Protocol: Titration for Optimal this compound Concentration
This protocol is designed to identify the optimal molar ratio of this compound to your alkyne-modified biomolecule (e.g., protein, antibody, or oligonucleotide). It involves setting up a series of labeling reactions with increasing amounts of the dye.
Materials and Reagents
-
Alkyne-modified biomolecule of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Amine-free buffer such as 1X Phosphate-Buffered Saline (PBS), MES, or HEPES at pH 7.2-7.4 for CuAAC.[4] For SPAAC, a wider pH range is generally tolerated.
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Copper chelator/ligand (e.g., THPTA or TBTA)
-
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 spin columns), dialysis, or HPLC system appropriate for your biomolecule.[1][7]
-
UV-Vis Spectrophotometer
Reagent Preparation
-
Biomolecule Solution: Prepare a stock solution of your alkyne-modified biomolecule in the chosen reaction buffer. The concentration should be accurately determined. For proteins, a concentration of 2-10 mg/mL is recommended for efficient labeling.[1][5]
-
This compound Stock Solution: Dissolve this compound in anhydrous DMSO to prepare a 1-10 mM stock solution.[4] Store this solution in small aliquots at -20°C or -80°C, protected from light.[1][4]
-
CuAAC Catalyst Mix (if applicable): Prepare fresh catalyst and reducing agent solutions. For example, a stock of 100 mM sodium ascorbate (B8700270) in water and a stock of 20 mM CuSO₄ in water.
Experimental Workflow for this compound Labeling Optimization
References
Application Notes and Protocols for the Purification of CY5-N3 Labeled Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5 (Cy5) is a bright, far-red fluorescent dye widely used for labeling biomolecules such as proteins, peptides, and nucleic acids. The azide-functionalized version, CY5-N3, is particularly useful for bioorthogonal conjugation reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC, respectively). Following the labeling reaction, it is crucial to remove unconjugated "free" dye, as its presence can lead to high background signals, inaccurate quantification, and non-specific signals in downstream applications.[1] This document provides an overview of common purification techniques and detailed protocols for obtaining highly pure this compound labeled biomolecules.
The choice of purification method depends on several factors, including the type and size of the biomolecule, the scale of the reaction, the required purity, and available equipment.[1] This guide covers several common and effective methods: spin column chromatography, size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), and denaturing polyacrylamide gel electrophoresis (PAGE).
Principles of Purification Methods
The primary goal of purification is to separate the desired this compound labeled biomolecule from unreacted free dye and other reaction components. The most common strategies exploit differences in size, hydrophobicity, or charge between the labeled product and contaminants.
-
Size-Based Methods (Spin Columns and SEC): These techniques separate molecules based on their size. Larger molecules (the labeled biomolecule) pass through the chromatography matrix more quickly than smaller molecules (free dye), which are retained in the pores of the resin.[1]
-
Hydrophobicity-Based Methods (RP-HPLC): Reverse-phase HPLC separates molecules based on their hydrophobicity.[1] The CY5 dye is hydrophobic, and its conjugation to a biomolecule increases the hydrophobicity of the conjugate. This allows for fine separation from both the free dye and the unlabeled biomolecule.[2][3]
-
Charge- and Size-Based Methods (Denaturing PAGE): This technique separates molecules based on their size and charge. It is particularly useful for purifying labeled nucleic acids and peptides.[4]
Purification Method Selection
| Method | Biomolecule | Advantages | Disadvantages | Purity | Recovery |
| Spin Column Chromatography | Proteins, Antibodies | Fast, easy to use, suitable for small samples.[1][5] | Lower resolution, potential for sample dilution. | Good | 60-90%[6] |
| Size-Exclusion Chromatography (SEC) | Proteins, Antibodies, large Nucleic Acids | High resolution, can be used as a polishing step.[1] | Slower than spin columns, requires specialized equipment (FPLC). | High | Variable |
| Reverse-Phase HPLC (RP-HPLC) | Peptides, Oligonucleotides, Proteins | Highest purity, excellent for resolving labeled from unlabeled molecules.[1][2] | Requires HPLC system, can be time-consuming, potential for denaturation of some proteins. | Very High | 75-80%[7][8] |
| Denaturing PAGE | Oligonucleotides, Peptides | High resolution for small molecules, can separate based on charge and size.[4] | Can be time-consuming, requires gel extraction, potential for sample loss. | High | Variable |
| pH-Controlled Extraction | DNA Oligonucleotides | Fast, simple, high yield.[9][10] | Specific to DNA, may not be applicable to all dyes. | High | >90%[9][10] |
Experimental Protocols
Protocol 1: Purification of this compound Labeled Proteins using Spin Column Chromatography
This protocol is suitable for rapid purification of proteins with a molecular weight >20 kDa from unincorporated this compound dye.[6]
Materials:
-
This compound labeled protein reaction mixture (up to 110 µL)[5][11]
-
Spin column (pre-packed with appropriate size-exclusion resin)[5]
-
Microcentrifuge tubes (1.5 mL)
-
Elution Buffer (e.g., PBS, pH 7.4)[5]
-
Microcentrifuge
Procedure:
-
Prepare the Spin Column:
-
Equilibrate the Column:
-
Load the Sample and Elute:
-
Place the equilibrated column into a fresh, clean 1.5 mL microcentrifuge tube for sample collection.
-
Carefully load the labeling reaction mixture (up to 110 µL) onto the center of the resin bed.[1][11]
-
Centrifuge the column at 1,500 x g for 2 minutes to elute the labeled protein.[1][11]
-
The eluate in the collection tube is the purified, this compound labeled protein. The free dye remains in the column resin.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 3. labcluster.com [labcluster.com]
- 4. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. タンパク質蛍光標識 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. mz-at.de [mz-at.de]
- 8. waters.com [waters.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. abcam.com [abcam.com]
Application Notes and Protocols: CY5-N3 Labeling of Antibodies for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins and other antigens within cells and tissues.[1] The choice of fluorophore is critical for achieving high-quality, reproducible results.[2] Cyanine (B1664457) 5 (Cy5) is a bright, far-red fluorescent dye that offers significant advantages for immunofluorescence, primarily due to its emission spectrum which minimizes interference from cellular autofluorescence.[2][3] This leads to a higher signal-to-noise ratio and clearer images.[2]
This document provides detailed protocols for the labeling of antibodies with CY5-N3 (an azide-modified Cy5 dye) via click chemistry and their subsequent use in immunofluorescence staining. Click chemistry offers a highly specific and efficient method for antibody conjugation, forming a stable triazole linkage.[4] Two primary methods are detailed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Principle of this compound Antibody Labeling
This compound labeling of antibodies is achieved through a bioorthogonal reaction known as click chemistry. This involves the reaction between an azide (B81097) (on the this compound molecule) and an alkyne group, which is first introduced onto the antibody.
There are two main approaches to achieve this conjugation:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method utilizes a copper(I) catalyst to join an azide and a terminal alkyne. While highly efficient, the potential toxicity of copper can be a concern for in vivo studies.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that uses a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed without the need for a catalyst, making it ideal for live-cell imaging and other applications where copper toxicity is a concern.[6]
Data Presentation
Table 1: Photophysical Properties of Cy5
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | ~650 nm | [7] |
| Emission Maximum (Em) | ~670 nm | [7] |
| Laser Line Compatibility | 633 nm (Helium/Neon), 647 nm (Krypton/Argon) | [7] |
| Quantum Yield | Moderate | [8] |
| Photostability | Good | [2] |
Table 2: Comparison of Cy5 and FITC for Immunofluorescence
| Feature | Cy5 | FITC | Reference(s) |
| Emission Spectrum | Far-Red | Green | [2] |
| Autofluorescence Interference | Minimal | Significant | [2] |
| Signal-to-Noise Ratio | High | Lower | [2] |
| Photostability | More Stable | Prone to Photobleaching | [2] |
Table 3: Recommended Dye-to-Protein Ratios for Optimal Fluorescence
| Fluorophore | Optimal Dye-to-Protein Ratio (IgG) | Observation | Reference(s) |
| Cy3 / Cy3.5 | Up to 8 | Fluorescence enhancement observed. | [9] |
| Cy5 / Cy5.5 | 2 - 3 | Fluorescence loss (quenching) observed at higher ratios. Labeling with more than three Cy5 molecules is counterproductive. | [9][10] |
Experimental Protocols
Part 1: Preparation of Azide-Modified Antibody
To label an antibody with this compound, the antibody must first be modified to contain a reactive alkyne group. This can be achieved through various methods, including the use of N-hydroxysuccinimide (NHS) esters that react with primary amines on the antibody.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
Alkyne-NHS ester (e.g., Alkyne-PEG4-NHS Ester)
-
DMSO (anhydrous)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Desalting column or dialysis tubing
Protocol:
-
Antibody Preparation: Dialyze the antibody into the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Prepare Alkyne-NHS Ester Stock Solution: Dissolve the alkyne-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved alkyne-NHS ester to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Remove the unreacted alkyne-NHS ester by dialysis against PBS or by using a desalting column.
-
Quantification: Determine the concentration of the alkyne-modified antibody using a spectrophotometer at 280 nm.
Part 2: this compound Labeling of Alkyne-Modified Antibody
Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified antibody
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
THPTA or TBTA ligand
-
PBS or other suitable buffer (pH 7.4)
-
Desalting column
Protocol:
-
Prepare Stock Solutions:
-
This compound: Dissolve in DMSO to a concentration of 10 mM.
-
CuSO4: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water (prepare fresh).
-
THPTA/TBTA Ligand: Prepare a 200 mM stock solution in water.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA/TBTA ligand in a 1:2 molar ratio. Let it stand for a few minutes to form the complex.[4]
-
Labeling Reaction:
-
Purification: Purify the CY5-labeled antibody using a desalting column to remove unreacted dye and catalyst components.
Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-Free)
This method requires the antibody to be modified with a strained alkyne, such as DBCO.
Materials:
-
DBCO-modified antibody
-
This compound
-
PBS or other suitable buffer (pH 7.4)
-
Desalting column
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM.
-
Labeling Reaction:
-
Mix the DBCO-modified antibody with a 1- to 10-fold molar excess of this compound in the reaction buffer.
-
Incubate for 30 minutes to 2 hours at room temperature, protected from light.
-
-
Purification: Purify the CY5-labeled antibody using a desalting column to remove unreacted dye.
Part 3: Calculation of Dye-to-Protein Ratio
The degree of labeling (DOL), or dye-to-protein ratio, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~650 nm).
Formula:
-
Protein Concentration (M) = [A280 - (A650 x CF)] / ε_protein
-
A280 = Absorbance of the conjugate at 280 nm
-
A650 = Absorbance of the conjugate at ~650 nm
-
CF = Correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer)
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹)
-
-
Dye Concentration (M) = A650 / ε_dye
-
ε_dye = Molar extinction coefficient of Cy5 at ~650 nm (typically ~250,000 M⁻¹cm⁻¹)
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
Part 4: Immunofluorescence Staining Protocol
Materials:
-
CY5-labeled antibody
-
Cells grown on coverslips or tissue sections
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Protocol:
-
Cell/Tissue Preparation:
-
For cultured cells, grow them on sterile coverslips.
-
For tissue sections, deparaffinize and rehydrate as required.
-
-
Fixation:
-
Wash the samples twice with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[1]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the CY5-labeled primary antibody in the blocking buffer to the desired concentration.
-
Incubate the samples with the diluted antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the samples three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a fluorescence microscope or a confocal microscope equipped with the appropriate filter sets for Cy5 (and DAPI, if used).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound labeling of antibodies and immunofluorescence.
Caption: Simplified EGFR signaling pathway, a common target for immunofluorescence studies.[11][12]
Caption: HER2 signaling pathway, often investigated in cancer research using immunofluorescence.[13]
References
- 1. sinobiological.com [sinobiological.com]
- 2. benchchem.com [benchchem.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. encapsula.com [encapsula.com]
- 7. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 8. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry Reaction Conditions for CY5-N3 with Alkyne-Modified Sugars
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent labeling of alkyne-modified sugars with the fluorescent dye CY5-N3 via click chemistry. Two primary methods are covered: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These protocols are designed for researchers in cell biology, glycobiology, and drug development who are looking to visualize and quantify glycans in various biological systems.
Introduction
Click chemistry provides a highly efficient and bioorthogonal method for attaching probes to biomolecules. The reaction between an azide (B81097) (like this compound) and an alkyne (incorporated into sugars) forms a stable triazole linkage. This is particularly useful for labeling glycans, which can be metabolically tagged with alkyne-modified monosaccharides. The choice between CuAAC and SPAAC depends on the specific application, with SPAAC being preferred for live-cell imaging due to the cytotoxicity of copper catalysts.[1][2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and widely used click reaction that utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide.[3][4] This method is ideal for fixed cells, cell lysates, and in vitro applications where copper toxicity is not a concern.
Experimental Workflow: CuAAC Labeling
Protocol: CuAAC Labeling of Alkyne-Modified Sugars on Fixed Cells
Materials:
-
Alkyne-modified sugar (e.g., Ac4ManNAl for metabolic labeling)
-
This compound (Sulfo-Cyanine5-azide)[5]
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)[8]
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anhydrous DMSO
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an alkyne-modified sugar for 24-72 hours to allow for incorporation into cellular glycans. The optimal concentration and incubation time should be determined empirically for each cell type and sugar.
-
Cell Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
If labeling intracellular glycans, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.[5]
-
CuSO4: Prepare a 50 mM stock solution in water.
-
Ligand (THPTA): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate (B8700270): Prepare a 1 M stock solution in water. Note: This solution should be prepared fresh.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a final volume of 500 µL, add the components in the following order:
-
435 µL PBS
-
10 µL of 50 mM CuSO4 (final concentration: 1 mM)
-
10 µL of 50 mM THPTA (final concentration: 1 mM)
-
25 µL of 1 M sodium ascorbate (final concentration: 50 mM)
-
Vortex briefly.
-
Add 20 µL of 10 mM this compound (final concentration: 400 µM)
-
-
Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
-
Quantitative Data Summary for CuAAC
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 500 µM | Higher concentrations can lead to increased background.[9] |
| Copper(II) Sulfate Concentration | 50 µM - 2 mM | Equimolar concentration to the ligand is often used.[8] |
| Ligand (THPTA/TBTA) Concentration | 50 µM - 2 mM | A 5:1 ligand to copper ratio can protect biomolecules from oxidative damage.[8] |
| Sodium Ascorbate Concentration | 1 - 50 mM | A freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I).[7][8] |
| Reaction Time | 30 - 120 minutes | Can be optimized based on signal-to-noise ratio. |
| Reaction Temperature | Room Temperature (20-25°C) | Elevated temperatures (up to 45°C) can accelerate the reaction but may not be suitable for all samples.[10] |
| pH | 4 - 11 | The CuAAC reaction is tolerant of a wide pH range.[11][12] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), to react with an azide.[2] The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[1] This makes SPAAC the method of choice for labeling live cells and in vivo applications.[13]
Experimental Workflow: SPAAC Labeling
References
- 1. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 2. jcmarot.com [jcmarot.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. metabion.com [metabion.com]
- 11. bioclone.net [bioclone.net]
- 12. interchim.fr [interchim.fr]
- 13. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Gel Fluorescence Detection of Proteins Using CY5-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection and quantification of proteins is a cornerstone of biological research and drug development. In-gel fluorescence detection offers a sensitive and quantitative alternative to traditional staining methods like Coomassie Blue or silver staining. This application note details the use of CY5-N3, a bright and photostable cyanine (B1664457) dye functionalized with an azide (B81097) group, for the fluorescent labeling of proteins directly within a polyacrylamide gel matrix. This method leverages the power of bioorthogonal click chemistry, specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), to covalently attach the CY5 fluorophore to alkyne-modified proteins. This highly specific and efficient reaction allows for the sensitive detection of a target protein or a whole proteome with minimal background, providing a wide dynamic range for quantitative analysis.[1][2][3]
The workflow begins with the metabolic incorporation of an alkyne-containing amino acid analog, such as L-homopropargylglycine (HPG), into proteins during cell culture.[4] This process introduces a bioorthogonal handle into the proteins of interest. Following cell lysis and protein separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the gel is incubated with a reaction cocktail containing this compound, a copper(I) catalyst, and a stabilizing ligand. The click reaction proceeds rapidly and specifically, covalently linking the CY5 dye to the alkyne-modified proteins.[5] The fluorescently labeled proteins can then be visualized using a standard fluorescence gel scanner.
Key Features and Applications
-
High Sensitivity: Detection limits in the low nanogram to sub-nanogram range can be achieved, surpassing many traditional staining methods.[5][6]
-
Broad Dynamic Range: Fluorescent signals are linear over several orders of magnitude of protein concentration, enabling accurate quantification.[6]
-
High Specificity: The bioorthogonal nature of the click chemistry reaction ensures that only alkyne-modified proteins are labeled, resulting in low background and high signal-to-noise ratios.[2]
-
Compatibility with Downstream Analysis: The labeling process is compatible with subsequent mass spectrometry analysis for protein identification.
-
Multiplexing Capabilities: In conjunction with other spectrally distinct fluorescent probes, this method can be adapted for multiplexed analysis of different protein populations in the same gel.[7]
Applications:
-
Quantitative analysis of protein expression.
-
Monitoring protein synthesis and turnover.
-
Detection of post-translationally modified proteins (e.g., glycosylation, fatty acylation).[2][7]
-
Validation of protein-drug target engagement.
-
Proteomic profiling.
Quantitative Data Summary
The following table summarizes typical performance characteristics for in-gel fluorescence detection using cyanine dyes. The precise values for this compound will depend on the specific experimental conditions, instrumentation, and the abundance of the alkyne-labeled protein.
| Parameter | Typical Performance | Reference(s) |
| Excitation Maximum | ~646 nm | [8] |
| Emission Maximum | ~662 nm | [8] |
| Detection Limit | 0.1 fmol to 10 ng per protein band | [6][9] |
| Linear Dynamic Range | At least two orders of magnitude | [6] |
Experimental Protocols
Part 1: Metabolic Labeling of Proteins with HPG
This protocol describes the incorporation of the alkyne-containing amino acid analog L-homopropargylglycine (HPG) into proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to 70-80% confluency in complete medium.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine reserves.
-
Prepare a stock solution of HPG in sterile water or PBS. The final concentration for labeling will need to be optimized, but a starting point of 50 µM is recommended.
-
Add HPG to the methionine-free medium and continue to culture the cells for the desired labeling period (e.g., 4-24 hours).
-
After the labeling period, wash the cells twice with cold PBS.
-
Proceed to cell lysis or store the cell pellet at -80°C.
Part 2: Cell Lysis and Protein Quantification
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit or similar
Procedure:
-
Add cold lysis buffer supplemented with protease inhibitors to the cell pellet.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.
Part 3: SDS-PAGE
Materials:
-
Protein lysate containing HPG-labeled proteins
-
Laemmli sample buffer (4X)
-
Polyacrylamide gels (precast or hand-cast)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
Procedure:
-
Mix the desired amount of protein lysate (e.g., 20-50 µg) with Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples and a protein molecular weight standard onto a polyacrylamide gel.
-
Perform electrophoresis according to standard protocols until the dye front reaches the bottom of the gel.
Part 4: In-Gel Click Chemistry Reaction with this compound
Materials:
-
SDS-PAGE gel with separated proteins
-
Fixing solution: 50% methanol, 10% acetic acid in water
-
Washing solution: Water
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 100 mM in water, freshly prepared) or Sodium Ascorbate (500 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)
-
Click reaction buffer: 100 mM Tris-HCl, pH 8.5
Procedure:
-
After electrophoresis, place the gel in a clean container and fix with fixing solution for 30 minutes with gentle agitation.
-
Discard the fixing solution and wash the gel with water three times for 10 minutes each.
-
Prepare the click reaction cocktail immediately before use. For a 10 mL reaction volume, add the components in the following order, vortexing gently after each addition:
-
Click reaction buffer: 9.5 mL
-
This compound (from 10 mM stock): 1 µL (final concentration 1 µM)
-
CuSO4 (from 50 mM stock): 20 µL (final concentration 100 µM)
-
TBTA (from 10 mM stock): 20 µL (final concentration 20 µM)
-
TCEP or Sodium Ascorbate (from 100 mM or 500mM stock): 100 µL (final concentration 1 mM or 5mM)
-
-
Incubate the gel in the click reaction cocktail for 1 hour at room temperature in the dark with gentle agitation.[10]
-
After the incubation, discard the reaction cocktail and wash the gel with water three times for 10 minutes each to remove excess reagents.
Part 5: Fluorescence Imaging
Materials:
-
Fluorescence gel scanner equipped with appropriate lasers and filters for Cy5 detection.
Procedure:
-
Place the washed gel on the scanning surface of the fluorescence imager.
-
Scan the gel using an excitation wavelength of ~647 nm and an emission filter of ~670 nm.
-
Adjust the scanner settings (e.g., laser power, PMT voltage) to obtain an optimal image with minimal saturation of the brightest bands.
-
Save the image for subsequent analysis. The fluorescence intensity of the protein bands can be quantified using appropriate image analysis software.
Visualizations
Caption: Experimental workflow for in-gel fluorescence detection of proteins using this compound.
Caption: The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. abcam.com [abcam.com]
- 4. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Detection and quantification of C-terminally tagged proteins by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
Dual Labeling Strategies with CY5-N3 and Other Fluorophores: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dual labeling strategies utilizing the azide-functionalized cyanine (B1664457) dye, CY5-N3, in conjunction with other fluorophores. This guide offers detailed experimental protocols, quantitative data for experimental design, and troubleshooting advice for successful dual-labeling applications in various research contexts.
Introduction to Dual Labeling with this compound
Dual fluorescent labeling is a powerful technique that enables the simultaneous detection and analysis of two distinct molecular species or events within a single sample. This approach is invaluable for studying protein-protein interactions, colocalization, and cellular dynamics. This compound, a bright and photostable far-red fluorescent dye with an azide (B81097) functional group, is an excellent candidate for one half of a dual-labeling pair. Its azide moiety allows for specific covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal reaction.[1]
Key Advantages of this compound in Dual Labeling:
-
Bioorthogonality: The azide-alkyne cycloaddition ("click chemistry") is highly specific and does not interfere with native biological processes.
-
High Efficiency: Click chemistry reactions proceed with high yields under mild conditions.
-
Spectral Properties: CY5 emits in the far-red spectrum (excitation ~646 nm, emission ~662 nm), minimizing autofluorescence from biological samples.[2]
-
Versatility: this compound can be paired with a wide range of other fluorophores, enabling applications such as Fluorescence Resonance Energy Transfer (FRET), multi-color microscopy, and flow cytometry.
Dual Labeling Strategies and Applications
The choice of the second fluorophore to pair with this compound depends on the specific application and available instrumentation. Common strategies include:
-
Förster Resonance Energy Transfer (FRET): In FRET, a donor fluorophore transfers energy to an acceptor fluorophore when they are in close proximity (typically 1-10 nm).[3] CY5 is an excellent FRET acceptor when paired with donors like CY3 or FITC. This is widely used to study molecular interactions and conformational changes.
-
Multi-Color Imaging: By selecting fluorophores with distinct excitation and emission spectra, different cellular components or proteins can be visualized simultaneously.
-
Multiplexed Flow Cytometry: Dual labeling allows for the identification and quantification of specific cell populations based on the expression of two different markers.
Quantitative Data for Experimental Design
Successful dual labeling experiments, particularly those involving FRET, require careful selection of fluorophore pairs. The following table summarizes key quantitative data for common FRET pairs where CY5 acts as the acceptor. The Förster distance (R₀) is the distance at which FRET efficiency is 50%.
| Donor Fluorophore | Donor Ex (nm) | Donor Em (nm) | Acceptor Fluorophore | Acceptor Ex (nm) | Acceptor Em (nm) | Förster Distance (R₀) in Å | Reference(s) |
| Fluorescein (FITC) | 494 | 518 | CY5 | 649 | 666 | ~50-60 | [3] |
| CY3 | 550 | 570 | CY5 | 649 | 666 | >50 | [3][4] |
| Alexa Fluor 488 | 495 | 519 | CY5 | 649 | 666 | ~56 | |
| Alexa Fluor 555 | 555 | 565 | CY5 | 649 | 666 | ~61 | |
| ATTO 550 | 554 | 576 | CY5 | 649 | 666 | ~65 | [5] |
Note: R₀ values are dependent on the specific linker and local environment of the fluorophores. The listed values should be used as a guide for experimental design.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding and executing dual labeling experiments. The following diagrams, generated using the DOT language, illustrate common workflows.
Detailed Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for this compound Labeling
This protocol describes the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein (in a copper-compatible buffer like PBS or Tris, pH 7.4)
-
This compound (stock solution in DMSO, e.g., 10 mM)[6]
-
Copper(II) sulfate (B86663) (CuSO₄) (stock solution in water, e.g., 20 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water, e.g., 100 mM)
-
Sodium ascorbate (B8700270) (freshly prepared stock solution in water, e.g., 300 mM)
-
PBS (pH 7.4)
-
Protein purification column (e.g., size-exclusion chromatography)
Protocol:
-
Prepare the protein solution: Dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.
-
Prepare the click-labeling cocktail: In a microcentrifuge tube, prepare the following mixture. The final concentration of the detection reagent may range from 2 µM to 40 µM. A final concentration of 20 µM is a good starting point.
-
50 µL of protein solution
-
100 µL of PBS
-
4 µL of 20 µM this compound
-
-
Prepare the catalyst premix: In a separate tube, mix equal volumes of 20 mM CuSO₄ and 100 mM THPTA.
-
Initiate the reaction: Add 10 µL of the catalyst premix to the protein/dye mixture.
-
Add the reducing agent: Add 10 µL of 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.[7]
-
Incubate: Protect the reaction from light and incubate for 30-60 minutes at room temperature with gentle shaking.[6]
-
Purify the labeled protein: Remove unreacted dye and other reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for this compound Labeling
This protocol is for copper-free labeling of a DBCO-modified protein.
Materials:
-
DBCO-modified protein
-
This compound (stock solution in DMSO)[6]
-
PBS (pH 7.4)
-
Protein purification column
Protocol:
-
Prepare the protein solution: Dilute the DBCO-modified protein in PBS.
-
Add this compound: Add a 5-10 fold molar excess of this compound to the protein solution.
-
Incubate: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify: Purify the labeled protein as described in the CuAAC protocol.
Dual Labeling Microscopy with this compound and FITC
This protocol outlines the steps for imaging cells dually labeled with this compound and FITC.
Materials:
-
Cells cultured on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Alkyne- and thiol-modified primary antibodies
-
This compound
-
FITC-maleimide
-
Mounting medium with DAPI
Protocol:
-
Cell Preparation: Fix and permeabilize cells as required for your target proteins.
-
Primary Antibody Incubation: Incubate cells with a mixture of the two primary antibodies in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Dual Labeling:
-
Perform the click reaction for this compound labeling of the alkyne-modified antibody as described in Protocol 5.1.
-
Simultaneously, incubate with FITC-maleimide to label the thiol-modified antibody.
-
-
Washing: Wash the cells extensively with PBS to remove unbound fluorophores.
-
Mounting and Imaging: Mount the coverslips on slides with mounting medium containing DAPI. Image the cells using a confocal microscope with appropriate filter sets for DAPI, FITC, and CY5. A multiband filter set designed for FITC and Cy5 can be used to provide bright, high-contrast images.[8]
Dual Labeling Flow Cytometry with this compound and FITC
This protocol provides a general framework for analyzing dually labeled cells by flow cytometry.
Materials:
-
Suspension of single cells
-
Antibodies conjugated with an alkyne group and a thiol group
-
This compound and FITC-maleimide
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Compensation beads
Protocol:
-
Cell Staining: Stain the cells with the primary antibodies as described in the microscopy protocol.
-
Fluorophore Labeling: Perform the dual labeling reactions with this compound and FITC-maleimide.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
Resuspension: Resuspend the cells in an appropriate volume of staining buffer for analysis.
-
Compensation Controls: Prepare single-stained compensation controls using compensation beads or cells for both FITC and CY5.
-
Data Acquisition: Acquire data on a flow cytometer equipped with lasers and detectors suitable for FITC and CY5.
-
Data Analysis and Gating Strategy:
-
Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.
-
Use a plot of FSC-A versus FSC-H to exclude doublets.
-
Use the single-stained controls to set the compensation to correct for spectral overlap between the FITC and CY5 channels.[6][9]
-
Analyze the dual-labeled sample to identify single-positive and double-positive populations.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient click reaction. | Optimize reaction conditions (time, temperature, catalyst concentration). Ensure freshness of sodium ascorbate for CuAAC.[8] |
| Steric hindrance around the alkyne/azide. | Use a longer linker on the fluorophore or the biomolecule. | |
| High Background | Non-specific binding of the fluorophore. | Increase the number of washing steps. Include a blocking step. |
| Excess unreacted fluorophore. | Ensure complete removal of free dye during purification. | |
| Spectral Bleed-through | Significant spectral overlap between fluorophores. | Use appropriate optical filters with narrow bandpasses.[2][8] Perform compensation for flow cytometry.[6][9] |
| Choose fluorophore pairs with better spectral separation. | ||
| Photobleaching | Excessive exposure to excitation light. | Use an anti-fade mounting medium for microscopy. Minimize exposure time and laser power. |
| Inherent photostability of the fluorophore. | Consider using more photostable dyes like Alexa Fluor series. |
By following these protocols and considering the provided quantitative data and troubleshooting advice, researchers can successfully implement dual labeling strategies with this compound for a wide range of applications, leading to deeper insights into complex biological systems.
References
- 1. ulab360.com [ulab360.com]
- 2. Dual Band Excitation Filter Sets | Nikon’s MicroscopyU [microscopyu.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. FITC/Cy®5 ULTRA Full Multiband Fluorescence Filter Set | 优正光电 [yz-optics.com]
- 9. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
Application Notes and Protocols: CY5-N3 for Tracking Viral Particle Entry into Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing the initial stages of viral infection is crucial for understanding pathogenesis and developing effective antiviral therapies. The entry of viral particles into host cells is a dynamic, multi-step process involving attachment, internalization, and trafficking through various cellular compartments. CY5-N3, a bright and photostable cyanine (B1664457) dye with an azide (B81097) functional group, offers a powerful tool for fluorescently labeling and tracking individual virions in real-time. In conjunction with click chemistry, this compound allows for the specific and covalent attachment of a fluorescent reporter to viral components, enabling high-resolution imaging of viral entry pathways.
These application notes provide detailed protocols for labeling viral particles with this compound using metabolic incorporation of unnatural sugars and subsequent click chemistry. Additionally, we present methods for quantifying labeling efficiency and analyzing viral particle entry into host cells.
Properties of this compound
This compound (Sulfo-Cyanine5-azide) is a fluorescent dye with properties well-suited for single-particle tracking experiments.[1][2]
| Property | Value |
| Excitation Maximum (Ex) | ~646 nm[1][2] |
| Emission Maximum (Em) | ~662 nm[1][2] |
| Molecular Weight | 738.92 g/mol |
| Reactive Group | Azide (-N3) |
| Solubility | Soluble in DMSO, DMF |
Experimental Protocols
Protocol 1: Metabolic Labeling of Enveloped Viruses with Azido (B1232118) Sugars
This protocol describes the metabolic incorporation of an azide-modified sugar, N-azidoacetylmannosamine (ManNAz), into the glycoproteins of enveloped viruses during viral replication in producer cells. This introduces a bioorthogonal azide handle onto the viral surface for subsequent click chemistry.
Materials:
-
Virus producer cell line (e.g., HEK293T, Vero)
-
Complete cell culture medium
-
Virus stock
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
DMSO
-
PBS (phosphate-buffered saline)
-
Virus purification supplies (e.g., ultracentrifuge, sucrose (B13894) cushions)
Procedure:
-
Cell Seeding: Seed producer cells in a T-75 flask or 10 cm dish and grow to 70-80% confluency.
-
Preparation of Ac4ManNAz Stock: Prepare a 50 mM stock solution of Ac4ManNAz in sterile DMSO. Store at -20°C.
-
Metabolic Labeling:
-
Remove the culture medium from the producer cells.
-
Add fresh medium containing Ac4ManNAz at a final concentration of 50-100 µM.
-
Incubate for 24-48 hours to allow for metabolic incorporation of the azido sugar into cellular and viral glycoproteins.
-
-
Viral Infection: Infect the Ac4ManNAz-treated producer cells with the virus of interest at an appropriate multiplicity of infection (MOI).
-
Virus Production: Incubate the infected cells for 24-72 hours to allow for the production of progeny virions displaying azido sugars on their surface glycoproteins.[3][4][5]
-
Virus Harvest and Purification:
-
Harvest the cell culture supernatant containing the azido-modified virus.
-
Clarify the supernatant by low-speed centrifugation (e.g., 3,000 x g for 15 minutes) to remove cell debris.
-
Purify and concentrate the virus using standard methods, such as ultracentrifugation through a sucrose cushion or tangential flow filtration.
-
Resuspend the purified viral pellet in a suitable buffer (e.g., PBS or HEPES).
-
Protocol 2: CY5 Labeling of Amine Groups on Viral Proteins
This is an alternative, more direct labeling method that targets primary amines (e.g., on lysine (B10760008) residues) on the viral surface. It does not require metabolic engineering but may be less specific.
Materials:
-
Purified virus stock
-
CY5-NHS ester
-
DMSO
-
1 M Sodium Bicarbonate, pH 8.5-9.0
-
Size-exclusion chromatography column (e.g., G-50)
-
PBS
Procedure:
-
Prepare Virus: Start with a purified and concentrated virus stock in an amine-free buffer like PBS.
-
Prepare Dye Stock: Dissolve CY5-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate to the virus solution to raise the pH, which facilitates the reaction with primary amines.
-
Add the CY5-NHS ester solution to the virus suspension. A molar ratio of dye to viral protein of 10:1 is a common starting point, but this should be optimized for each virus to avoid loss of infectivity.[6]
-
Incubate the reaction for 1-2 hours at room temperature in the dark with gentle mixing.
-
-
Purification:
-
Remove unreacted dye by passing the labeling mixture through a size-exclusion chromatography column (e.g., G-50) pre-equilibrated with PBS.[6]
-
Collect the fractions containing the labeled virus, which will elute in the void volume.
-
Protocol 3: this compound Labeling of Azido-Modified Virus via Copper-Free Click Chemistry
This protocol uses a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach CY5 to the azido-modified virus from Protocol 1. This method avoids the use of a copper catalyst, which can be toxic to cells and viruses. For this, an alkyne-modified CY5 (e.g., CY5-DBCO) is required.
Materials:
-
Azido-modified, purified virus (from Protocol 1)
-
CY5-DBCO (or other strained alkyne-modified CY5)
-
PBS or other suitable buffer
-
Virus purification supplies
Procedure:
-
Prepare Reagents:
-
Prepare a 1-10 mM stock solution of CY5-DBCO in DMSO.
-
Have the purified, azido-modified virus ready in a compatible buffer.
-
-
Click Reaction:
-
Add CY5-DBCO to the azido-virus suspension at a final concentration of 10-50 µM.
-
Incubate for 1-2 hours at room temperature or 37°C in the dark.
-
-
Purification:
-
Remove excess, unreacted CY5-DBCO using size-exclusion chromatography or dialysis.
-
-
Validation:
-
Confirm labeling by measuring the fluorescence of the purified virus.
-
Assess viral infectivity to ensure the labeling process did not significantly compromise viral function.
-
Protocol 4: Single-Virus Tracking of CY5-Labeled Virus Entry
This protocol outlines the general steps for imaging and tracking the entry of CY5-labeled viral particles into live cells.
Materials:
-
CY5-labeled virus
-
Target host cell line (e.g., HeLa, A549)
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
Fluorescence microscope with environmental control (37°C, 5% CO2), appropriate laser lines (e.g., 633 nm or 640 nm), and a sensitive detector (e.g., EMCCD or sCMOS camera).
Procedure:
-
Cell Preparation: Seed host cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 50-70% confluency.
-
Virus Binding:
-
Cool the cells and the virus solution to 4°C to allow for synchronized binding without internalization.
-
Replace the cell culture medium with cold medium containing the CY5-labeled virus at the desired MOI.
-
Incubate at 4°C for 30-60 minutes.
-
Gently wash the cells three times with cold medium to remove unbound virus.
-
-
Live-Cell Imaging:
-
Add pre-warmed (37°C) imaging medium to the cells.
-
Immediately transfer the dish to the pre-warmed microscope stage.
-
Begin image acquisition using the appropriate laser and filter sets for CY5. Acquire images at a high frame rate (e.g., 1-10 frames per second) to capture the dynamics of viral movement.
-
-
Data Analysis:
-
Use single-particle tracking software (e.g., ImageJ with TrackMate plugin, Imaris) to identify and track individual fluorescent viral particles over time.
-
Analyze the trajectories to determine parameters such as diffusion coefficients, velocity, and mode of motion (e.g., directed, confined, or free diffusion).
-
Correlate viral particle location with cellular compartments if co-staining with other fluorescent markers is performed.
-
Quantitative Data Presentation
The following tables summarize typical quantitative data that can be obtained from single-virus tracking experiments. The values are illustrative and will vary depending on the virus, cell type, and experimental conditions.
Table 1: Quantification of Virus Labeling
| Parameter | Method | Typical Result | Reference |
| Dye to Virus Ratio | Spectrophotometry and Protein Assay | 2,000-6,500 dye molecules/virion (Influenza) | [6] |
| Labeling Efficiency | Flow Cytometry / Fluorescence Microscopy | >80% | [7] |
| Infectivity after Labeling | Plaque Assay / TCID50 | >90% of unlabeled control | [7] |
Table 2: Kinetics of Viral Entry
| Parameter | Method | Typical Result (AAV2 in HeLa cells) | Reference |
| Number of viruses per cell (initial binding) | 3D Fluorescence Microscopy | ~5,000 vg/cell | [8] |
| Nuclear accumulation at 2 hours p.i. | 3D Fluorescence Microscopy | ~10% of total cell-associated virus | [8] |
| Nuclear accumulation at 8 hours p.i. | 3D Fluorescence Microscopy | ~40% of total cell-associated virus | [8] |
Table 3: Dynamics of Viral Transport
| Parameter | Method | Typical Result (Influenza virus) | Reference |
| Mean Square Displacement (MSD) | Single-particle tracking | Varies with stage of entry | [9] |
| Velocity (active transport) | Single-particle tracking | 0.5 - 2 µm/s | [9] |
| Diffusion Coefficient (cytoplasmic) | Single-particle tracking | 0.01 - 0.1 µm²/s |
Visualizations
Caption: Workflow for labeling viruses with CY5 via click chemistry for single-particle tracking.
Caption: A common viral entry pathway involving endocytosis, trackable with CY5-labeled viruses.
References
- 1. Detecting and Controlling Dye Effects in Single-Virus Fusion Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescent dye labeled influenza virus mainly infects innate immune cells and activated lymphocytes and can be used in cell-mediated immune response assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mild and reliable method to label enveloped virus with quantum dots by copper-free click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative 3D Tracing of Gene-delivery Viral Vectors in Human Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
How to reduce background fluorescence in CY5-N3 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in CY5-N3 imaging experiments.
Troubleshooting Guides
High background fluorescence can obscure your specific signal, leading to poor image quality and difficulty in interpreting results. This guide will help you identify the source of the background and provide solutions to mitigate it.
Issue 1: High background across the entire sample.
This is often due to autofluorescence from the cells or tissue, or non-specific binding of the this compound probe.
Troubleshooting Steps:
-
Identify the Source of Autofluorescence:
-
Image an unstained sample under the same conditions as your experimental samples.[1][2] This will reveal the level of endogenous autofluorescence.
-
Common sources of autofluorescence include mitochondria, lysosomes, collagen, and elastin.[1] Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can also induce autofluorescence.[1]
-
-
Optimize Fixation Method:
-
Reduce Fixative Concentration and Incubation Time: Use the lowest concentration of fixative and the shortest time that still preserves the sample's morphology.[1]
-
Consider Alternative Fixatives: Organic solvents like cold methanol (B129727) or acetone (B3395972) can sometimes result in lower autofluorescence compared to aldehyde fixatives.[1] However, these can affect certain epitopes, so validation is necessary.
-
-
Quench Autofluorescence:
-
After aldehyde fixation, a quenching step can significantly reduce background. Common quenching agents include sodium borohydride (B1222165) and glycine (B1666218).[1]
-
Commercial quenching kits are also available and can be effective at reducing autofluorescence from various sources.[3]
-
-
Optimize this compound Concentration:
-
Using too high a concentration of the fluorescent probe is a common cause of high background.[4]
-
Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio.
-
-
Improve Washing Steps:
Issue 2: Punctate or speckled background.
This may be caused by aggregates of the this compound probe or non-specific binding to certain cellular structures.
Troubleshooting Steps:
-
Filter the this compound Solution: Before use, filter the this compound stock solution through a 0.2 µm filter to remove any aggregates.[5]
-
Optimize Blocking:
-
Inadequate blocking of non-specific binding sites can lead to punctate background.
-
Use an appropriate blocking buffer for your sample type. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species of the secondary antibody (if applicable).[1]
-
For cell types known to exhibit high non-specific binding, such as macrophages and monocytes, specialized blocking buffers may be necessary.[1][6]
-
Issue 3: High background specifically in click chemistry reactions.
In addition to the general causes of background, click chemistry reactions can have specific issues that contribute to high background.
Troubleshooting Steps:
-
Ensure Complete Removal of Unreacted Reagents:
-
After the click reaction, it is crucial to thoroughly wash the sample to remove any unreacted this compound and copper catalyst (in the case of CuAAC).
-
-
Optimize Click Chemistry Reaction Conditions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper ions can sometimes contribute to background or be toxic to cells. Use a copper-chelating ligand like THPTA to minimize these effects.[7] Ensure all reagents are fresh and of high quality.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While copper-free, ensure the DBCO-functionalized molecule is stable and has not degraded.
-
Frequently Asked Questions (FAQs)
Q1: What are the main causes of high background fluorescence in this compound imaging?
High background fluorescence in this compound imaging can stem from three primary sources:
-
Autofluorescence: Endogenous fluorescence from the biological sample itself. Common sources include cellular components like mitochondria and lysosomes, as well as extracellular matrix components like collagen and elastin.[1] Fixatives, particularly aldehydes, can also induce or increase autofluorescence.[1]
-
Non-Specific Binding: This occurs when the this compound dye binds to unintended targets within the sample. This can be due to hydrophobic and ionic interactions with various cellular components.[1]
-
Suboptimal Staining Protocol: Issues within the experimental workflow can significantly contribute to high background. These include inadequate blocking, incorrect this compound concentration, and insufficient washing.[1][4]
Q2: How can I determine the source of my high background fluorescence?
A systematic approach with proper controls is crucial. Key controls include:
-
Unstained Sample: An unstained sample imaged under the same conditions will reveal the level of autofluorescence.[1][2]
-
No-Click-Reaction Control: If you are performing click chemistry, a control where the click reaction is omitted can help determine if the background is from non-specific binding of the this compound itself.
Q3: What are the best blocking strategies for this compound experiments?
Effective blocking is critical for minimizing non-specific binding. The optimal blocking agent can be application-dependent.
-
Protein-Based Blockers: Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum.[1] For example, 1-5% BSA in PBS is a common starting point.
-
Commercial Blocking Buffers: Several commercial blocking buffers are optimized for immunofluorescence and can reduce non-specific binding from various sources.[1]
-
Specialized Blockers: For cell types like monocytes and macrophages that are known to bind cyanine (B1664457) dyes non-specifically, specialized blockers are available.[1][6]
Q4: Can my fixation method contribute to high background with this compound?
Yes, the fixation method can significantly impact background fluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde are known to increase autofluorescence.[1][2] To mitigate this:
-
Optimize Fixation: Use the lowest effective concentration and shortest incubation time.[1]
-
Consider Alternatives: Organic solvents like cold methanol or acetone may result in lower autofluorescence, but require validation for your specific target.[1]
-
Quench Autofluorescence: After aldehyde fixation, use a quenching agent like sodium borohydride or glycine.[1]
Q5: How can I quench the background fluorescence of this compound?
Quenching can be an effective strategy to reduce background.
-
Chemical Quenching of Autofluorescence: Reagents like sodium borohydride can be used after aldehyde fixation to reduce autofluorescence.[2][8] Sudan Black B is effective for quenching lipofuscin autofluorescence in tissues.[8][9]
-
Reversible Quenching of CY5: The water-soluble phosphine (B1218219) TCEP (tris(2-carboxyethyl)phosphine) can reversibly quench the fluorescence of Cy5.[10] This can be used in specific applications to modulate the fluorescence signal.
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Inexpensive, readily available, generally effective for reducing non-specific protein interactions.[1] | Can sometimes contain contaminating IgGs that may increase background. |
| Normal Serum | 5-10% in PBS/TBS | Very effective at blocking non-specific antibody binding, especially when from the same species as the secondary antibody host. | Can be more expensive than BSA. |
| Non-fat Dry Milk | 1-5% in PBS/TBS | Inexpensive and effective for some applications. | Can contain phosphoproteins that may interfere with the detection of phosphoproteins. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations for low background and high signal-to-noise ratio. | More expensive than individual components. |
| Specialized Cyanine Dye Blockers | Varies by manufacturer | Specifically designed to reduce non-specific binding of cyanine dyes to immune cells like monocytes and macrophages.[1][6] | Application-specific. |
Table 2: Effect of Fixation Method on Autofluorescence
| Fixative | Autofluorescence Level | Advantages | Disadvantages |
| Formaldehyde/Paraformaldehyde | Can be high, especially with prolonged fixation.[1][2] | Good preservation of cellular morphology. | Induces autofluorescence.[1] |
| Glutaraldehyde | Higher than formaldehyde.[1] | Excellent preservation of ultrastructure. | Strong inducer of autofluorescence.[2] |
| Cold Methanol/Acetone | Generally lower than aldehydes.[1] | Can reduce autofluorescence. | May alter or destroy some epitopes and can affect cell morphology.[1] |
Experimental Protocols
Protocol 1: General Staining Protocol for this compound with Background Reduction
This protocol provides a general workflow for staining cells with this compound and includes steps to minimize background fluorescence.
Materials:
-
Cells grown on coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 0.1 M glycine in PBS or 1 mg/mL sodium borohydride in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
This compound working solution (titrated for optimal concentration)
-
Wash buffer (e.g., 0.1% Tween 20 in PBS)
-
Mounting medium
Procedure:
-
Sample Preparation: Gently wash cells twice with PBS.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Quenching (Optional but Recommended for Aldehyde Fixation): Incubate cells with quenching solution for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Incubate cells with blocking buffer for 1 hour at room temperature.
-
This compound Incubation: Incubate cells with the optimal concentration of this compound working solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash cells three times with wash buffer for 5 minutes each, protected from light.
-
Mounting: Mount coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with appropriate filters for CY5 (Excitation max: ~650 nm, Emission max: ~670 nm).[1]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is for labeling alkyne-modified biomolecules with this compound using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified sample
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
PBS
Procedure:
-
Prepare Reagent Stocks:
-
This compound: 10 mM in DMSO.
-
CuSO4: 20 mM in water.
-
THPTA: 50 mM in water.
-
Sodium Ascorbate (B8700270): 100 mM in water (prepare fresh).
-
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, mix the following in order:
-
PBS
-
Alkyne-modified sample
-
This compound stock solution (final concentration to be optimized, e.g., 10-100 µM)
-
Premixed CuSO4 and THPTA (pre-complex for a few minutes before adding)
-
Freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the sample extensively with PBS containing 0.1% Tween 20 to remove unreacted reagents.
-
Imaging: Proceed with imaging as described in Protocol 1.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This protocol is for labeling DBCO-modified biomolecules with this compound in a copper-free click reaction.
Materials:
-
DBCO-modified sample
-
This compound
-
PBS
Procedure:
-
Prepare this compound Working Solution: Dilute the this compound stock solution in PBS to the desired working concentration (to be optimized).
-
Reaction: Add the this compound working solution to the DBCO-modified sample.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[11] Reaction times may need optimization.
-
Washing: Wash the sample extensively with PBS containing 0.1% Tween 20 to remove unbound this compound.
-
Imaging: Proceed with imaging as described in Protocol 1.
Visualizations
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Caption: Workflow for this compound labeling using click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 10. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting low signal with CY5-N3 labeling
Welcome to the technical support center for CY5-N3 labeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and achieving optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, or Sulfo-Cyanine5-azide, is a fluorescent dye containing an azide (B81097) group.[1][2] It is widely used for labeling biomolecules such as proteins and nucleic acids through "click chemistry" reactions.[3][4] Its bright fluorescence in the far-red spectrum (excitation/emission maxima around 646/662 nm) makes it ideal for various applications, including cell and tissue imaging, flow cytometry, and fluorescence microscopy, due to reduced autofluorescence from biological samples in this region.[1][5][6]
Q2: What are the storage and stability recommendations for this compound?
Proper storage of this compound is crucial for maintaining its reactivity. It is photosensitive and should be protected from light.[7] For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years.[7] Stock solutions, typically prepared in anhydrous DMSO or DMF, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1][7] It is advisable to prepare working solutions fresh for each experiment.[7]
Q3: What are the main chemistries used to label molecules with this compound?
This compound is primarily used in two types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide group of this compound to an alkyne-modified biomolecule.[8][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) on the target molecule to react with the azide of this compound.[8] This method is preferred for live-cell imaging and in vivo studies where copper toxicity is a concern.
Troubleshooting Low Signal
Low fluorescence signal is a common issue in labeling experiments. The following sections provide a systematic guide to identifying and resolving the potential causes.
Problem Area 1: Inefficient Labeling Reaction
A weak signal may stem from problems with the click chemistry reaction itself.
Q4: My click chemistry reaction has a low yield. What are the common causes?
Several factors can contribute to poor labeling efficiency:
-
Reagent Quality and Concentration: Ensure that your this compound and alkyne- or cyclooctyne-modified biomolecule are of high purity and at the optimal concentrations. Degraded or impure reagents will lead to a low yield. It is also crucial to use freshly prepared solutions, especially for the reducing agent (e.g., sodium ascorbate) in CuAAC reactions.[10]
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the reaction are critical. For CuAAC, a pH between 7.2 and 7.4 is generally recommended.[7] The reaction is typically carried out at room temperature for 30-60 minutes.[7]
-
Catalyst Issues (CuAAC): The copper(I) catalyst is prone to oxidation. Ensure that a sufficient amount of a reducing agent like sodium ascorbate (B8700270) is present.[9] The use of a copper-chelating ligand, such as THPTA or TBTA, can also improve catalyst stability and reaction efficiency.[9]
-
Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically obstruct the reaction, leading to lower efficiency.
-
Competing Reagents: Buffers containing primary amines, such as Tris, can interfere with the labeling reaction and should be avoided.[11][12] Opt for amine-free buffers like PBS, MES, or HEPES.[11]
Q5: How can I optimize my this compound labeling protocol?
To improve your labeling efficiency, consider the following optimization steps:
-
Titrate Reagent Concentrations: Experiment with different molar ratios of this compound to your target molecule. A molar excess of the dye is often used to drive the reaction to completion.
-
Optimize Incubation Time: While 30-60 minutes is a general guideline, extending the incubation time may improve the yield for some reactions.[13]
-
Vary Reaction Temperature: Most click reactions are performed at room temperature, but gentle heating (e.g., 30-37°C) may enhance the reaction rate in some cases.
-
Ensure Proper pH: Verify that the pH of your reaction buffer is within the optimal range for the specific click chemistry you are using. For labeling primary amines on proteins with NHS esters, a pH of 8.2-8.5 is optimal.[11]
Problem Area 2: Issues with the Labeled Molecule and Experimental Conditions
Even with successful labeling, a low signal can occur due to factors related to the labeled molecule and the experimental setup.
Q6: I've confirmed my labeling was successful, but the signal is still weak. What else could be wrong?
-
Low Expression of Target Molecule: If you are labeling a protein or other biomolecule within a cell, a weak signal may simply reflect a low abundance of the target.
-
Photobleaching: CY5, like many fluorophores, is susceptible to photobleaching, which is the light-induced degradation of the dye.[14] Minimize exposure of your sample to excitation light and use an anti-fade mounting medium for microscopy.[15][16]
-
Fluorescence Quenching: High labeling density can lead to self-quenching, where adjacent dye molecules interact and reduce the overall fluorescence emission.[11] The presence of certain molecules in the local environment can also quench the fluorescence of Cy5. For example, the phosphine (B1218219) TCEP has been shown to reversibly quench Cy5 fluorescence.[17]
-
Suboptimal Imaging Settings: Ensure that your microscope or imaging system is correctly configured for Cy5. This includes using the appropriate laser lines for excitation and emission filters for detection.
-
High Background Signal: A high background can obscure a weak specific signal. This can be caused by non-specific binding of the dye or autofluorescence of the sample.[5][18]
Q7: How can I reduce background fluorescence?
-
Optimize Antibody/Probe Concentration: If using a this compound labeled antibody or probe, titrate the concentration to find the optimal balance between signal and background.[16]
-
Increase Washing Steps: Thoroughly wash your sample after the labeling and staining steps to remove any unbound dye or antibodies.[5]
-
Use Blocking Agents: For immunofluorescence experiments, use a suitable blocking buffer (e.g., BSA or serum) to minimize non-specific antibody binding.[5]
-
Include Proper Controls: Always include an unstained control to assess the level of autofluorescence in your sample.[5]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | 1-10 mM in anhydrous DMSO or DMF | Store at -20°C or -80°C, protected from light.[7] |
| This compound Working Solution | 0.1-10 µM in a suitable buffer (e.g., PBS) | Prepare fresh before use.[7] |
| Optimal pH for Amine Labeling (NHS ester) | 8.2 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis.[11] |
| Optimal Degree of Labeling (DOL) for Antibodies | 2 - 10 | Varies depending on the dye and protein. Over-labeling can cause aggregation and quenching.[19][20] |
| Protein Concentration for Labeling | > 2 mg/mL (10 mg/mL is optimal) | Lower concentrations can lead to reduced labeling efficiency.[11] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general guideline for labeling an alkyne-modified protein with this compound.
-
Prepare Reagents:
-
Protein Solution: Prepare your alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.[11]
-
This compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
THPTA (or other copper ligand): Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 300 mM stock solution in water immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine your protein solution with the this compound stock solution. The final concentration of this compound should be in molar excess to the protein (e.g., 10-20 fold).
-
Add the THPTA solution to the reaction mixture and vortex briefly.
-
Add the CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[21]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted this compound and other small molecules using a desalting column, spin filtration, or dialysis.
-
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol outlines the labeling of a cyclooctyne-modified target in live cells with this compound.
-
Cell Preparation:
-
Culture your cells that have been metabolically or otherwise labeled with a cyclooctyne (e.g., DBCO, BCN).
-
-
Labeling:
-
Prepare a working solution of this compound in a serum-free cell culture medium or PBS at a final concentration of 1-10 µM.[7]
-
Remove the culture medium from your cells and wash them once with PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with PBS to remove any unbound dye.
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filters for Cy5.
-
Visualizations
Caption: A decision tree for troubleshooting low fluorescence signal in this compound labeling experiments.
Caption: A simplified workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. assaygenie.com [assaygenie.com]
- 13. benchchem.com [benchchem.com]
- 14. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biotium.com [biotium.com]
- 17. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
Preventing photobleaching of CY5-N3 during microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of CY5-N3 during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[1] This leads to a gradual fading of the fluorescent signal, which can compromise image quality, reduce the duration of time-lapse experiments, and introduce inaccuracies in quantitative fluorescence measurements.[2] Cy5, while a bright and versatile dye, is susceptible to photobleaching, particularly under intense or prolonged illumination.[3]
Q2: What are the main causes of this compound photobleaching?
A2: The primary cause of photobleaching is the interaction of the excited-state fluorophore with molecular oxygen, which generates highly reactive oxygen species (ROS) such as singlet oxygen.[4][5] These ROS can then chemically react with and destroy the this compound molecule, rendering it non-fluorescent.[4] Factors that exacerbate photobleaching include high excitation light intensity, long exposure times, and the presence of oxygen in the mounting medium.[4][6]
Q3: How can I minimize photobleaching of my this compound labeled sample?
A3: Minimizing photobleaching involves a multi-faceted approach:
-
Optimize Imaging Parameters: Use the lowest possible excitation laser power and the shortest exposure time that still provides an adequate signal-to-noise ratio.[6][7]
-
Use Antifade Reagents: Mount your sample in a medium containing antifade reagents, which are chemical compounds that quench reactive oxygen species.[1][4]
-
Minimize Oxygen Exposure: For live-cell imaging, consider using an oxygen scavenging system. For fixed samples, ensure your mounting medium is properly sealed.[8][9]
-
Choose the Right Imaging System: If available, techniques like confocal microscopy can reduce out-of-focus light and associated photobleaching.[10]
Q4: Are there more photostable alternatives to Cy5?
A4: Yes, several alternative dyes in the same spectral region are known to be more photostable than Cy5. For instance, Alexa Fluor 647 is often cited as a more photostable alternative.[11][12] The choice of dye should be based on the specific experimental requirements and instrumentation available.[1]
Q5: Can I prepare my own antifade mounting medium?
A5: Yes, you can prepare homemade antifade mounting media. Common recipes often include a glycerol-based buffer and an antifade agent like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[13][14][15] See the detailed protocol below for preparing an NPG-based antifade medium.
Troubleshooting Guides
Problem 1: My this compound signal fades very quickly, even with short exposure times.
| Possible Cause | Troubleshooting Step |
| High Laser Power | Reduce the laser power to the minimum level required for a detectable signal. Use neutral density filters if available to attenuate the laser intensity.[2][1] |
| Inadequate Antifade Reagent | Ensure your mounting medium contains a fresh and effective antifade reagent. Consider trying a different commercial antifade medium or preparing a fresh batch of homemade medium.[1][7] |
| Oxygen Saturation | For live-cell imaging, implement an oxygen scavenging system. For fixed samples, ensure the coverslip is properly sealed to prevent oxygen entry.[9] |
| Suboptimal Filter Sets | Verify that your excitation and emission filters are appropriate for Cy5 to maximize signal collection and minimize unnecessary light exposure.[7] |
Problem 2: I am performing live-cell imaging and the cells are dying during the experiment.
| Possible Cause | Troubleshooting Step |
| Phototoxicity | The same processes that cause photobleaching can also be toxic to live cells.[10] Reduce the total light dose by lowering laser power and exposure time.[16] |
| Incompatible Antifade Reagent | Many antifade reagents used for fixed cells are toxic to live cells.[17] Use a live-cell compatible antifade reagent like Trolox.[17] |
| Environmental Stress | Ensure the cells are maintained in a suitable imaging medium with proper temperature, pH, and humidity control throughout the experiment.[18] |
Quantitative Data Summary
Table 1: Comparison of Photostability of Cy5 and Alexa Fluor 647
| Fluorophore | Relative Photostability | Key Characteristics |
| Cy5 | Lower | Bright, but more susceptible to photobleaching and can form non-fluorescent aggregates at high labeling densities.[12] |
| Alexa Fluor 647 | Higher | Generally more photostable than Cy5 and less prone to self-quenching.[11][12] |
Table 2: Common Antifade Reagents for Fluorescence Microscopy
| Antifade Reagent | Mechanism of Action | Common Application |
| n-propyl gallate (NPG) | Free radical scavenger.[15] | Fixed cells. |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Free radical scavenger.[4] | Fixed cells. |
| p-phenylenediamine (PPD) | Free radical scavenger.[15] | Fixed cells (Note: can be toxic and unstable). |
| Trolox | A water-soluble analog of Vitamin E, acts as an antioxidant.[17] | Live-cell imaging.[17] |
| Oxygen Scavenging Systems (e.g., glucose oxidase and catalase) | Enzymatically remove dissolved oxygen from the medium.[9][19] | Live-cell imaging and single-molecule studies.[19] |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a method for preparing a common homemade antifade mounting medium for fixed cells.
Materials:
-
n-propyl gallate (NPG)
-
Glycerol (B35011) (high purity)
-
10X Phosphate Buffered Saline (PBS)
-
Deionized water
-
pH meter
Procedure:
-
Prepare a 10% (w/v) stock solution of n-propyl gallate in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
In a separate container, mix 9 parts of glycerol with 1 part of 10X PBS.
-
Slowly add the NPG stock solution to the glycerol/PBS mixture to a final concentration of 0.1% NPG, while stirring continuously.
-
Adjust the pH of the final solution to 8.0-8.5 using NaOH or HCl.
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Using an Oxygen Scavenging System for Live-Cell Imaging
This protocol outlines the general steps for using a glucose oxidase/catalase (GOC) oxygen scavenging system.
Materials:
-
Glucose oxidase
-
Catalase
-
Glucose
-
Live-cell imaging medium
Procedure:
-
Prepare stock solutions of glucose oxidase, catalase, and glucose in your imaging buffer.
-
Immediately before imaging, add glucose to your live-cell imaging medium to a final concentration of ~10 mM.
-
Add glucose oxidase and catalase to the imaging medium. Typical final concentrations are in the range of 0.5-1 mg/mL for glucose oxidase and 0.1-0.2 mg/mL for catalase, but these may need to be optimized for your specific cell type and experimental conditions.
-
Replace the medium on your cells with the complete oxygen-scavenging imaging medium.
-
Proceed with imaging immediately. The oxygen scavenging effect is temporary, so the medium may need to be replaced for long-term experiments.
Visualizations
Caption: The photobleaching mechanism of Cy5.
Caption: Workflow for minimizing this compound photobleaching.
References
- 1. news-medical.net [news-medical.net]
- 2. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. researchgate.net [researchgate.net]
- 6. precipoint.com [precipoint.com]
- 7. benchchem.com [benchchem.com]
- 8. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 15. www2.nau.edu [www2.nau.edu]
- 16. journals.biologists.com [journals.biologists.com]
- 17. biocompare.com [biocompare.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Expression and Purification of Nuclease-Free Oxygen Scavenger Protocatechuate 3,4-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Washing Steps for CY5-N3 Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the washing steps after CY5-N3 staining. Effective washing is critical for achieving a high signal-to-noise ratio by minimizing background fluorescence and non-specific binding of the fluorescent dye.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the washing steps after this compound staining?
The primary goal of the washing steps is to remove any unbound or non-specifically bound this compound azide (B81097) dye and residual click chemistry reaction components.[1] This is crucial for reducing background fluorescence and ensuring that the detected signal originates specifically from the labeled target molecules, thereby improving the signal-to-noise ratio.[2]
Q2: What is a standard washing buffer for post-staining washes?
A commonly used and effective washing buffer is Phosphate-Buffered Saline (PBS).[1][3] For applications requiring more stringent washing to reduce background, a mild non-ionic detergent, such as Tween-20 or Triton X-100, can be added to the PBS.[4]
Q3: How many washes are recommended, and for how long?
While the optimal number and duration of washes can be application-dependent, a general guideline is to perform at least three washes.[5] Each wash should typically last for 5-10 minutes with gentle agitation to ensure thorough removal of unbound dye.[6] However, increasing the number of washes may lead to some cell loss, so this needs to be balanced with the desired signal resolution.[7]
Q4: Can the concentration of the this compound dye affect the required intensity of washing?
Yes, using a high concentration of this compound can lead to increased non-specific binding and higher background fluorescence.[2][5] It is crucial to titrate the dye to find the optimal concentration that provides a strong specific signal without excessive background. If high background is observed, optimizing the washing protocol becomes even more critical.
Q5: What are the signs of inadequate washing?
The most common indicator of inadequate washing is high background fluorescence across the sample, which can obscure the specific signal. This may manifest as a general haze or non-specific staining of cellular compartments or the extracellular matrix. An unstained control sample is essential to assess the level of autofluorescence and background.[5][8]
Troubleshooting Guide
High background fluorescence and low signal intensity are common issues that can often be resolved by optimizing the washing procedure.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Inadequate removal of unbound this compound dye. | Increase the number of washes (e.g., from 3 to 5) and/or the duration of each wash (e.g., from 5 to 10 minutes).[4][5] Use a wash buffer containing a mild detergent like 0.05% Tween-20 in PBS to enhance the removal of non-specifically bound dye. |
| Non-specific binding of the CY5 dye to cellular components. | Incorporate a blocking step before staining. For cells expressing Fc receptors, using an Fc receptor blocking reagent is recommended.[8] Adding a protein-based blocking agent like Bovine Serum Albumin (BSA) to the wash buffer (e.g., 1% BSA in PBS) can also help reduce non-specific binding.[7] | |
| Concentration of this compound is too high. | Perform a titration experiment to determine the lowest effective concentration of this compound that provides a specific signal.[2][5] | |
| Low Specific Signal | Excessive washing leading to the elution of the specific signal. | Reduce the number or duration of washes. Avoid harsh detergents or high concentrations of detergents in the wash buffer. |
| Photobleaching of the CY5 dye. | Protect the sample from light as much as possible during and after the staining and washing steps. | |
| Suboptimal click chemistry reaction. | Ensure all click chemistry reagents are fresh and used at their optimal concentrations. The reaction time and temperature should also be optimized.[1][9] | |
| Cell or Tissue Loss | Aggressive washing or centrifugation steps. | Reduce the speed and duration of centrifugation steps. Use gentle agitation during washing instead of vigorous shaking. |
Experimental Protocols
Standard Washing Protocol for this compound Stained Adherent Cells
This protocol provides a starting point for optimizing washing steps for adherent cells stained with this compound.
-
Initial Rinse: After the click chemistry reaction, carefully aspirate the reaction cocktail from the cells. Gently add 1X PBS to each well to rinse the cells once.
-
First Wash: Aspirate the PBS and add fresh 1X PBS. Incubate for 5 minutes at room temperature with gentle rocking.
-
Second Wash: Aspirate the PBS and add fresh 1X PBS containing 0.05% Tween-20. Incubate for 5-10 minutes at room temperature with gentle rocking.
-
Third Wash: Aspirate the wash buffer and add fresh 1X PBS. Incubate for 5 minutes at room temperature with gentle rocking.
-
Final Rinse: Aspirate the PBS and perform one final quick rinse with 1X PBS.
-
Imaging: After the final wash, add fresh PBS or an appropriate imaging medium to the cells and proceed with imaging.
Quantitative Parameters for Washing Buffers
| Component | Concentration | Purpose |
| PBS (Phosphate-Buffered Saline) | 1X | Primary wash buffer to maintain osmolarity and pH. |
| Tween-20 | 0.05% - 0.1% (v/v) in PBS | Mild non-ionic detergent to reduce non-specific binding. |
| Triton X-100 | 0.1% - 0.5% (v/v) in PBS | A slightly stronger non-ionic detergent for more stringent washing. |
| BSA (Bovine Serum Albumin) | 0.1% - 1% (w/v) in PBS | Blocking agent to prevent non-specific protein-dye interactions.[7] |
Visual Guides
Experimental Workflow for this compound Staining and Washing
Caption: Workflow for this compound staining and subsequent washing steps.
Troubleshooting Logic for High Background Fluorescence
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 5. biotium.com [biotium.com]
- 6. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Recipes for Flow Cytometry Buffers - FluoroFinder [fluorofinder.com]
- 8. bosterbio.com [bosterbio.com]
- 9. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Signal-to-Noise Ratio with CY5-N3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in experiments utilizing CY5-N3, a cyanine-based azide (B81097) dye.
Troubleshooting Guide: High Background and Low Signal
High background fluorescence and weak specific signals are common challenges that can significantly impact the quality and reliability of experimental data. This guide provides a systematic approach to identifying and addressing these issues.
Issue 1: High Background Fluorescence
High background can obscure the specific signal, leading to poor image quality and inaccurate quantification. The following are common causes and recommended solutions.
Question: What are the primary sources of high background fluorescence when using this compound?
Answer: High background fluorescence in experiments with this compound can originate from several sources:
-
Unreacted this compound: Residual, unbound this compound molecules in the sample are a major contributor to high background.[1]
-
Non-specific Binding: CY5, as a cyanine (B1664457) dye, can exhibit non-specific binding to cellular components, particularly in cell types like monocytes and macrophages.[2]
-
Autofluorescence: Endogenous fluorophores within cells and tissues can emit light in the same spectral range as CY5, contributing to the background signal.[1]
-
Suboptimal Reagent Concentrations: Using an excessively high concentration of this compound or other labeling reagents can lead to increased non-specific binding.[1][2]
-
Inadequate Washing: Insufficient or ineffective washing steps may fail to remove all unbound this compound and other reagents.[1]
-
Contaminated Reagents or Buffers: Impurities in reagents or buffers can introduce fluorescent contaminants.
Question: How can I reduce high background caused by unreacted or non-specifically bound this compound?
Answer: To minimize background from unbound or non-specifically bound this compound, consider the following strategies:
-
Optimize this compound Concentration: Perform a titration experiment to determine the lowest concentration of this compound that provides a strong specific signal without a significant increase in background.[1]
-
Thorough Washing: Increase the number and duration of washing steps after the click chemistry reaction or staining procedure. Using a buffer containing a mild detergent, such as Tween-20, can improve the removal of unbound dye.[1]
-
Use of Blocking Agents: Prior to introducing this compound, incubate the sample with a blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the host species of the secondary antibody.[3]
-
Purification of Labeled Molecules: If you are labeling a biomolecule with this compound in-house, ensure that the final product is purified to remove any free, unconjugated dye. Techniques like column chromatography are effective for this purpose.[1]
Illustrative Data: Effect of Washing Steps on Signal-to-Noise Ratio
The following table provides illustrative data on how increasing the number of wash steps can improve the signal-to-noise ratio.
| Number of Washes | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| 1 | 1500 | 500 | 3.0 |
| 3 | 1450 | 250 | 5.8 |
| 5 | 1400 | 150 | 9.3 |
This table presents illustrative data to demonstrate the concept. Actual results may vary depending on the specific experimental conditions.
Issue 2: Weak or No Specific Signal
A weak or absent specific signal can be equally problematic, making it difficult to detect and analyze the target of interest.
Question: I am not observing a strong specific signal. What are the potential causes and solutions?
Answer: Several factors can contribute to a weak or absent signal:
-
Low Target Abundance: The target molecule may be expressed at very low levels in your sample.
-
Inefficient Labeling: The click chemistry reaction may not be proceeding efficiently, resulting in a low degree of labeling.
-
Photobleaching: CY5 is susceptible to photobleaching, especially with prolonged exposure to excitation light.
-
Incorrect Filter Sets: The excitation and emission filters on your imaging system may not be optimal for CY5.
-
Degraded Reagents: The this compound or other critical reagents may have degraded due to improper storage or handling.
Question: How can I enhance the specific signal in my experiment?
Answer: To improve the specific signal, consider the following optimization steps:
-
Verify Target Expression: Confirm the presence of your target molecule using an orthogonal method, such as western blotting or qPCR.
-
Optimize Click Chemistry Reaction: Ensure that all components of the click reaction are fresh and at the optimal concentrations. For copper-catalyzed reactions, the use of a copper ligand like TBTA or THPTA is recommended.[4]
-
Use Antifade Reagents: When mounting your sample for microscopy, use a mounting medium containing an antifade reagent to minimize photobleaching.[1]
-
Check Imaging System: Verify that you are using the correct laser line (e.g., 633 nm or 647 nm) for excitation and an appropriate emission filter for CY5 (emission maximum ~662 nm).[4]
-
Proper Reagent Storage: Store this compound and other sensitive reagents according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for labeling?
A1: The optimal concentration of this compound can vary significantly depending on the application, cell type, and target abundance. It is highly recommended to perform a concentration titration, starting with the manufacturer's suggested range (often 1-10 µM) and testing several dilutions to find the best balance between a strong signal and low background.[1]
Q2: Which type of click chemistry is better for this compound, copper-catalyzed (CuAAC) or strain-promoted (SPAAC)?
A2: Both CuAAC and SPAAC can be used effectively with this compound. The choice depends on your experimental system. CuAAC is generally faster and more efficient but requires a copper catalyst, which can be toxic to live cells. SPAAC is copper-free and thus more suitable for live-cell imaging, but the reaction kinetics are typically slower.
Q3: How can I minimize autofluorescence in my samples?
A3: Autofluorescence is a common source of background noise.[5] To minimize its impact:
-
Use a Far-Red Dye: CY5 is a good choice as cellular autofluorescence is typically lower in the far-red region of the spectrum.[1]
-
Include Unstained Controls: Always image an unstained control sample to assess the level of autofluorescence.[1]
-
Spectral Unmixing: If your imaging system has this capability, you can use spectral unmixing to computationally separate the CY5 signal from the autofluorescence signal.
-
Chemical Quenching: Certain chemical treatments can reduce autofluorescence, but their compatibility with your experiment must be verified.[5]
Q4: What is the best blocking agent to use for immunofluorescence with this compound?
A4: The choice of blocking agent can significantly impact the signal-to-noise ratio.[3]
-
Normal Serum: Using normal serum from the same species as the secondary antibody is a common and effective strategy.[3]
-
Bovine Serum Albumin (BSA): BSA is a cost-effective and widely used blocking agent.
-
Commercial Blocking Buffers: Several optimized commercial blocking buffers are available that can provide superior performance.
Illustrative Data: Comparison of Blocking Agents
The following table provides illustrative data on the performance of different blocking agents in improving the signal-to-noise ratio.
| Blocking Agent | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| None | 1600 | 800 | 2.0 |
| 5% BSA in PBS | 1550 | 350 | 4.4 |
| 5% Normal Goat Serum in PBS | 1500 | 200 | 7.5 |
| Commercial Blocking Buffer | 1520 | 150 | 10.1 |
This table presents illustrative data to demonstrate the concept. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Workflow for Copper-Catalyzed Click Chemistry (CuAAC) for Cellular Imaging
This protocol provides a general guideline for labeling alkyne-modified biomolecules with this compound in fixed cells.
-
Cell Preparation:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Introduce the alkyne-modified molecule of interest and incubate for the desired period.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, if required for intracellular targets.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
1 µL of 10 mM this compound in DMSO (final concentration: 100 µM)
-
1 µL of 50 mM Copper (II) Sulfate in water (final concentration: 500 µM)
-
1 µL of 250 mM TBTA in DMSO (final concentration: 2.5 mM)
-
1 µL of 500 mM Sodium Ascorbate in water (freshly prepared, final concentration: 5 mM)
-
96 µL of PBS
-
-
Remove the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.
-
Perform a final wash with PBS.
-
Mount the coverslip with an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for CY5.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Signal-to-Noise Ratio
Caption: A logical workflow for troubleshooting common issues leading to a low signal-to-noise ratio.
Diagram 2: Experimental Workflow for this compound Labeling in Fixed Cells
Caption: A step-by-step workflow for labeling biomolecules with this compound in fixed cells using click chemistry.
References
Effect of copper toxicity on cells in CuAAC with CY5-N3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the fluorescent probe CY5-N3 for cell labeling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell death during CuAAC labeling experiments?
A1: The primary cause of cell death in CuAAC reactions is the cytotoxicity of the copper(I) catalyst.[1][2][3][4][5] Copper(I) ions can generate reactive oxygen species (ROS) within the cell, leading to oxidative stress, damage to cellular components, and ultimately, apoptosis or necrosis.[3] The combination of copper and a reducing agent like sodium ascorbate (B8700270) can exacerbate the production of these damaging oxygen radicals.[6]
Q2: How do copper-chelating ligands improve cell viability in CuAAC?
A2: Copper-chelating ligands, such as BTTAA (tris(benzyltriazolylmethyl)amine) and THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), play a crucial role in mitigating copper toxicity.[3][6] They stabilize the catalytically active Cu(I) oxidation state, which not only accelerates the click reaction but also reduces the generation of harmful ROS.[3][6] By keeping the copper coordinated, these ligands limit its unwanted interactions with cellular components.[1][2][5][7] Some studies have also shown that ligands like L-histidine can be effective in catalyzing CuAAC in live cells with minimal toxicity.[1][2][5]
Q3: Can the this compound probe itself be toxic to cells?
A3: While the main source of toxicity in CuAAC is copper, cyanine (B1664457) dyes like CY5 can exhibit some level of cytotoxicity, which is often dependent on concentration and the specific cell type.[8][9][10] The lipophilicity of cyanine dyes can lead to their accumulation in cellular membranes, particularly mitochondria, which can potentially disrupt cellular functions.[8][10] It is always recommended to perform a dose-response experiment for this compound alone to determine its intrinsic toxicity for your specific experimental setup.
Q4: What are the key differences between live-cell and fixed-cell CuAAC labeling?
A4: The key difference lies in the stringency of the reaction conditions. For live-cell labeling, it is critical to use lower concentrations of copper and reagents to maintain cell viability.[11] This often results in a trade-off between labeling efficiency and cell health. Fixed-cell protocols can tolerate higher copper concentrations, which may lead to a stronger signal and lower background from nonspecific binding of the dye.[12]
Q5: What is "copper-free" click chemistry, and should I consider it as an alternative?
A5: Copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), is a bioorthogonal reaction that does not require a cytotoxic copper catalyst.[13][14] This makes it an excellent alternative for applications in living cells where copper toxicity is a major concern.[13] However, SPAAC may have different reaction kinetics and requires bulkier cyclooctyne (B158145) reagents compared to the small alkyne handles used in CuAAC.[13]
Troubleshooting Guides
Issue 1: High Cell Death or Poor Cell Viability Post-Labeling
This is a common issue when performing CuAAC on live cells and is often directly related to copper toxicity.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Excessive Copper Concentration | Reduce the final concentration of CuSO4. Typical ranges for live-cell imaging are between 10 µM and 100 µM.[11][15] |
| Inadequate Ligand Concentration | Ensure the copper-chelating ligand (e.g., BTTAA, THPTA) is in excess of the copper sulfate. A common starting ratio is 5 parts ligand to 1 part copper.[15] |
| Toxicity from Reducing Agent | While necessary, sodium ascorbate in the presence of copper can generate ROS. Use the lowest effective concentration (typically 2.5 mM) and prepare the solution fresh.[6][16] |
| Intrinsic this compound Toxicity | Test cell viability with this compound alone at the intended concentration to rule out dye-specific toxicity. If toxic, reduce the this compound concentration or incubation time. |
| Prolonged Incubation Time | Minimize the duration of the click reaction. With optimized conditions, effective labeling can be achieved in as little as 3-5 minutes.[7] |
Issue 2: Low or No CY5 Fluorescence Signal
A weak or absent signal indicates an inefficient click reaction.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inefficient Intracellular Reaction | The intracellular environment, rich in thiols like glutathione, can deactivate the copper catalyst. Consider using a cell-penetrating peptide-tethered ligand to improve intracellular catalyst delivery and efficiency.[3][17] |
| Degraded Reagents | Prepare fresh solutions of sodium ascorbate and this compound for each experiment. CY5 dyes are light-sensitive, so protect them from light. |
| Insufficient Reagent Concentration | While balancing with toxicity, ensure that the concentrations of your alkyne-modified molecule, this compound, and catalyst are sufficient. You may need to optimize the concentrations of each component. |
| Low Abundance of Target Molecule | Confirm the successful metabolic incorporation or presence of your alkyne-tagged biomolecule before proceeding with the click reaction. |
| Incorrect Reagent Ratios | Optimize the ratio of copper to ligand. While a 1:5 ratio is a good starting point, some protocols may benefit from different ratios. |
Experimental Protocols
Standard Live-Cell CuAAC Labeling Protocol
This is a general protocol that should be optimized for your specific cell type and experimental goals.
-
Cell Preparation : Plate cells and grow them overnight to allow for adherence. If metabolically labeling, incubate with the alkyne-modified substrate for the desired time.
-
Prepare Reagent Stock Solutions :
-
CuSO4 : 50 mM in water.
-
Copper Ligand (e.g., BTTAA) : 250 mM in DMSO.
-
This compound : 10 mM in DMSO.
-
Sodium Ascorbate : 100 mM in water (prepare fresh).
-
-
Labeling :
-
Wash cells gently with pre-warmed buffer (e.g., PBS or Tyrode's buffer).
-
Prepare the "click mix" immediately before use by adding the reagents to the cell culture medium. A common final concentration is:
-
50 µM CuSO4
-
250 µM BTTAA
-
2.5 mM Sodium Ascorbate
-
10-50 µM this compound
-
-
Incubate cells with the click mix for 5-15 minutes at the desired temperature (e.g., 4°C, room temperature, or 37°C).[12][16]
-
Remove the click mix and wash the cells three times with buffer.
-
-
Imaging : Proceed with fluorescence microscopy.
Visualizations
Signaling Pathway of Copper-Induced Cytotoxicity
Caption: Signaling pathway of copper-induced cytotoxicity and the protective role of chelating ligands.
Experimental Workflow for Live-Cell CuAAC Labeling
Caption: A typical experimental workflow for live-cell labeling using CuAAC with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 8. researchgate.net [researchgate.net]
- 9. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Trimethine Cyanine Dye- and Folate-Conjugation on the In Vitro Biological Activity of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 14. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
How to choose the right buffer for CY5-N3 labeling reactions
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate buffer and troubleshooting common issues encountered during CY5-N3 labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, or Sulfo-Cyanine5-azide, is a fluorescent dye containing an azide (B81097) (-N3) functional group.[1] It is used for fluorescently labeling biomolecules through a process called "click chemistry." This allows for the visualization of molecules in applications like cell imaging, tissue imaging, and in vivo imaging.[1] The dye has an excitation maximum around 646 nm and an emission maximum around 662 nm, placing it in the far-red region of the spectrum.[2]
Q2: What are the main types of labeling reactions for this compound?
This compound is primarily used in two types of bioorthogonal click chemistry reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the covalent linkage of the this compound (azide) to a molecule containing a terminal alkyne. The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[1][3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN, DIFO) instead of a terminal alkyne.[5][6] The high ring strain of the cyclooctyne allows the reaction to proceed spontaneously without the need for a toxic copper catalyst, making it ideal for labeling in living systems.[6][]
Q3: What is the most critical factor when choosing a buffer for this compound labeling?
The most critical factor is ensuring the buffer composition is compatible with the specific type of click chemistry being performed (CuAAC or SPAAC) and does not interfere with the reaction components or the stability of the biomolecule being labeled. For instance, while the CuAAC reaction itself is tolerant of a wide pH range (4-12), certain buffer components can interfere with the copper catalyst.[8][9]
Q4: Can I use a buffer that contains Tris (tris(hydroxymethyl)aminomethane)?
For SPAAC reactions, Tris buffer is generally acceptable. However, for CuAAC reactions, Tris buffers can sometimes slow the reaction rate because the Tris molecule can bind to and chelate the copper catalyst.[10] If possible, alternative buffers like PBS or HEPES are often preferred for CuAAC.
Q5: My protein is stored in a buffer with sodium azide as a preservative. Can I use it directly?
No, you should remove the sodium azide before the labeling reaction. Sodium azide is a nucleophile that can interfere with certain labeling chemistries, particularly those involving N-hydroxysuccinimide (NHS) esters which might be used to introduce the alkyne handle to your biomolecule.[11] It is best practice to perform a buffer exchange into a recommended reaction buffer using methods like dialysis or spin columns.
Buffer Recommendations for this compound Labeling
Choosing the correct buffer is paramount for achieving high labeling efficiency. The optimal choice depends on whether you are performing a copper-catalyzed (CuAAC) or a copper-free (SPAAC) reaction.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Notes |
| Recommended Buffers | PBS, HEPES, MOPS, Tris-HCl[1][10] | PBS, Phosphate (B84403) Buffer[1][12][13] | PBS is a common and effective choice for both reaction types. |
| Optimal pH Range | Generally pH 6.8 - 7.4[3][14] | pH 7.0 - 7.4[1][12] | While CuAAC is functional over a wide pH range (4-12), physiological pH is best for biomolecules.[9] |
| Substances to Avoid | Strong chelators (e.g., EDTA), Buffers that may precipitate copper (e.g., high-concentration phosphate)[10] | Amine-containing buffers (e.g., Tris) if using NHS esters to introduce the alkyne/azide handle.[13] | For CuAAC in phosphate buffer, pre-mix the copper and ligand before adding to the buffer to prevent precipitation.[10] |
Experimental Protocols
Protocol 1: General CuAAC Labeling of a Protein
This protocol provides a general guideline for labeling an alkyne-modified protein with this compound. Optimization of reactant concentrations may be required.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO).[1]
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[13]
-
THPTA ligand stock solution (e.g., 100 mM in water).[13][15]
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, must be freshly prepared ).[13]
Methodology:
-
In a microcentrifuge tube, dilute your alkyne-modified protein to the desired reaction concentration (e.g., 1-5 mg/mL) in PBS buffer.[15]
-
Add the this compound stock solution to the protein solution. A 2-4 fold molar excess of the dye over the protein is a good starting point. Mix gently.
-
Prepare the catalyst premix: In a separate tube, add the THPTA ligand solution to the reaction mixture first, followed by the CuSO₄ solution. A typical final concentration is 1-2 mM CuSO₄ and 5-10 mM THPTA.[13]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to the mixture.[13]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1]
-
Purify the labeled protein to remove unreacted dye and reaction components using a desalting column (e.g., Sephadex G-25), dialysis, or ultrafiltration.[1]
Protocol 2: General SPAAC (Copper-Free) Labeling of a Protein
This protocol is for labeling a protein modified with a strained alkyne (e.g., DBCO) with this compound. It is ideal for applications where copper is cytotoxic.
Materials:
-
DBCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).[6]
-
This compound stock solution (e.g., 1-10 mM in anhydrous DMSO).[1]
Methodology:
-
In a microcentrifuge tube, combine the DBCO-modified protein and this compound in the reaction buffer (e.g., PBS, pH 7.4).[1][13] A 2-4 fold molar excess of this compound is a recommended starting point.[6]
-
The final concentration of DMSO in the reaction should be kept low (ideally <5% v/v) to avoid protein denaturation.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 12-24 hours at 4°C, protected from light.[1][6] Reaction times may require optimization.
-
Purify the labeled protein using standard methods such as size-exclusion chromatography, dialysis, or spin filtration to remove excess this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | Incorrect Buffer/pH: Buffer contains interfering substances (e.g., chelators for CuAAC). | Ensure you are using a recommended buffer (e.g., PBS, HEPES) at the correct pH. Perform a buffer exchange if necessary.[10] |
| Degraded Reagents: Sodium ascorbate solution was not freshly prepared; this compound dye was degraded by light exposure. | Always prepare sodium ascorbate solution fresh before use.[13][15] Store this compound stock solutions in the dark at -20°C or -80°C.[1][5] | |
| Inactive Catalyst (CuAAC): Copper(I) was oxidized to inactive Copper(II). | Ensure a sufficient excess of sodium ascorbate is present. Consider performing the reaction under an inert gas (nitrogen or argon).[3] | |
| High Background Fluorescence | Excess Dye: Too much unreacted this compound remains after the reaction. | Optimize the molar ratio of dye to protein. Improve the post-reaction purification step; use a desalting column or perform extensive dialysis.[1] |
| Precipitate Forms in Reaction (CuAAC) | Copper Salt Precipitation: Insoluble copper-phosphate complexes formed in the buffer. | Premix the CuSO₄ and THPTA ligand before adding them to the phosphate-containing reaction buffer. This helps keep the copper soluble.[10] |
| Protein Precipitation: The protein is unstable in the final reaction conditions (e.g., due to organic co-solvent like DMSO). | Minimize the final concentration of organic solvent in the reaction mixture (keep DMSO below 5% if possible).[6] Ensure the buffer conditions are optimal for your specific protein's stability. |
Workflow for Buffer Selection
The following diagram illustrates the decision-making process for selecting the appropriate buffer system for your this compound labeling experiment.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
CY5-N3 Labeling Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during CY5-N3 labeling experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental outcomes and ensure labeling specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or Sulfo-Cyanine5-azide, is a fluorescent dye containing an azide (B81097) (-N3) functional group.[1] This azide group allows the dye to be covalently attached to a biomolecule (e.g., protein, nucleic acid) that has been modified to contain a terminal alkyne group. The reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," forms a stable triazole linkage between the dye and the target molecule.[2] This method is highly specific and efficient, making it a popular choice for fluorescently labeling biomolecules in a variety of applications, including cell imaging.[1][2]
Q2: My this compound labeling is not specific, resulting in high background fluorescence. What are the common causes?
Non-specific labeling with this compound can arise from several factors, primarily related to the click chemistry reaction conditions and subsequent purification. The most common culprits include:
-
Inefficient removal of unreacted this compound: Free, unbound this compound dye is a major contributor to high background signal.[3] Standard purification methods may not always be sufficient to completely remove dye micelles or aggregates.[4]
-
Oxidation of the Copper (I) catalyst: The CuAAC reaction requires copper in the +1 oxidation state (Cu(I)).[5] Oxidation of Cu(I) to Cu(II) will inactivate the catalyst, leading to an incomplete reaction and a high proportion of unreacted this compound.[6]
-
Suboptimal reagent concentrations: The concentrations of the copper catalyst, reducing agent, and stabilizing ligands are critical for an efficient reaction.[5] Incorrect ratios can lead to poor labeling efficiency.
-
Contaminants in reagents or buffers: Impurities in your alkyne-modified biomolecule or other reagents can interfere with the click reaction.
-
Non-specific binding of the dye itself: While less common with click chemistry's bioorthogonal nature, at high concentrations, the dye may non-specifically associate with cellular components or surfaces.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during this compound labeling.
Problem 1: High Background or Non-Specific Signal
High background fluorescence is often the result of unreacted this compound dye that was not adequately removed after the labeling reaction.
Visual Troubleshooting Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. researchgate.net [researchgate.net]
- 4. Standard purification methods are not sufficient to remove micellular lipophilic dye from polymer nanoparticle solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to confirm successful conjugation of CY5-N3 to my molecule
Welcome to the technical support center for CY5-N3 conjugation. This guide provides detailed answers, protocols, and troubleshooting advice to help you successfully confirm the attachment of this compound to your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Sulfo-Cyanine5-azide) is a fluorescent dye equipped with an azide (B81097) (-N3) functional group.[1][2][3] This azide allows the dye to be covalently attached to molecules containing a compatible functional group, most commonly an alkyne, through a bioorthogonal reaction known as "click chemistry".[4][5][6] This reaction, which can be catalyzed by copper (CuAAC) or proceed without a catalyst if using a strained alkyne like DBCO (SPAAC), forms a stable triazole linkage.[4][5][6] The result is a fluorescently labeled molecule that can be used for various detection and imaging applications.[1][7][8]
Q2: Which analytical methods can I use to confirm successful conjugation?
There are several robust methods to verify that this compound has successfully conjugated to your molecule:
-
UV-Vis Spectroscopy: To determine the Degree of Labeling (DOL).[9]
-
Mass Spectrometry (MS): To confirm the mass increase corresponding to the addition of the this compound tag.[10]
-
Chromatography (HPLC/FPLC): To separate the labeled conjugate from the free, unreacted dye and assess purity.[9][11]
-
Gel Electrophoresis (SDS-PAGE): To visualize the fluorescently labeled molecule and confirm a shift in molecular weight.[12][13]
Q3: What are the key spectral properties of CY5?
It is crucial to know the excitation and emission maxima to properly configure your detection instruments.
| Property | Value |
| Excitation Maximum (λex) | ~646 nm[1][5][7] |
| Emission Maximum (λem) | ~662 nm[1][5][7] |
| Molar Extinction Coefficient (ε) at ~650 nm | ~250,000 M⁻¹cm⁻¹ |
Experimental Workflows and Protocols
Workflow for Conjugation Confirmation
The general process for labeling your molecule and confirming the conjugation is outlined below.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Detection of oligosaccharides labeled with cyanine dyes using matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of CY5-N3 in Tissue Sections
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding of CY5-N3 in tissue sections during click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound in tissue sections?
A1: Non-specific binding of this compound can arise from several factors:
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Hydrophobic Interactions: The cyanine (B1664457) dye (CY5) core of the molecule is hydrophobic and can interact non-specifically with hydrophobic components within the tissue, such as lipids and certain proteins.[1]
-
Ionic Interactions: Electrostatic forces between the charged this compound molecule and oppositely charged molecules in the tissue can lead to non-specific attachment.[2]
-
Endogenous Biotin (B1667282): If using a biotin-based detection system downstream of the click reaction, endogenous biotin in tissues like the kidney and liver can cause high background.
-
Properties of the Azide (B81097) Group: While generally bioorthogonal, the azide group can, in some contexts, participate in side reactions or non-specific interactions.
-
Click Reaction Components: Residual copper catalyst from the click reaction can sometimes contribute to background fluorescence or artifacts.[3]
-
Tissue Autofluorescence: Tissues naturally contain molecules that fluoresce (e.g., collagen, elastin, lipofuscin), which can be mistaken for non-specific binding of the this compound probe.[4]
Q2: How can I differentiate between true signal and non-specific binding or autofluorescence?
A2: Implementing proper controls is crucial for distinguishing specific signals from background noise. Key controls include:
-
No-Click Control: A tissue section that has been through the entire staining protocol except for the click reaction (i.e., no copper catalyst and/or no this compound). This helps identify background fluorescence from the tissue itself or other reagents.
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Unlabeled Control: A tissue section that has not been incubated with the alkyne-modified molecule of interest but is subjected to the click reaction with this compound. This control is essential for assessing the level of non-specific binding of the this compound probe.
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Unstained Control: An unstained tissue section viewed under the microscope to determine the baseline autofluorescence of the tissue.
Q3: What are the most effective general strategies to reduce non-specific binding?
A3: A multi-pronged approach is often the most effective:
-
Optimization of Probe Concentration: Use the lowest concentration of this compound that still provides a robust specific signal. Titrating the probe concentration is a critical step in any new experiment.[5]
-
Effective Blocking: Pre-incubating the tissue with a suitable blocking agent can saturate non-specific binding sites.[6]
-
Stringent Washing: Increasing the number and duration of washing steps after incubation with this compound can help remove unbound or weakly bound probes.[7]
-
Adjusting Buffer Composition: Modifying the ionic strength or adding detergents to the washing buffers can disrupt non-specific interactions.
Troubleshooting Guides
High Background Staining
Problem: The entire tissue section, or large areas outside the region of interest, show high fluorescence, obscuring the specific signal.
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | - Increase the concentration of the blocking agent (e.g., from 1% BSA to 5% BSA).- Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).- Try a different blocking agent (see Table 1 for comparison).- Consider using a commercial background-suppressing agent.[4] |
| This compound Concentration Too High | - Perform a titration experiment to determine the optimal this compound concentration. Start with a lower concentration than initially used and incrementally increase it. |
| Insufficient Washing | - Increase the number of washes after the click reaction (e.g., from 3 to 5 washes).- Increase the duration of each wash (e.g., from 5 minutes to 10-15 minutes).- Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to help remove non-specifically bound probe. |
| Hydrophobic Interactions | - Include additives in the blocking and washing buffers that can reduce hydrophobic interactions, such as polyethylene (B3416737) glycol (PEG). |
| Ionic Interactions | - Increase the salt concentration (e.g., NaCl) in the washing buffer to disrupt electrostatic binding. |
| Residual Click Reagents | - After the click reaction, perform a wash step with a copper chelator like EDTA to remove any residual copper ions. |
Autofluorescence Interference
Problem: The unstained control tissue shows significant fluorescence in the CY5 channel.
| Potential Cause | Troubleshooting Steps |
| Endogenous Fluorophores | - Treat the tissue with a quenching agent like Sudan Black B or a commercial autofluorescence quencher.[4] Be aware that Sudan Black B can introduce its own background in red and far-red channels.[4]- Photobleach the tissue section by exposing it to a strong light source before staining. |
| Fixation-Induced Autofluorescence | - If using aldehyde fixatives like formalin, ensure they are fresh and of high quality. Older formaldehyde (B43269) solutions can increase autofluorescence.[4]- Consider using a different fixation method if compatible with your target. |
Data Presentation
Table 1: Comparison of Common Blocking Agents for Reducing Non-Specific Binding
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available, effective for general protein-based non-specific binding. | Can contain impurities that may cross-react with some antibodies or probes. |
| Normal Serum (from species of secondary antibody, if applicable) | 5-10% (v/v) | Highly effective at blocking non-specific antibody binding sites. | Not directly applicable for probe-based staining but can be used in combination if antibodies are also used. Can be expensive. |
| Non-fat Dry Milk | 1-5% (w/v) | Cost-effective. | Contains endogenous biotin and phosphoproteins, which can interfere with certain detection systems. Not recommended for phospho-specific studies. |
| Fish Gelatin | 0.1-0.5% (w/v) | Does not contain mammalian proteins, reducing cross-reactivity with mammalian-derived antibodies. | Can be less effective than serum for some applications. |
| Commercial Blocking Buffers | Varies | Often optimized formulations for low background and high signal-to-noise. May contain proprietary components.[8] | Can be more expensive than preparing in-house solutions. |
Note: The effectiveness of a blocking agent can be application-dependent. It is recommended to test a few options to determine the best one for your specific tissue and experimental conditions.
Experimental Protocols
Detailed Protocol for Minimizing this compound Non-Specific Binding in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections
This protocol provides a step-by-step guide for performing click chemistry with this compound on FFPE tissue sections, with an emphasis on minimizing non-specific binding.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.[9]
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in deionized water: 2 changes, 2 minutes each.
2. Antigen Retrieval (if necessary for your alkyne-labeled target):
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) according to standard protocols.[10]
3. Blocking:
-
Wash sections with PBS containing 0.1% Tween-20 (PBS-T).
-
Incubate sections with a blocking buffer (e.g., 3% BSA in PBS-T) for 1 hour at room temperature in a humidified chamber.[11]
4. Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume:
-
PBS
-
This compound (final concentration 1-10 µM, titrate for optimal signal)
-
Copper (II) Sulfate (CuSO4) (final concentration 1 mM)
-
Sodium Ascorbate (final concentration 5 mM, prepare fresh)
-
THPTA or other copper ligand (optional, but recommended to reduce copper-mediated damage)
-
-
Remove the blocking buffer from the slides without letting the tissue dry out.
-
Add the click reaction cocktail to the tissue section and incubate for 30-60 minutes at room temperature, protected from light.
5. Washing:
-
Wash the slides with PBS-T: 3 changes, 10 minutes each, with gentle agitation.
-
(Optional but recommended) Perform an additional wash with PBS containing 1 mM EDTA for 10 minutes to chelate any remaining copper.
-
Rinse with PBS.
6. Counterstaining and Mounting:
-
If desired, counterstain with a nuclear stain like DAPI.
-
Mount the slides with an appropriate mounting medium.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Experimental workflow for this compound click chemistry in tissue.
References
- 1. Membrane Interactions of Cy3 and Cy5 Fluorophores and Their Effects on Membrane-Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Multicolor Immunofluorescence Staining Protocol [bio-techne.com]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Creating and troubleshooting microscopy analysis workflows: common challenges and common solutions - PMC [pmc.ncbi.nlm.nih.gov]
CY5-N3 Stock Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of CY5-N3 stock solutions. Adherence to these protocols and troubleshooting guides will help ensure the integrity and performance of this fluorescent dye in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for preparing this compound stock solutions.[1][2] It is crucial to use an anhydrous grade solvent as cyanine (B1664457) dyes can be sensitive to moisture, and DMSO is hygroscopic.[3][4]
Q2: What is the optimal storage temperature for this compound stock solutions?
A2: For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage, -80°C is strongly recommended to maintain stability for 6 months to a year.[1][5] Always protect the solution from light.[1][6]
Q3: How can I prevent degradation due to repeated freeze-thaw cycles?
A3: It is highly recommended to aliquot the stock solution into small, single-use volumes immediately after preparation.[1][2] This practice minimizes the number of freeze-thaw cycles the main stock undergoes, preserving its integrity.[7]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive.[1] Exposure to light, especially direct sunlight or UV sources, can lead to photodegradation.[8][9] All handling and storage should be done in the dark or under subdued light conditions.
Q5: How long is a this compound working solution stable?
A5: Working solutions of this compound, typically diluted in aqueous buffers like PBS, are not stable and should be prepared fresh immediately before use.[1][2][6]
Q6: Can the pH of the buffer affect this compound stability?
A6: Yes, the pH can impact the stability of the cyanine dye. For oligonucleotides labeled with Cy5, a neutral pH of 7.0 is recommended, as higher pH levels can damage the dye.[10] For labeling reactions, a pH of 7.2-7.4 is common.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low fluorescent signal in labeling experiment | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid this compound. Ensure proper storage conditions (-80°C, protected from light and moisture) for all stock solutions.[1][5] Verify the age of the stock solution and discard if it has exceeded its recommended shelf life. |
| Repeated freeze-thaw cycles. | Use a fresh aliquot for each experiment. Always aliquot new stock solutions immediately after preparation.[1][7] | |
| Photobleaching during experiment. | Minimize the exposure of your sample to excitation light. Use appropriate neutral density filters and minimize exposure times.[11] | |
| High background fluorescence | Non-specific binding of the dye. | Optimize the concentration of the this compound probe. Ensure adequate washing steps after the labeling reaction to remove unbound dye.[1][12] Include a blocking step in your protocol where appropriate.[12] |
| Presence of fluorescent impurities. | Filter the working solution using a 0.22 µm filter before use, especially if it is prepared in an aqueous buffer.[2] | |
| Inconsistent results between experiments | Inconsistent concentration of stock solution due to solvent evaporation or water absorption. | Use anhydrous DMSO and allow the vial to warm to room temperature before opening to prevent condensation.[3][9] Recap the vial tightly immediately after use. Purging the vial with an inert gas like argon or nitrogen can also help.[9] |
| Degradation of the azide (B81097) functional group. | Avoid exposure to acidic conditions, which can protonate the azide to form hydrazoic acid.[13] Avoid contact with metals that could form unstable metal azides.[14] |
Quantitative Data Summary
The stability and solubility of this compound are critical for successful experiments. The following tables summarize key quantitative data.
Table 1: Recommended Storage Conditions and Stability
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid Powder | N/A | -20°C | 3 years | Protect from light and moisture.[1] |
| Stock Solution | Anhydrous DMSO/DMF | -20°C | Up to 1 month[5] | Aliquot to avoid freeze-thaw cycles. Protect from light.[1][2] |
| Stock Solution | Anhydrous DMSO/DMF | -80°C | Up to 1 year[1] (Some sources suggest 6 months[5]) | Aliquot to avoid freeze-thaw cycles. Protect from light. Best for long-term storage.[1][2] |
| Working Solution | Aqueous Buffer (e.g., PBS) | Room Temperature | A few hours | Must be prepared fresh before each use. [1][2][6] |
Table 2: Solubility Information
| Solvent | Concentration | Notes |
| DMSO | 20 mg/mL (~27 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| DMSO | 125 mg/mL (~172 mM)[5] | Use of newly opened, anhydrous DMSO is critical as it is hygroscopic.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 20 minutes before opening. This prevents atmospheric moisture from condensing inside the cold vial.[9]
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 1-10 mM).[1]
-
Dissolution: Vortex the solution for at least 5 minutes to ensure the dye is completely dissolved.[7] If necessary, sonicate the vial for a few minutes to aid dissolution.[1]
-
Aliquoting: Immediately after dissolution, dispense the stock solution into single-use, low-retention microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment.
-
Storage: Store the aliquots at -80°C in a light-proof container.
-
Record Keeping: Label each aliquot with the dye name, concentration, date of preparation, and aliquot number.
Protocol 2: Preparation of this compound Working Solution for Click Chemistry
-
Thawing: Remove a single aliquot of the this compound stock solution from the -80°C freezer. Thaw it at room temperature, protected from light.
-
Dilution: Using an appropriate reaction buffer (e.g., PBS, pH 7.4), dilute the stock solution to the final desired working concentration (e.g., 0.1–10 µM).[1]
-
Immediate Use: The working solution is now ready for your labeling reaction (e.g., SPAAC or CuAAC). It is critical to use this solution immediately as the dye's stability is significantly reduced in aqueous buffers.[1][2]
Visual Guides
The following diagrams illustrate key workflows and concepts for maintaining this compound stability.
Caption: Workflow for preparing stable this compound stock solutions.
Caption: Key factors contributing to this compound degradation.
Caption: Simplified workflow for a SPAAC click chemistry reaction.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. allencell.org [allencell.org]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 11. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Azide - Wikipedia [en.wikipedia.org]
- 14. safety.pitt.edu [safety.pitt.edu]
Technical Support Center: Optimizing Live-Cell Imaging with CY5-N3
Welcome to the technical support center for CY5-N3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in live-cell imaging, with a specific focus on addressing its often-observed poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in live-cell imaging?
This compound, or Cyanine5-azide, is a fluorescent dye belonging to the cyanine (B1664457) family. It contains an azide (B81097) (-N3) functional group, which allows it to be conjugated to other molecules containing a compatible reactive group, such as an alkyne, via "click chemistry." In live-cell imaging, this compound is typically used to label and visualize alkyne-modified biomolecules (e.g., proteins, glycans, or nucleic acids) within living cells.
Q2: Why am I observing weak or no fluorescent signal in my live cells after labeling with this compound?
Weak or absent fluorescence is a common issue and is often attributed to the poor cell permeability of the this compound dye.[1] The inherent chemical structure of the cyanine core, especially if it includes sulfonate groups (as in Sulfo-CY5-N3), can render the molecule highly water-soluble but membrane-impermeable.[2][3] Other contributing factors can include low concentration of the target molecule, inefficient click reaction, or photobleaching.
Q3: My this compound is labeled as "Sulfo-CY5-N3." Is it suitable for live-cell imaging?
"Sulfo-" indicates the presence of sulfonate groups, which are added to increase the water solubility of the dye.[2] However, these negatively charged groups significantly hinder the dye's ability to cross the hydrophobic cell membrane, making most sulfo-dyes cell-impermeable.[2][3] While some vendors may market Sulfo-CY5-N3 as cell-permeable, its efficiency in entering live cells is often very low and may require optimization.[4][5] For intracellular targets in live cells, a non-sulfonated version of this compound is generally recommended.
Q4: Can the azide group on this compound affect its cell permeability?
Yes, the azide moiety itself can influence permeability. The azide group is relatively small and hydrophobic, and its addition to the CY5 core can, to some extent, improve cell permeability compared to the parent CY5 dye, which is known to be largely cell-impermeable.[1] However, this improvement may not always be sufficient for robust intracellular staining in all cell types or experimental conditions.
Q5: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for this compound labeling in live cells?
The primary difference lies in the requirement for a copper catalyst.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction but requires a Cu(I) catalyst, which is toxic to cells.[6][7] This can compromise cell viability and affect normal cellular processes, making it less ideal for long-term live-cell imaging.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne (e.g., DBCO, BCN) instead of a terminal alkyne.[5][6] The inherent ring strain of the alkyne allows the reaction to proceed without the need for a toxic catalyst, making it the preferred method for live-cell applications.[6]
Troubleshooting Guides
Issue 1: Weak or No Intracellular Fluorescent Signal
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Cell Permeability of this compound | 1. Increase Dye Concentration: Gradually increase the working concentration of this compound. Start with the manufacturer's recommendation and titrate upwards. 2. Increase Incubation Time: Extend the incubation period to allow more time for the dye to penetrate the cells. 3. Optimize Incubation Temperature: Perform the incubation at 37°C, as membrane fluidity is higher at this temperature, which can facilitate dye uptake. 4. Use a Non-Sulfonated this compound: If using a "sulfo-" variant, switch to a non-sulfonated version for better membrane permeability.[2][3] 5. Transiently Permeabilize Cells: As a last resort for protocol optimization (not for long-term live imaging), use a very mild permeabilizing agent like a low concentration of digitonin (B1670571) for a short duration. This can help confirm if poor permeability is the primary issue. | |
| Inefficient Click Reaction | 1. Check Reagent Quality: Ensure the this compound and the corresponding alkyne-modified molecule are not degraded. Prepare fresh solutions.[4] 2. Optimize Click Chemistry Conditions: For CuAAC, ensure the copper source and reducing agent (e.g., sodium ascorbate) are fresh and at the correct concentrations. For SPAAC, ensure the strained alkyne is of high quality. 3. Increase Reaction Time: Allow more time for the click reaction to proceed after dye incubation. | |
| Low Target Abundance | 1. Verify Target Expression/Incorporation: Use an alternative method (e.g., Western blot, mass spectrometry) to confirm the presence and successful metabolic labeling of your alkyne-modified target molecule. 2. Increase Metabolic Labeling Time: If applicable, extend the incubation time with the alkyne-modified precursor to increase its incorporation into biomolecules. | |
| Photobleaching | 1. Reduce Excitation Light Intensity: Use the lowest possible laser power or a neutral density filter.[8] 2. Minimize Exposure Time: Use shorter camera exposure settings.[9] 3. Use an Antifade Reagent: If compatible with your live-cell setup, consider using a live-cell compatible antifade reagent. |
Issue 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step | Rationale |
| Non-specific Binding of this compound | 1. Optimize Washing Steps: Increase the number and duration of wash steps with pre-warmed, serum-free medium or PBS after dye incubation to remove unbound probe.[8] 2. Reduce Dye Concentration: High concentrations can lead to non-specific binding to cellular membranes and organelles.[2] 3. Include a Protein-Containing Wash Buffer: Adding a small amount of BSA (e.g., 0.1%) to the wash buffer can sometimes help reduce non-specific binding. | |
| Cellular Autofluorescence | 1. Use Phenol (B47542) Red-Free Medium: Phenol red in cell culture medium is a significant source of background fluorescence.[10] 2. Use a Background Subtraction Algorithm: During image analysis, apply a background subtraction function to remove a uniform level of background signal. 3. Image in the Far-Red Spectrum: CY5 is a far-red dye, which is advantageous as cellular autofluorescence is typically lower in this region of the spectrum.[11] Ensure you are using the correct filter sets. |
Issue 3: Cell Toxicity or Altered Cell Morphology
| Possible Cause | Troubleshooting Step | Rationale |
| Cytotoxicity of this compound | 1. Perform a Cytotoxicity Assay: Use an MTT or similar assay to determine the optimal, non-toxic concentration of this compound for your specific cell line.[8] 2. Reduce Dye Concentration and Incubation Time: Use the lowest concentration and shortest incubation time that still provides an adequate signal. | |
| Copper Toxicity (CuAAC) | 1. Switch to SPAAC: The most effective way to eliminate copper toxicity is to use a copper-free click chemistry method.[6] 2. Minimize Copper Exposure: If CuAAC must be used, keep the incubation time with the copper-containing reaction cocktail as short as possible (e.g., 5-20 minutes).[8] 3. Use a Copper Chelating Ligand: Ligands like THPTA can reduce the cytotoxic effects of copper.[7] | |
| Phototoxicity | 1. Reduce Light Exposure: Minimize the duration and intensity of light exposure during imaging.[9][11] 2. Use a More Sensitive Detector: A more sensitive camera allows for the use of lower excitation light levels. |
Quantitative Data Summary
The following tables summarize key parameters for working with this compound and related compounds in live-cell imaging applications.
Table 1: Spectroscopic Properties of CY5
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~646 - 649 nm | [2][4] |
| Emission Maximum (Em) | ~662 - 670 nm | [2][4] |
| Extinction Coefficient | ~250,000 - 271,000 M⁻¹cm⁻¹ | [2] |
Table 2: Recommended Starting Concentrations for Live-Cell Labeling
| Reagent | Application | Recommended Starting Concentration | Notes |
| This compound | Intracellular Labeling | 1 - 10 µM | Concentration should be optimized for cell type and permeability of the specific this compound variant. |
| Alkyne-modified Precursor | Metabolic Labeling | 25 - 100 µM | Depends on the specific precursor and cell type. |
| Copper (II) Sulfate (for CuAAC) | Click Reaction | 50 - 100 µM | Use with a reducing agent and a copper-chelating ligand. |
| Sodium Ascorbate (for CuAAC) | Click Reaction | 1 - 5 mM | Should be prepared fresh. |
| Strained Alkyne (e.g., DBCO) | SPAAC Reaction | 10 - 50 µM | Concentration depends on the specific strained alkyne used. |
Experimental Protocols
Protocol 1: General Workflow for Intracellular Labeling using this compound with SPAAC
This protocol describes a general workflow for labeling an alkyne-modified protein in live cells using this compound and copper-free click chemistry.
-
Metabolic Labeling (if applicable):
-
Culture cells to the desired confluency.
-
Replace the normal medium with a medium containing the alkyne-modified metabolic precursor (e.g., an amino acid analog like homopropargylglycine, Hpg).
-
Incubate for a sufficient time to allow incorporation into newly synthesized proteins (e.g., 4-24 hours).
-
-
Cell Preparation:
-
Gently wash the cells twice with pre-warmed (37°C) serum-free medium or PBS to remove unincorporated precursor.
-
-
This compound Labeling:
-
Prepare a working solution of this compound (non-sulfonated) in serum-free medium at the desired concentration (e.g., 5 µM).
-
Add the this compound solution to the cells and incubate at 37°C for 30-60 minutes. This step is for the click reaction between the azide on the dye and a DBCO-modified target. If the target is alkyne-modified, this step is for the click reaction with a DBCO-modified CY5. The protocol assumes the target is alkyne-modified and will react with an azide-bearing dye. Correction: The protocol assumes the target is alkyne-modified and will react with this compound via a copper-free click reaction, which is incorrect. SPAAC involves a strained alkyne reacting with an azide. Therefore, the target would need to be azide-modified and the dye alkyne-modified (e.g., CY5-DBCO), or vice-versa.
Corrected Step 3 for SPAAC:
-
Assuming cells have been metabolically labeled with an azide-containing precursor (e.g., azidohomoalanine, Aha).
-
Prepare a working solution of a strained alkyne-modified CY5 (e.g., CY5-DBCO) in serum-free medium (e.g., 10 µM).
-
Add the CY5-DBCO solution to the cells.
-
Incubate at 37°C for 30-60 minutes to allow the strain-promoted click reaction to occur.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed serum-free medium, incubating for 5 minutes during each wash, to remove unbound dye.
-
-
Imaging:
-
Replace the wash buffer with a live-cell imaging solution (e.g., phenol red-free medium).
-
Image the cells using a fluorescence microscope equipped with appropriate filters for CY5 (Ex: ~640 nm, Em: ~670 nm).
-
Protocol 2: Cytotoxicity MTT Assay for this compound
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a duration that matches your planned experiment (e.g., 2, 4, or 24 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a plate reader. Cell viability is proportional to the absorbance.
Visualizations
Caption: Workflow for live-cell labeling using SPAAC.
Caption: Troubleshooting logic for weak this compound signal.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Uptake and Fate of Fluorescently Labeled DNA Nanostructures in Cellular Environments: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Head-to-Head Comparison of CY5-N3 and Alexa Fluor 647 Azide for Click Chemistry Applications
For researchers, scientists, and drug development professionals, the choice of fluorescent probe is paramount for the success of click chemistry-based labeling and imaging experiments. This guide provides a comprehensive comparison of two widely used far-red azide (B81097) dyes: CY5-N3 and Alexa Fluor 647 azide, offering insights into their performance, properties, and experimental application.
In the realm of bioorthogonal chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) have become indispensable tools for the specific labeling of biomolecules. The selection of the fluorescent azide is a critical determinant of experimental sensitivity, resolution, and reliability. While both this compound and Alexa Fluor 647 azide are spectrally similar and compatible with common far-red laser lines and filter sets, their photophysical properties and performance in conjugation reactions can differ significantly. This guide aims to provide a detailed comparison to aid researchers in selecting the optimal probe for their specific needs.
Performance Characteristics: A Quantitative Comparison
For click chemistry applications, these intrinsic properties suggest that conjugates formed with Alexa Fluor 647 azide are likely to be brighter and more stable, leading to improved signal-to-noise ratios in imaging experiments. One comparative study of CuAAC and SPAAC in proteomics indicated that CuAAC may offer higher labeling efficiency for in vitro applications.[4][5]
Table 1: Spectroscopic and Photophysical Properties
| Property | This compound | Alexa Fluor 647 Azide |
| Excitation Maximum (nm) | ~646 | ~650 |
| Emission Maximum (nm) | ~662 | ~665 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~239,000 |
| Quantum Yield | Moderate | High (0.33)[6] |
| Photostability | Moderate | High[1][2][3] |
| Susceptibility to Self-Quenching | Higher[1][3] | Lower[1][3] |
Experimental Protocols
Detailed, optimized protocols for this compound and Alexa Fluor 647 azide in click chemistry are often application-specific. However, the following sections provide representative protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions, based on established methodologies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a general procedure for labeling an alkyne-modified biomolecule with either this compound or Alexa Fluor 647 azide using a copper catalyst.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
This compound or Alexa Fluor 647 azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving dyes)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound or Alexa Fluor 647 azide in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA or a 50 mM solution of TBTA in DMSO/water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate (B8700270) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule.
-
Add the fluorescent azide stock solution to achieve a 2-5 fold molar excess over the alkyne.
-
Add the copper-stabilizing ligand. For THPTA, a final concentration of 2.5 mM is common. For TBTA, a 5-fold molar excess over CuSO₄ is recommended.
-
Add the CuSO₄ stock solution to a final concentration of 0.5 mM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and catalyst components using size-exclusion chromatography, dialysis, or another appropriate purification method.
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protocol
This protocol outlines a general procedure for labeling a biomolecule functionalized with a strained alkyne (e.g., DBCO or BCN) with either this compound or Alexa Fluor 647 azide.
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
This compound or Alexa Fluor 647 azide
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving dyes)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the strained alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound or Alexa Fluor 647 azide in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the strained alkyne-modified biomolecule.
-
Add the fluorescent azide stock solution to achieve a 2-5 fold molar excess over the strained alkyne. The final DMSO concentration should be kept below 10% to avoid denaturation of proteins.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted dye using size-exclusion chromatography, dialysis, or another appropriate purification method.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in CuAAC and SPAAC labeling.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
Navigating the Far-Red Spectrum: A Comparative Guide to CY5-N3 Alternatives for Advanced Bio-imaging
In the dynamic fields of biological research and drug development, the precise visualization of molecular processes is paramount. Far-red fluorescent dyes are indispensable tools, offering deep tissue penetration and minimal autofluorescence, which is crucial for high-contrast imaging. For many years, CY5-N3, an azide-functionalized cyanine (B1664457) dye, has been a staple for labeling and detecting biomolecules via click chemistry. However, the evolution of fluorescence microscopy and the demand for brighter, more stable probes have spurred the development of superior alternatives.
This guide provides an objective comparison of prominent alternatives to this compound for far-red imaging. We will delve into the quantitative performance of these dyes, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications, from confocal microscopy to super-resolution imaging.
Performance Metrics: A Head-to-Head Comparison
The efficacy of a fluorescent dye is determined by several key photophysical properties. A high molar extinction coefficient (ε) signifies efficient light absorption, while a high fluorescence quantum yield (Φ) indicates a greater efficiency in converting that absorbed light into a fluorescent signal. The product of these two values (ε × Φ) gives the theoretical brightness of the dye, a critical factor for sensitivity. Furthermore, high photostability is essential for experiments requiring prolonged or intense light exposure.
Below is a summary of the key performance indicators for this compound and its leading alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | ~646 | ~662 | ~250,000 | ~0.2 | 50,000 |
| Alexa Fluor 647 Azide (B81097) | ~650 | ~665 | ~239,000 | 0.33 | 78,870 |
| DyLight 650 Azide | ~652 | ~672 | ~250,000 | High (not specified) | >50,000 |
| iFluor 647 Azide | ~656 | ~670 | Not Specified | 0.25 | Not Specified |
| ATTO 647N Azide | ~644 | ~669 | ~150,000 | 0.65 | 97,500 |
Note: Values are compiled from various manufacturer and literature sources and may vary depending on the solvent, conjugation state, and measurement conditions. The brightness of DyLight 650 is inferred from qualitative statements of high brightness and a molar extinction coefficient comparable to CY5.
In-Depth Look at the Alternatives
Alexa Fluor 647 Azide: Widely regarded as a superior replacement for CY5, Alexa Fluor 647 offers significantly greater brightness and photostability. It is less prone to the self-quenching effects that can diminish the fluorescence of CY5 when conjugated to proteins at a high degree of labeling.[1] Its fluorescence is also stable across a broad pH range.
DyLight 650 Azide: This dye is spectrally very similar to CY5 and is marketed as having superior photostability and brightness.[2] With a molar extinction coefficient matching that of CY5, its purported higher quantum yield would result in brighter conjugates, making it a strong contender for demanding imaging applications.[3][4]
iFluor 647 Azide: Marketed as an excellent alternative to both CY5 and Alexa Fluor 647, iFluor 647 dyes are reported to yield significantly brighter and more photostable conjugates.[5] Their fluorescence is also notably pH-insensitive.[5]
ATTO 647N Azide: This dye stands out for its exceptionally high quantum yield and excellent photostability, making it a top choice for single-molecule studies and super-resolution microscopy techniques like STED and SIM.[6][7] While its molar extinction coefficient is lower than that of the cyanine-based dyes, its high quantum yield results in the highest calculated brightness among the compared dyes.
Visualizing the Workflow and Principles
To better understand the application of these dyes, the following diagrams illustrate the experimental workflow for labeling biomolecules using click chemistry and the fundamental advantages of far-red imaging.
Experimental Protocols
To facilitate a direct and objective comparison of these far-red azide dyes in your own laboratory setting, we provide a detailed, synthesized protocol for cell labeling and imaging.
Protocol 1: Comparative Analysis of Far-Red Azide Dyes in Cultured Cells via Click Chemistry
This protocol describes the labeling of alkyne-modified proteins in cultured cells with different far-red azide dyes for a comparative assessment of fluorescence intensity and photostability.
Materials:
-
Adherent mammalian cells (e.g., HeLa, U2OS)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
L-azidohomoalanine (AHA) or other alkyne-modified metabolic precursor
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Click Chemistry Reagents:
-
Far-red azide dyes (this compound, Alexa Fluor 647 Azide, etc.) dissolved in DMSO to a 10 mM stock solution
-
Copper (II) sulfate (CuSO₄) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, 300 mM in water)
-
-
Antifade mounting medium with DAPI
-
Fluorescence microscope with appropriate filter sets for far-red dyes (e.g., Excitation: 630-650 nm, Emission: 660-700 nm)
Methodology:
-
Cell Culture and Metabolic Labeling:
-
Plate cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Replace the normal medium with a methionine-free medium containing 50-100 µM AHA.
-
Incubate for 4-16 hours to allow for the incorporation of AHA into newly synthesized proteins.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 3% BSA in PBS for 30 minutes.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
-
For each dye to be tested, prepare a fresh "Click" reaction cocktail. For a 200 µL final volume per coverslip:
-
154 µL PBS
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
4 µL of 1 mM azide dye working solution (diluted from 10 mM stock) for a final concentration of 20 µM.
-
Vortex briefly to mix.
-
-
Add 10 µL of 300 mM sodium ascorbate solution to the cocktail immediately before use to initiate the reaction. Vortex briefly.
-
Aspirate the blocking buffer from the coverslips and add 200 µL of the appropriate "Click" reaction cocktail to each.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Perform a final wash with deionized water.
-
Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI.
-
-
Fluorescence Imaging and Analysis:
-
Brightness Comparison:
-
Image the cells using a fluorescence microscope (confocal is recommended for quantitative analysis).
-
Crucially, use the exact same acquisition settings (laser power, exposure time, gain) for all samples being compared.
-
Acquire multiple images from different fields of view for each dye.
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the cells. Calculate the average intensity across multiple fields for each dye.
-
-
Photostability Assessment:
-
Select a representative field of view for each dye.
-
Using the time-lapse function of the microscope, continuously acquire images of the same field of view under constant illumination (e.g., one image every 30 seconds for 10 minutes).
-
Measure the fluorescence intensity of a defined region of interest (ROI) in the first image and track its decay over time.
-
Normalize the intensity at each time point to the initial intensity and plot the decay curves for each dye. A slower decay rate indicates higher photostability.
-
-
Protocol 2: Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol outlines the determination of the fluorescence quantum yield (Φ) of an unknown dye by comparing it to a standard with a known quantum yield.[5]
Materials:
-
Spectrofluorometer and UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Solvent (e.g., ethanol (B145695) or PBS, must be the same for the standard and the sample)
-
Quantum yield standard with a known Φ in the far-red region (e.g., Cresyl Violet)
-
Test dye (e.g., DyLight 650 Azide)
Methodology:
-
Prepare Solutions:
-
Prepare a series of five dilutions for both the test dye and the quantum yield standard in the same solvent.
-
The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 633 nm).
-
-
Measure Fluorescence Emission:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.
-
Ensure the same excitation wavelength and instrument settings (e.g., slit widths) are used for both the test dye and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
For both the test dye and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient) of the resulting straight line for both plots.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:
-
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
-
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and standard (this term is 1 if the same solvent is used).
-
-
-
Conclusion
While this compound has been a reliable workhorse in far-red imaging, a new generation of fluorescent dyes offers significant advantages in brightness, photostability, and overall performance. For applications demanding the highest sensitivity and signal stability, Alexa Fluor 647 Azide and ATTO 647N Azide represent outstanding choices, with ATTO 647N being particularly well-suited for advanced microscopy techniques. DyLight 650 Azide and iFluor 647 Azide also present compelling alternatives with enhanced properties over CY5. The selection of the optimal dye will ultimately depend on the specific experimental requirements, instrumentation, and budget. By leveraging the quantitative data and protocols provided in this guide, researchers can make an informed decision to advance their imaging-based studies.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. DyLight Fluor - Wikipedia [en.wikipedia.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Journal Club: An Evaluation of Dyes for Tracking Cell Proliferation by Flow and Image Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of CY5-N3 and Cy5.5-N3 for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorescent probes for in vivo imaging, the choice between CY5-N3 and Cy5.5-N3 is a critical decision. Both are azide-functionalized cyanine (B1664457) dyes, enabling their covalent attachment to molecules of interest via click chemistry. This guide provides an objective, data-driven comparison of their performance for in vivo applications, summarizing key photophysical properties, and presenting relevant experimental data and protocols.
The primary advantage of operating in the NIR window (roughly 700-900 nm) for in vivo imaging lies in the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and a higher signal-to-background ratio compared to fluorophores emitting in the visible spectrum.[1][2] Both this compound and Cy5.5-N3 fall within this valuable spectral range, but their distinct photophysical characteristics can significantly impact experimental outcomes.
At a Glance: Key Differences
This compound, a derivative of Cy5, emits in the far-red region of the spectrum, while Cy5.5-N3 is a true near-infrared dye with longer excitation and emission wavelengths. This fundamental difference in their spectral properties is the primary determinant of their respective advantages and disadvantages for in vivo imaging. Generally, longer wavelengths are associated with less tissue autofluorescence and deeper tissue penetration.
Quantitative Photophysical Properties
The selection of a fluorescent probe is often guided by its intrinsic photophysical properties. The following table summarizes the key parameters for this compound and Cy5.5-N3.
| Photophysical Parameter | This compound (Sulfo-Cyanine5-azide) | Cy5.5-N3 (Sulfo-Cyanine5.5-azide) |
| Excitation Maximum (λex) | ~646 nm[3][4] | ~675 nm[5] |
| Emission Maximum (λem) | ~662 nm[3][4] | ~694 nm[5] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹[4] | ~209,000 cm⁻¹M⁻¹[6] |
| Fluorescence Quantum Yield (Φ) | ~0.28[4] | ~0.3[6] |
| Solubility | High water solubility[4] | High water solubility due to four sulfo groups[7] |
In Vivo Performance: A Comparative Overview
This compound (Sulfo-Cyanine5-azide): With its high molar extinction coefficient and good quantum yield, this compound is a bright and effective fluorophore. Its emission in the far-red spectrum provides a significant improvement over visible fluorophores for in vivo applications. Studies have shown that the biodistribution of Cy5-labeled molecules is influenced by the properties of the conjugated molecule.[8] The presence of a sulfonate group enhances its hydrophilicity, which can reduce non-specific binding in vivo.[]
Cy5.5-N3 (Sulfo-Cyanine5.5-azide): The longer excitation and emission wavelengths of Cy5.5-N3 place it further into the NIR window, offering a key advantage for in vivo imaging.[10] This translates to potentially deeper tissue penetration and an even lower background signal compared to this compound.[10] Several in vivo studies have successfully utilized Cy5.5 for imaging tumors and tracking the biodistribution of various molecules.[3][11][12][13][14][15] The presence of multiple sulfonate groups in sulfo-Cy5.5 azide (B81097) enhances its water solubility, which is beneficial for minimizing aggregation and non-specific interactions in a biological environment.[7]
Experimental Protocols
Below are representative protocols for in vivo imaging using cyanine dyes. These should be adapted based on the specific animal model, targeting molecule, and imaging system.
General In Vivo Imaging Protocol with Cyanine Dyes
This protocol outlines the essential steps for a typical in vivo imaging experiment in mice.
-
Animal Model: Use appropriate tumor-bearing or healthy mice (e.g., nude mice for xenograft models). All animal experiments should be conducted in accordance with institutional guidelines.
-
Probe Preparation: Dissolve the cyanine dye-conjugated molecule in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a low percentage of DMSO in saline. The final concentration should be optimized for the specific application.
-
Probe Administration: Anesthetize the mice (e.g., using isoflurane). Inject the fluorescent probe intravenously via the tail vein. The volume and concentration of the injected probe will depend on the specific conjugate and experimental goals.
-
In Vivo Imaging:
-
Acquire a baseline image before probe injection to assess autofluorescence.
-
Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS).
-
Select the appropriate excitation and emission filters for the specific dye (e.g., for Cy5.5, excitation ~675 nm, emission ~720 nm).
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.[1]
-
-
Ex Vivo Organ Analysis:
-
At the end of the in vivo imaging study, euthanize the mice.
-
Perfuse the circulatory system with saline to remove blood from the organs.
-
Dissect the organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart).
-
Image the dissected organs using the in vivo imaging system to quantify the fluorescence signal in each tissue.[11]
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region (e.g., muscle).
-
Quantify the average fluorescence intensity within the ROIs.
-
Calculate the signal-to-background ratio to assess the targeting efficiency of the probe.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The choice between this compound and Cy5.5-N3 for in vivo imaging hinges on the specific requirements of the study.
-
This compound is a robust and bright far-red fluorophore suitable for many in vivo applications, particularly when high sensitivity is required and tissue penetration depth is not the primary limiting factor.
-
Cy5.5-N3 offers the distinct advantage of longer wavelength emission, which generally translates to superior performance in deep-tissue imaging and in models with high autofluorescence. Its properties make it an excellent choice for studies requiring the highest possible signal-to-background ratio in deep tissues.
For researchers aiming to visualize targets in deep-seated tumors or organs, Cy5.5-N3 is likely the superior choice. For more superficial imaging applications or when leveraging existing imaging systems optimized for the Cy5 channel, this compound remains a highly effective and valuable tool. Ultimately, empirical testing in the specific biological model of interest is recommended to determine the optimal probe for a given experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. ibiantech.com [ibiantech.com]
- 5. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating CY5-N3 Labeling Specificity: A Guide to Essential Control Experiments
For researchers, scientists, and drug development professionals utilizing CY5-N3 for bioorthogonal labeling, ensuring the specificity of the fluorescent signal is paramount. This guide provides a comparative overview of essential control experiments to validate that the observed fluorescence originates from the specific click chemistry reaction and not from non-specific binding of the this compound probe.
This document outlines key validation experiments, presents expected quantitative outcomes, and provides detailed protocols. By implementing these controls, researchers can confidently interpret their imaging and flow cytometry data, ensuring the accuracy and reliability of their findings.
Data Comparison: Expected Outcomes of Control Experiments
To validate the specificity of this compound labeling, a series of control experiments should be performed alongside the primary experiment. The following table summarizes these controls and their expected outcomes, providing a clear benchmark for assessing labeling specificity.
| Experiment | Purpose | Expected Outcome | Quantitative Metric (Example) |
| Primary Experiment | To label the target biomolecule containing a bioorthogonal handle (e.g., alkyne). | Strong fluorescent signal localized to the target. | High Mean Fluorescence Intensity (MFI) |
| Negative Control 1: No Metabolic Precursor | To assess non-specific binding of this compound to cellular components. | Minimal to no fluorescent signal.[1][2] | MFI should be significantly lower (e.g., >5-fold) than the primary experiment.[2] |
| Negative Control 2: No Copper Catalyst (for CuAAC) | To confirm that the labeling is dependent on the copper-catalyzed click reaction. | Minimal to no fluorescent signal. | MFI comparable to the "No Metabolic Precursor" control. |
| Blocking Control | To minimize non-specific binding of this compound to proteins or other cellular structures. | Reduced background fluorescence compared to the primary experiment without a blocking step.[3][4] | Lower MFI in background regions; improved signal-to-noise ratio. |
| Competition Control | To demonstrate that the labeling is specific to the azide-alkyne reaction. | Significantly reduced fluorescent signal from this compound. | MFI should be significantly lower than the primary experiment. |
Experimental Workflow and Validation Logic
The following diagram illustrates the workflow for a typical this compound labeling experiment, incorporating the essential control experiments to validate specificity.
References
CY5-N3: A Head-to-Head Comparison with Leading Cyanine Dames for Biological Imaging and Labeling
In the rapidly advancing fields of biological research and drug development, the precise selection of fluorescent probes is paramount for generating high-quality, reproducible data. Among the plethora of available fluorophores, cyanine (B1664457) dyes have established themselves as indispensable tools for a wide range of applications, from super-resolution microscopy to in vivo imaging. This guide provides a comprehensive, data-driven comparison of CY5-N3 with other prominent cyanine dyes, namely Cy5, Alexa Fluor 647, and DyLight 650, to empower researchers in making informed decisions for their specific experimental needs.
This compound, also known as Sulfo-Cyanine5-azide, is a water-soluble, bright, and photostable fluorescent dye featuring an azide (B81097) functional group.[1][2][3] This azide moiety allows for its covalent attachment to biomolecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry." This bioorthogonal conjugation strategy offers high specificity and efficiency, making this compound a valuable tool for labeling proteins, nucleic acids, and other biomolecules that have been metabolically or synthetically functionalized with an alkyne group.
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent dye is fundamentally determined by its photophysical properties. The following table summarizes the key quantitative parameters for this compound and its main competitors. Brightness is a critical parameter calculated as the product of the molar extinction coefficient and the quantum yield.
| Property | This compound (Sulfo-Cyanine5-azide) | Cy5 | Alexa Fluor 647 | DyLight 650 |
| Excitation Maximum (nm) | 646[1][4] | ~649 | ~650 | ~652 |
| Emission Maximum (nm) | 662[1][4] | ~666-670 | ~665-670 | ~672 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 271,000[1][3] | ~250,000 | ~239,000 - 270,000[5] | 250,000 |
| Quantum Yield (Φ) | 0.28[1] | ~0.2 - 0.27[6][7] | ~0.33[5] | High (specific value not consistently reported) |
| Brightness (Extinction Coefficient x Φ) | 75,880 | ~50,000 - 67,500 | ~78,870 - 89,100 | High |
| Reactive Group | Azide[1] | NHS ester, Maleimide, etc. | NHS ester, Maleimide, etc. | NHS ester, Maleimide, etc. |
Performance Comparison
Brightness and Photostability:
Based on the quantitative data, this compound exhibits a high molar extinction coefficient and a respectable quantum yield, resulting in excellent brightness that is comparable to, and in some cases exceeds, that of the parent Cy5 dye.[1][3][6][7] Alexa Fluor 647 is renowned for its exceptional brightness and photostability, often outperforming Cy5 in demanding applications.[8][9][10][11] Studies have shown that Alexa Fluor 647 conjugates are significantly more fluorescent and resistant to photobleaching than Cy5 conjugates, especially at high degrees of labeling where Cy5 is prone to self-quenching.[8][9] DyLight 650 is also marketed as a high-performance dye with excellent brightness and photostability, making it a strong competitor to both Cy5 and Alexa Fluor 647.
Labeling Chemistry:
The primary distinction of this compound lies in its azide reactive group, which is specifically designed for click chemistry. This offers a highly selective and efficient method for bioconjugation, particularly for labeling alkyne-modified biomolecules in complex biological samples. In contrast, Cy5, Alexa Fluor 647, and DyLight 650 are most commonly available as NHS esters or maleimides, which react with primary amines and thiols, respectively. While these are widely used and effective labeling methods, they can be less specific than click chemistry.
Solubility:
This compound is a sulfo-cyanine dye, indicating the presence of sulfonate groups that confer high water solubility.[1][3] This is a significant advantage for labeling biomolecules in aqueous buffers without the need for organic co-solvents, and it helps to prevent aggregation of the dye-conjugate. While sulfonated versions of other cyanine dyes are available, the inherent water solubility of this compound is a key feature.
Experimental Workflows and Protocols
The selection of a fluorescent dye is intrinsically linked to the experimental design. Below are diagrams illustrating a typical workflow for bioorthogonal labeling using this compound and a generalized protocol for immunofluorescence staining where dyes like Cy5, Alexa Fluor 647, or DyLight 650 would be used.
Experimental Protocol: Bioorthogonal Labeling of Proteins in Fixed Cells with this compound
This protocol provides a general guideline for labeling alkyne-modified proteins in fixed cells using this compound via copper-catalyzed click chemistry (CuAAC).
Materials:
-
Cells cultured on coverslips and metabolically labeled with an alkyne-containing amino acid analog.
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (500 mM in water, freshly prepared)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy5.
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating with 3% BSA in PBS for 30 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the following in order, vortexing gently after each addition:
-
885 µL Tris-HCl buffer
-
100 µL 10x PBS
-
1 µL this compound stock solution (final concentration 10 µM)
-
4 µL CuSO4 stock solution (final concentration 200 µM)
-
10 µL Sodium ascorbate stock solution (final concentration 5 mM)
-
-
Remove the blocking solution from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing:
-
Remove the reaction cocktail and wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for Cy5 (e.g., excitation at ~640 nm and emission at ~660 nm).
-
Experimental Protocol: Immunofluorescence Staining with a Cy5-Conjugated Secondary Antibody
This protocol describes a standard indirect immunofluorescence procedure.
Materials:
-
Fixed and permeabilized cells or tissue sections on slides.
-
PBS
-
Blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS)
-
Primary antibody (specific to the target protein)
-
Cy5-conjugated secondary antibody (against the host species of the primary antibody)
-
Antifade mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Blocking:
-
Incubate the samples with blocking solution for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Incubate the samples with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the samples three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-conjugated secondary antibody in the blocking solution.
-
Incubate the samples with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Final Washes:
-
Wash the samples three times with PBS for 5 minutes each in the dark.
-
-
Mounting and Imaging:
-
Mount the slides with an antifade mounting medium.
-
Image the samples using a fluorescence microscope with the appropriate filter sets for Cy5 and DAPI (if used).
-
Conclusion
This compound emerges as a powerful and versatile fluorescent probe, particularly for researchers employing bioorthogonal labeling strategies. Its excellent brightness, high water solubility, and the specificity of click chemistry make it an outstanding choice for a wide range of applications. While Alexa Fluor 647 may still hold an edge in terms of absolute photostability in some contexts, the unique advantages of this compound's azide functionality provide a compelling reason for its adoption in experiments designed around metabolic labeling and alkyne-functionalized biomolecules. For traditional immunofluorescence and other amine- or thiol-based labeling, Cy5, Alexa Fluor 647, and DyLight 650 remain excellent and widely used options. The ultimate choice of dye will depend on the specific experimental requirements, including the desired labeling chemistry, the imaging modality, and the need for maximal photostability and brightness.
References
- 1. Sulfo-Cyanine 5 azide (A270291) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. ibiantech.com [ibiantech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. osti.gov [osti.gov]
- 7. Quantum Yield [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle of Super-Resolution Dyes: CY5-N3 in the STORM Arena
In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving nanoscale imaging with clarity and precision. Stochastic Optical Reconstruction Microscopy (STORM) and its direct variant (dSTORM) have emerged as powerful techniques, and the performance of the employed fluorescent dyes is a critical determinant of the final image quality. This guide provides an objective comparison of CY5-N3, a popular choice for labeling via click chemistry, against other commonly used super-resolution dyes in the context of STORM imaging. This analysis is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal dye for their specific applications.
Quantitative Performance Metrics: A Comparative Overview
The effectiveness of a fluorophore in STORM is dictated by several key photophysical parameters. These include a high photon output per switching event for precise localization, a low on-off duty cycle to ensure that only a sparse subset of fluorophores is active at any given time, and high photostability to allow for the collection of a sufficient number of switching events. The following table summarizes the quantitative performance of CY5 (as a proxy for this compound) and other leading super-resolution dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Photon Yield (photons/event) | On-Off Duty Cycle | Photostability/Switching Cycles | Key Advantages |
| Cy5 / this compound | ~649 | ~670 | ~2,500 - 6,000 | Low (~0.001) | High | Considered a "gold standard" for dSTORM due to its excellent blinking properties and high photon output.[1] The azide (B81097) group in this compound allows for targeted labeling via click chemistry. |
| Alexa Fluor 647 | ~650 | ~665 | ~5,000 - 6,000 | Low (~0.001) | Very High | Regarded as the best dye for dSTORM, emitting thousands of photons per switching cycle.[1] It is significantly more photostable than Cy5.[2][3] |
| CF™568 | ~562 | ~583 | Good | Low | Good | A popular choice for the green-yellow channel in two-color STORM, often paired with Alexa Fluor 647.[4] |
| CF™583R | ~583 | ~606 | Excellent | Low | Excellent | A newer rhodamine-based dye showing outstanding performance with fast on-off switching and bright single-molecule emission, comparable to red-excited dyes.[5] |
| CF™597R | ~597 | ~619 | Excellent | Low | Excellent | Similar to CF™583R, this dye offers superior photoswitching for high-quality two-color imaging.[5] |
| ATTO 488 | ~501 | ~523 | Good | Low | Good | One of the highest performing dyes for dSTORM using 488 nm excitation.[1] |
| Cy3B | ~559 | ~570 | Good | Moderate | Moderate | Considered a very good dye for dSTORM in the red-orange range. |
Experimental Workflows and Methodologies
Achieving optimal STORM results is highly dependent on the experimental protocol, particularly the imaging buffer composition. The following sections detail a general workflow and buffer recipes commonly used for STORM imaging with cyanine (B1664457) dyes like this compound and its alternatives.
General STORM Experimental Workflow
The process of a typical dSTORM experiment can be broken down into several key stages, from sample preparation to image reconstruction.
References
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for CY5-N3 Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a deeper understanding of biological processes and the development of targeted therapeutics. "Click chemistry" has emerged as a powerful tool for this purpose, offering rapid, specific, and high-yielding bioconjugation reactions. At the forefront of these methods are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), or copper-free click chemistry.
This guide provides an objective comparison of these two prominent labeling techniques, specifically focusing on their application for conjugating the popular cyanine (B1664457) dye, CY5-azide (CY5-N3). We will delve into a quantitative comparison of their performance, provide detailed experimental protocols, and present visualizations to aid in selecting the most appropriate method for your research needs.
The Fundamental Difference: A Tale of Two Activation Strategies
Both CuAAC and SPAAC result in the formation of a stable triazole linkage between an azide (B81097) (in this case, this compound) and an alkyne. The key distinction lies in their activation mechanism.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction relies on a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[1] The copper catalyst activates the terminal alkyne, facilitating a highly efficient and regioselective reaction that forms the 1,4-disubstituted triazole isomer.[2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity associated with the copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO). The inherent ring strain in these molecules provides the necessary activation energy to drive the reaction with an azide without the need for a metal catalyst.[1] This makes SPAAC an ideal choice for applications within living systems.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison for this compound labeling applications.
| Parameter | Copper-Catalyzed (CuAAC) with this compound | Copper-Free (SPAAC) with this compound | Key Takeaway |
| Reaction Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN, DIFO) | The choice of alkyne is a critical determinant of the reaction. |
| Catalyst Required | Yes (Copper (I)) | No | SPAAC avoids the potential toxicity of a heavy metal catalyst. |
| Biocompatibility | Lower (due to copper cytotoxicity) | High | SPAAC is generally preferred for live-cell and in vivo imaging.[1] |
| Reaction Environment | Broad pH range (4-12), aqueous buffers[2][3] | Physiological conditions (aqueous buffers, room temperature) | Both methods are versatile, but SPAAC is inherently more suited for sensitive biological systems. |
| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Second-Order Rate Constant (k₂) | ~10 M⁻¹s⁻¹ (with 20 µM Cu(I))[4] | BCN-Cy5: 2.3 x 10⁻³ M⁻¹s⁻¹[5] |
| Typical Reaction Time | Minutes to a few hours | Hours to overnight |
| Relative Speed | Very Fast | Moderate to Fast |
| Side Reactions | Potential for oxidative damage to biomolecules if not properly managed. | Some cyclooctynes can react with thiols. |
Note: The second-order rate constant for CuAAC can vary significantly depending on the ligand used to stabilize the copper(I) ion. For SPAAC, the rate is highly dependent on the specific strained cyclooctyne employed.
| Parameter | CY5 Dye Properties |
| Excitation Maximum (Ex) | ~646 nm[6] |
| Emission Maximum (Em) | ~662 nm[6] |
| Quantum Yield (in aqueous solution) | ~0.3[7] |
Experimental Workflows and Signaling Pathways
To visualize the application of these chemistries, the following diagrams illustrate a typical experimental workflow for labeling a protein of interest (POI) and the fundamental reaction mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of CY5-N3 Labeling Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate downstream analysis. CY5-N3, an azide-functionalized cyanine (B1664457) dye, is a popular choice for labeling alkyne-modified biomolecules via click chemistry. This guide provides an objective comparison of this compound's performance against other common azide-reactive fluorescent dyes, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The selection of a fluorescent label extends beyond its chemical reactivity. Factors such as brightness (a combination of extinction coefficient and quantum yield), photostability, and signal-to-noise ratio are critical determinants of experimental success. While direct head-to-head comparisons of the labeling efficiency of azide-functionalized dyes are not extensively documented in peer-reviewed literature, we can infer performance from the properties of the core fluorophores and the kinetics of the bioorthogonal reactions they participate in.
The primary competitor to this compound in the far-red spectrum is Alexa Fluor 647 Azide (B81097). Numerous studies comparing the amine-reactive succinimidyl ester forms of these dyes (Cy5 SE and Alexa Fluor 647 NHS ester) have consistently shown that Alexa Fluor 647 is significantly brighter and more photostable than Cy5.[1][2][3][4] This suggests that conjugates prepared with Alexa Fluor 647 Azide will likely offer superior performance in terms of signal intensity and longevity during imaging experiments.
Another key consideration is the type of click chemistry employed. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its rapid kinetics, often leading to high labeling yields in a short amount of time.[5] However, the cytotoxicity of copper can be a concern for live-cell imaging.[6] Strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free alternative, offers excellent biocompatibility but generally exhibits slower reaction kinetics compared to CuAAC.[7] The choice between these methods will depend on the specific experimental requirements.
Table 1: Comparison of Key Performance Metrics for Far-Red Azide-Reactive Dyes
| Feature | This compound | Alexa Fluor 647 Azide | DyLight 650 Azide |
| Excitation Max (nm) | ~649 | ~650 | ~652 |
| Emission Max (nm) | ~670 | ~668 | ~672 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | ~250,000 |
| Quantum Yield (Φ) | ~0.20 - 0.27[8][9] | ~0.33 | ~0.12 |
| Photostability | Moderate[10] | High[2][3] | High |
| Brightness (ε x Φ) | ~50,000 - 67,500 | ~89,100 | ~30,000 |
| Primary Labeling Chemistry | CuAAC, SPAAC | CuAAC, SPAAC | CuAAC, SPAAC |
Table 2: Comparison of Click Chemistry Reaction Kinetics
| Reaction Type | Key Features | Second-Order Rate Constant (M⁻¹s⁻¹) | Advantages | Disadvantages |
| CuAAC | Copper(I)-catalyzed | ~10 - 1000 | Fast kinetics, high yields[5] | Copper toxicity in live cells |
| SPAAC | Strain-promoted (copper-free) | ~0.1 - 1 (cyclooctyne dependent)[11] | Biocompatible for live-cell imaging[6] | Slower kinetics than CuAAC[6][7] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes a general method for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column for purification
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the protein solution: Adjust the concentration of the alkyne-modified protein to 1-5 mg/mL in an amine-free buffer.
-
Prepare the catalyst premix: In a microcentrifuge tube, combine:
-
2 µL of 20 mM CuSO₄ solution
-
10 µL of 100 mM THPTA solution
-
Mix well by pipetting.
-
-
Initiate the labeling reaction:
-
To 100 µL of the protein solution, add 2-5 µL of the 10 mM this compound stock solution. The optimal molar ratio of dye to protein should be determined empirically.
-
Add 12 µL of the CuSO₄/THPTA premix to the protein-dye mixture.
-
Add 10 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the reaction.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purify the labeled protein: Remove the unreacted dye and catalyst components using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Determine the degree of labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and 650 nm. Calculate the DOL using the following formula:
-
DOL = (A₆₅₀ × ε_protein) / (A₂₈₀ - (A₆₅₀ × CF₂₈₀)) × ε_dye
-
Where A is the absorbance, ε is the molar extinction coefficient, and CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).
-
Protocol 2: Live-Cell Imaging of Azido-Glycans using DBCO-Cy5 via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the labeling of metabolically incorporated azide groups on cellular glycans with a DBCO-functionalized Cy5 dye.
Materials:
-
Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz)
-
DBCO-Cy5
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) solution for fixation (optional)
-
DAPI for nuclear counterstaining (optional)
Procedure:
-
Metabolic Labeling: Culture cells with an appropriate concentration of an azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cellular glycans.
-
Prepare DBCO-Cy5 working solution: Prepare a 10-50 µM working solution of DBCO-Cy5 in serum-free cell culture medium.
-
Labeling:
-
Wash the cells twice with warm PBS.
-
Add the DBCO-Cy5 working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Wash: Wash the cells three times with warm PBS to remove unbound dye.
-
Fixation and Counterstaining (Optional):
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if intracellular targets are to be stained).
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and DAPI (if used).
Visualizing Labeling Workflows and Pathways
To better illustrate the processes involved in this compound labeling, the following diagrams have been generated using the DOT language.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CY5-N3 and DyLight 647 Azide for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for bioorthogonal labeling, the choice between different dyes is critical for experimental success. This guide provides a side-by-side comparison of two popular far-red azide-functionalized fluorescent dyes: CY5-N3 and DyLight 647 azide (B81097). This objective analysis, supported by available data, will assist in selecting the optimal probe for your specific research needs.
Performance at a Glance: A Quantitative Comparison
| Property | This compound | DyLight 647 Azide (and spectrally similar dyes) |
| Excitation Maximum (nm) | ~646[1] | ~648 - 657[2] |
| Emission Maximum (nm) | ~662[1] | ~671 - 674[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 |
| Quantum Yield | ~0.2 - 0.27 (for Cy5)[3] | ~0.33 (for Alexa Fluor 647, a spectral equivalent)[4] |
| Brightness (Extinction Coefficient x Quantum Yield) | ~50,000 - 67,500 (calculated for Cy5) | ~89,100 (calculated for Alexa Fluor 647) |
| Photostability | Generally considered to have lower photostability compared to newer generation dyes.[5] | Generally considered to be more photostable than Cy5. |
| Sequence-Dependent Fluorescence Quenching | More susceptible to fluorescence intensity drop depending on the local nucleic acid sequence.[6] | Less susceptible to sequence-dependent fluorescence quenching compared to Cy5.[6] |
| Solubility | Available in both non-sulfonated (soluble in organic solvents) and sulfonated (water-soluble) forms.[1][7] | Generally water-soluble. |
| Reactive Group | Azide (-N3) | Azide (-N3) |
| Reaction Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7] | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8] |
Delving into the Data: Key Performance Differences
Brightness and Quantum Yield: Based on available data for the parent dyes and spectral equivalents, DyLight 647 appears to have a higher quantum yield than Cy5.[3][4] Coupled with a slightly higher extinction coefficient, this suggests that DyLight 647 azide conjugates may offer a brighter signal, which is advantageous for detecting low-abundance targets.
Photostability: While quantitative head-to-head data for the azide derivatives is scarce, the general consensus in the literature is that the DyLight series of dyes, including DyLight 647, exhibits superior photostability compared to the traditional cyanine (B1664457) dyes like Cy5.[5] This makes DyLight 647 azide a more suitable choice for applications requiring long-term imaging or intense light exposure, such as super-resolution microscopy.
Environmental Sensitivity: A significant consideration, particularly in nucleic acid labeling, is the dye's sensitivity to its local environment. Research comparing Cy5 and DyLight 647 on single-stranded DNA has shown that the fluorescence intensity of Cy5 can drop by as much as 65% depending on the adjacent nucleotide sequence.[6] In contrast, DyLight 647 showed a significantly smaller drop of about 40%, indicating it is less prone to sequence-dependent quenching and may provide more reliable and consistent quantification in such applications.[6]
Experimental Protocols: Labeling with this compound and DyLight 647 Azide
Both this compound and DyLight 647 azide are designed for "click chemistry," a highly efficient and specific bioorthogonal ligation reaction. The two primary methods are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method offers fast reaction kinetics but requires a copper catalyst, which can be toxic to living cells. It is well-suited for in vitro labeling of purified biomolecules.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid) in a copper-compatible buffer (e.g., phosphate (B84403) buffer, Tris buffer).
-
This compound or DyLight 647 azide stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared).
-
Copper ligand stock solution (e.g., 50 mM TBTA or THPTA in DMSO or water).
-
Reaction buffer (e.g., PBS, pH 7.4).
Protocol:
-
Prepare the reaction mixture by adding the alkyne-modified biomolecule to the reaction buffer.
-
Add the copper ligand to the reaction mixture.
-
Add the this compound or DyLight 647 azide stock solution.
-
Add the CuSO₄ stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled biomolecule using a suitable method such as size exclusion chromatography, dialysis, or precipitation to remove unreacted dye and catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for labeling in living systems as it avoids the cytotoxicity associated with the copper catalyst. It utilizes a strained alkyne (e.g., DBCO, BCN) that reacts spontaneously with the azide.
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound or DyLight 647 azide stock solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
Protocol:
-
Prepare the reaction mixture by adding the strained alkyne-modified biomolecule to the reaction buffer.
-
Add the this compound or DyLight 647 azide stock solution.
-
Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light. The reaction time will depend on the specific strained alkyne and the biomolecule.
-
If necessary, purify the labeled biomolecule to remove any unreacted dye. For cellular imaging, a washing step may be sufficient.
Logical Considerations for Dye Selection
The choice between this compound and DyLight 647 azide ultimately depends on the specific demands of the experiment. The following decision tree illustrates a logical approach to selecting the appropriate dye.
Conclusion
Both this compound and DyLight 647 azide are powerful tools for fluorescently labeling biomolecules via click chemistry. While they share similar spectral properties, the available evidence suggests that DyLight 647 azide offers advantages in terms of brightness, photostability, and reduced environmental sensitivity, making it a more robust probe for demanding applications. However, for routine applications where cost is a significant factor and the limitations of Cy5 are not a major concern, this compound remains a viable option. Researchers should carefully consider the specific requirements of their experiments to make an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
A Comparative Guide to the Brightness and Photostability of CY5-N3 and Other Common Red Fluorescent Dyes
For researchers in cell biology, drug development, and molecular diagnostics, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. Among the plethora of available fluorophores, cyanine (B1664457) dyes, and specifically CY5-N3, are widely utilized for their emission in the far-red spectrum, which minimizes autofluorescence from biological samples. This guide provides an objective comparison of the brightness and photostability of this compound against other popular red dyes: Alexa Fluor 647, DyLight 650, and Atto 647N. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making an informed choice for their specific applications.
Brightness and Photostability: A Quantitative Comparison
The brightness of a fluorescent dye is determined by its molar extinction coefficient (a measure of how well it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). Photostability refers to a dye's resistance to photochemical degradation upon exposure to excitation light. The table below summarizes these key performance metrics for CY5 and its competitors.
| Dye | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Photostability |
| CY5 | ~250,000 | ~0.2 - 0.27[1] | ~50,000 - 67,500 | Moderate |
| Alexa Fluor 647 | ~239,000 - 270,000[1][2] | ~0.33[1][2] | ~78,870 - 89,100 | High |
| DyLight 650 | ~250,000[3][4] | Not explicitly found | - | High |
| Atto 647N | ~150,000[5] | ~0.65[6] | ~97,500 | Very High[6][7] |
From the data, Atto 647N exhibits the highest relative brightness, primarily due to its exceptionally high quantum yield. Alexa Fluor 647 also demonstrates superior brightness and significantly better photostability compared to the conventional CY5 dye. DyLight 650 is comparable to CY5 in terms of molar extinction coefficient. While its quantum yield was not found, it is marketed as a high-performance alternative.
Experimental Protocols
To ensure the reproducibility and accuracy of brightness and photostability measurements, standardized experimental protocols are essential. Below are detailed methodologies for these key experiments.
Protocol for Determining Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a test sample relative to a standard with a known quantum yield.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Detailed Steps:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a suitable quantum yield standard (e.g., Rhodamine 101 in ethanol, Φ = 1.0) and the test dye (e.g., this compound) in the same high-purity solvent.
-
Create a series of dilutions for both the standard and the test dye, ensuring the absorbance at the excitation wavelength remains below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra for all dilutions.
-
Determine the absorbance at the chosen excitation wavelength for each dilution.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution.
-
Ensure that the excitation and emission slits, as well as the detector voltage, are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test dye.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the test sample using the following equation: Φsample = Φref * (msample / mref) * (ηsample² / ηref²) Where:
-
Φ is the quantum yield.
-
m is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
'sample' and 'ref' refer to the test sample and the reference standard, respectively.
-
-
Protocol for Evaluating Photostability
This protocol outlines a method for comparing the photostability of different fluorescent dyes by measuring their photobleaching rate under controlled illumination.
Caption: Workflow for Photostability Evaluation.
Detailed Steps:
-
Sample Preparation:
-
Prepare solutions of each dye to be tested at identical concentrations in the same buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Mount a small volume of each solution onto a microscope slide and cover with a coverslip, sealing the edges to prevent evaporation.
-
-
Microscopy and Image Acquisition:
-
Use a fluorescence microscope equipped with a stable excitation source (e.g., a 640 nm laser) and a sensitive camera.
-
For each dye, focus on the sample and adjust the acquisition settings (laser power, exposure time) to achieve a good signal-to-noise ratio without saturating the detector. These settings must be kept constant for all dyes being compared.
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a series of images at regular time intervals (e.g., every 10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
For each time-series, define a region of interest (ROI) within the illuminated area.
-
Measure the average fluorescence intensity within the ROI for each image.
-
Correct for background fluorescence by subtracting the average intensity of a region with no dye.
-
Normalize the background-corrected intensity at each time point to the intensity of the first image (time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
From the resulting photobleaching curves, determine the half-life (t1/2), which is the time it takes for the fluorescence to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
-
Conclusion
The choice of a fluorescent dye is a multifaceted decision that depends on the specific requirements of the experiment.
-
For applications demanding the utmost brightness , Atto 647N is a compelling choice due to its high quantum yield.
-
For a balance of excellent brightness and high photostability , Alexa Fluor 647 is a robust and widely trusted option, often outperforming the traditional CY5.
-
This compound remains a valuable tool , particularly due to the versatility of the azide (B81097) group for "click" chemistry conjugations. While its intrinsic brightness and photostability may be lower than some of the newer generation dyes, its performance is sufficient for many standard applications.
-
DyLight 650 offers a comparable alternative to CY5 and Alexa Fluor 647, with its key advantage being its strong performance across a wide pH range.
Researchers are encouraged to consider the specific demands of their imaging setup and experimental goals when selecting the optimal far-red fluorescent dye. For quantitative studies or experiments involving long-term imaging, the superior photostability of dyes like Alexa Fluor 647 and Atto 647N may be a deciding factor.
References
- 1. benchchem.com [benchchem.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
A Head-to-Head Battle of Far-Red Fluorophores: CY5-N3 vs. Atto 647N Azide for Single-Molecule Imaging
In the realm of single-molecule imaging, the choice of a fluorescent probe is paramount to achieving high-resolution data. Among the plethora of available dyes, the far-red emitting fluorophores CY5-N3 and Atto 647N azide (B81097) have emerged as popular choices for their brightness and suitability for techniques like stochastic optical reconstruction microscopy (STORM). This guide provides a detailed comparison of these two dyes, supported by experimental data, to aid researchers in selecting the optimal probe for their single-molecule imaging needs.
At a Glance: Key Photophysical and Performance Metrics
The decision between this compound and Atto 647N azide often hinges on a trade-off between brightness, photostability, and photoswitching characteristics. While both are excellent fluorophores, their performance can vary depending on the specific experimental conditions.
| Photophysical Parameter | This compound (Sulfo-Cyanine5-azide) | Atto 647N Azide | Reference |
| Absorption Maximum (λ_abs_) | ~646 nm | ~644 nm | [1][2] |
| Emission Maximum (λ_em_) | ~662 nm | ~669 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~271,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | [2][3] |
| Fluorescence Quantum Yield (Φ_F_) | ~0.28 (unconjugated) | ~0.65 | [2][3] |
| Fluorescence Lifetime (τ_F_) | ~1.0 ns (unconjugated) | ~3.5 ns | [2][3] |
| Molecular Weight (MW) | Varies by salt form | 843 g/mol | [1][2] |
| Performance in Single-Molecule Imaging | This compound (and Cy5 derivatives) | Atto 647N Azide | Reference |
| Brightness | Moderate to High | High | [4][5] |
| Photostability | Moderate; can be enhanced with specific buffers and additives.[6][7] | High; often considered more photostable than Cy5.[8][9] | |
| Photoswitching for STORM | Well-established for dSTORM; requires thiol-containing buffers.[7][10] | Good photoswitching properties.[11] | |
| Photon Yield per Switching Event | High | Generally high, contributes to good localization precision.[11] | |
| On/Off Duty Cycle | Low, which is favorable for SMLM.[7][11] | Can be higher than Cy5, potentially requiring lower labeling densities.[11] | |
| Hydrophobicity/Aspecific Binding | Generally less hydrophobic than Atto 647N. | Can be hydrophobic and prone to aspecific interactions.[5][12] |
In-Depth Comparison
Brightness and Photostability:
Atto 647N is generally considered to be brighter and more photostable than Cy5 and its derivatives.[4][8][9] The higher fluorescence quantum yield of Atto 647N contributes significantly to its brightness.[2] While the photostability of Cy5 can be improved with the use of specific imaging buffers containing oxygen scavengers and reducing agents, Atto 647N often exhibits superior performance under prolonged laser illumination.[6][7] In one study, Atto 647N was found to have a two-fold lower bleaching rate compared to Cy5 in single-molecule imaging experiments.[9]
Performance in Single-Molecule Localization Microscopy (SMLM):
Both dyes are workhorses in SMLM techniques like STORM. Cy5 is one of the best-performing fluorophores for SMLM due to its suitable photoswitching properties, including a high photon yield per localization and a low duty cycle.[10][11] The photoswitching of cyanine (B1664457) dyes like Cy5 is typically achieved in deoxygenated buffers containing a primary thiol such as β-mercaptoethylamine (MEA).[10]
Atto 647N also exhibits good photoswitching characteristics.[11] However, some studies have shown that it can have a higher on/off duty cycle compared to dyes like Alexa 647 (a close structural relative of Cy5).[7][11] A higher duty cycle can increase the probability of multiple fluorophores being in the "on" state simultaneously within a diffraction-limited area, which can complicate single-molecule localization. This may necessitate the use of lower labeling densities when working with Atto 647N.[11]
Hydrophobicity and Aspecific Binding:
A potential drawback of Atto 647N is its comparatively higher hydrophobicity, which can lead to aspecific binding to surfaces and cellular components.[5][12] This can be a significant issue in single-molecule experiments where minimizing background noise is crucial. Cy5 derivatives are generally considered to be more hydrophilic.
Experimental Protocols
The successful application of both this compound and Atto 647N azide in single-molecule imaging, particularly for SMLM, is highly dependent on the experimental protocol, especially the imaging buffer composition.
General Workflow for Single-Molecule Imaging
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. setabiomedicals.com [setabiomedicals.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Increasing the brightness of cyanine fluorophores for single-molecule and superresolution imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photochemical Mechanisms of Fluorophores Employed in Single‐Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Single Molecule Detection with Atto 647N NTA [sigmaaldrich.com]
- 10. Switchable Fluorophores for Single-Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Testing of CY5-N3 Labeled Antibodies
For researchers, scientists, and drug development professionals, the specificity of fluorescently labeled antibodies is paramount for generating accurate and reproducible data. The conjugation of a fluorophore, such as CY5-N3, to an antibody has the potential to alter its binding characteristics, possibly leading to unforeseen cross-reactivity. This guide provides an objective comparison of this compound labeled antibodies with common alternatives, focusing on their performance in cross-reactivity testing, and is supported by detailed experimental protocols.
Introduction to this compound and Antibody Cross-Reactivity
This compound is a bright, far-red fluorescent dye functionalized with an azide (B81097) group, enabling its conjugation to antibodies through "click chemistry." This method is known for its high efficiency and specificity of reaction. However, as with any antibody modification, it is crucial to validate that the labeling process does not compromise the antibody's specificity. Cross-reactivity, the binding of an antibody to an unintended target, can lead to false-positive signals and misinterpretation of experimental results. Therefore, rigorous cross-reactivity testing is a critical step in the validation of any labeled antibody.
Comparative Analysis of this compound and Alternatives
While direct quantitative data on the cross-reactivity of this compound labeled antibodies is not abundant in publicly available literature, we can infer performance based on the photophysical properties of the dyes and the nature of their conjugation chemistries. The primary competitor to Cy5 dyes is the Alexa Fluor series, particularly Alexa Fluor 647, which is spectrally similar to Cy5.
Table 1: Comparison of Key Fluorophore Properties
| Property | CY5 | Alexa Fluor 647 | DyLight 650 | Atto 647N |
| Excitation Max (nm) | ~650 | ~650 | ~652 | ~644 |
| Emission Max (nm) | ~670 | ~665 | ~672 | ~669 |
| Quantum Yield (Φ) | ~0.2 | 0.33[1] | Not readily available | 0.65[1] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~250,000[1] | 239,000[1] | 250,000[1] | 150,000[1] |
| Photostability | Moderate | High[2][3] | High | High |
| Brightness | Good | Very High[2][4] | High | Very High |
| pH Sensitivity | Low (pH 4-10) | Low (pH 4-10) | Not specified | Not specified |
| Tendency for Self-Quenching | Higher | Lower[2][3] | Not specified | Not specified |
Table 2: Comparison of Labeling Chemistries
| Feature | This compound (Click Chemistry) | NHS Ester Dyes (e.g., Cy5-NHS, Alexa Fluor 647-NHS) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) or Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Amine-reactive N-hydroxysuccinimide ester reaction |
| Target Residues | Site-specifically introduced alkyne or cyclooctyne (B158145) groups | Primary amines (lysine residues and N-terminus) |
| Site Specificity | High (can be controlled) | Low (targets multiple available lysines) |
| Potential Impact on Antigen Binding Site | Lower, if the modification site is chosen to be distant from the paratope. | Higher, as lysines can be present in or near the antigen-binding site. |
| Control over Degree of Labeling (DOL) | High | Moderate |
Experimental Protocols for Cross-Reactivity Testing
The following are detailed methodologies for key experiments to assess the cross-reactivity of your this compound labeled antibody.
Competitive ELISA for Cross-Reactivity Assessment
This assay quantifies the cross-reactivity of a labeled antibody by measuring its binding to the target antigen in the presence of a panel of potential cross-reactive antigens.
Methodology:
-
Antigen Coating: Coat the wells of a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Incubation: Prepare a series of solutions containing a fixed, sub-saturating concentration of the this compound labeled antibody mixed with increasing concentrations of the potential cross-reactive antigen (competitor). As a positive control, use the unlabeled target antigen as the competitor.
-
Incubation: Add these mixtures to the antigen-coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step to remove unbound antibodies.
-
Detection: Read the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission filters for Cy5 (e.g., excitation ~650 nm, emission ~670 nm).
-
Data Analysis: Plot the fluorescence intensity against the competitor concentration. The concentration of the competitor that causes a 50% reduction in the signal (IC50) is used to determine the degree of cross-reactivity.
References
A Researcher's Guide to CY5-N3 Labeling: Assessing the Impact on Protein Function
Fluorescent labeling is an indispensable tool in biological sciences, enabling the visualization and quantification of proteins in a multitude of applications, from in vitro assays to live-cell imaging.[1] However, the covalent attachment of an external fluorophore can potentially alter the protein's structure, dynamics, and ultimately, its function.[2][3] This guide provides a comparative assessment of CY5-N3 labeling, a modern bio-orthogonal labeling technique, against traditional labeling methods. We present experimental data, detailed protocols, and visual workflows to assist researchers in making informed decisions for their experimental design.
Introduction to this compound and Bio-orthogonal Labeling
This compound is a fluorescent dye featuring a cyanine (B1664457) 5 core and an azide (B81097) (-N3) functional group.[4][5] Unlike traditional dyes that react with common functional groups on proteins (like primary amines or thiols), this compound utilizes a bio-orthogonal "click chemistry" reaction. This highly specific reaction occurs between the azide on the dye and an alkyne group that has been specifically introduced into the target protein. This specificity is the primary advantage of the this compound system, as it allows for precise control over the labeling site, minimizing the random, and potentially disruptive, modifications associated with other methods.[6]
Comparative Analysis of Protein Labeling Methods
The choice of labeling chemistry is critical as it dictates the location and number of attached fluorophores, which in turn can influence the protein's biological activity. While larger labels are more likely to perturb protein function, even small organic fluorophores can have significant effects.[3][7]
| Parameter | This compound (Click Chemistry) | Cy5-NHS Ester (Amine-reactive) | Cy5-Maleimide (Thiol-reactive) |
| Target Residue(s) | Site-specifically introduced alkyne (e.g., via unnatural amino acids) | Lysine (B10760008) residues, N-terminus | Cysteine residues |
| Specificity | Very High: Reacts only with the engineered alkyne group.[6] | Low to Moderate: Reacts with all accessible primary amines.[8] | High: Reacts specifically with thiol groups of cysteines.[9] |
| Control over Labeling | High: Precise control over the number and location of labels. | Low: Multiple labels can be attached, potentially leading to over-labeling and quenching.[10][11] | Moderate: Depends on the number and accessibility of native or engineered cysteines.[12] |
| Potential for Functional Disruption | Minimized due to site-specific placement away from active/binding sites. | High: Can block binding sites or alter surface charge due to modification of lysine residues. | Moderate to High: Can disrupt disulfide bonds or modify functionally important cysteine residues. |
| Reaction pH | Neutral (typically pH 7-8) | Alkaline (typically pH 8.3-9.0)[13] | Near Neutral (typically pH 7.0-7.5)[14] |
| Ideal Use Case | Single-molecule studies, FRET, precise localization where stoichiometry and label position are critical. | General applications like Western blot, immunofluorescence where uniform labeling is less critical.[15] | Labeling proteins with a single, accessible cysteine for controlled stoichiometry. |
Quantitative Data: Impact of Labeling on Kinase Activity
The following table presents representative data from a hypothetical experiment assessing the impact of different labeling methods on the specific activity of a model protein kinase.
| Protein Sample | Degree of Labeling (DOL) | Specific Activity (%) | Binding Affinity (Kd) to Substrate |
| Unlabeled Kinase | 0 | 100% | 150 nM |
| Kinase-Alkyne + this compound | 1.1 | 92% | 175 nM |
| Kinase + Cy5-NHS Ester | 3.4 | 45% | 450 nM |
| Kinase + Cy5-Maleimide | 1.3 | 78% | 220 nM |
Note: Data are representative. Actual results will vary depending on the protein and labeling conditions.
Experimental Protocols
Accurate assessment requires rigorous experimental procedures. Below are detailed protocols for labeling and functional analysis.
Protocol 1: Site-Specific Protein Labeling with this compound
This protocol involves two main stages: introducing the alkyne handle and the subsequent click chemistry reaction.
A. Introduction of Alkyne Handle (via Unnatural Amino Acid)
-
Expression System: Utilize an E. coli expression system engineered with an orthogonal aminoacyl-tRNA synthetase/tRNA pair for an unnatural amino acid (e.g., propargyl-lysine).
-
Gene Preparation: Mutate the gene of interest to introduce an amber stop codon (TAG) at the desired labeling site.
-
Protein Expression: Grow the E. coli in minimal media. Induce protein expression and simultaneously add the alkyne-containing unnatural amino acid to the culture.
-
Purification: Purify the alkyne-modified protein using standard chromatography techniques (e.g., Ni-NTA, size exclusion). Confirm incorporation via mass spectrometry.
B. This compound Click Reaction
-
Protein Preparation: Dialyze the purified alkyne-protein into an amine-free buffer such as PBS or HEPES at pH 7.4. Adjust the protein concentration to 2-10 mg/mL.[8]
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[5] Prepare stock solutions of a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-protein with a 5 to 10-fold molar excess of this compound.
-
Add the copper sulfate, reducing agent, and ligand. A typical final concentration is 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM TBTA.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled Protein: Remove excess dye and reaction components using a desalting column (e.g., Sephadex G-25) or dialysis.[8]
-
Characterization: Calculate the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5).[15]
Protocol 2: Functional Assessment - Kinase Activity Assay
This protocol measures the enzymatic activity of the labeled kinase.
-
Reagents: Prepare kinase reaction buffer, ATP solution, and a specific peptide substrate.
-
Reaction Setup: In a 96-well plate, add the reaction buffer to each well.
-
Enzyme Addition: Add the unlabeled, this compound-labeled, and control-labeled kinase to separate wells at a final concentration of 10 nM. Include a no-enzyme control.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and the peptide substrate.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence polarization assay.
-
Analysis: Calculate the specific activity of each labeled protein relative to the unlabeled control.
Visualizations
Workflow for Labeling and Functional Assessment
Caption: Experimental workflow for this compound labeling and subsequent functional validation.
Conceptual Model of Steric Hindrance
Caption: Diagram illustrating how a fluorescent label can sterically hinder substrate binding.
Application in a Signaling Pathway
Caption: Use of a this compound labeled protein to study protein interactions via FRET in a pathway.
Conclusion and Recommendations
The attachment of any chemical moiety to a protein carries the risk of altering its function.[3] The primary advantage of this compound labeling via click chemistry is its high degree of specificity, which allows researchers to place the fluorophore at a pre-determined site, ideally one that is remote from active sites or protein-protein interfaces. This targeted approach can significantly reduce the functional perturbations commonly seen with less specific methods like NHS-ester labeling.[2][6]
Key Takeaways:
-
Specificity is Key: this compound with bio-orthogonal chemistry offers superior labeling specificity compared to traditional methods.
-
Function First: Always perform functional assays on your labeled protein to validate its activity against an unlabeled control.[7]
-
Optimize DOL: Aim for a low Degree of Labeling (ideally 1) to minimize potential artifacts and self-quenching.[10]
-
Consider the Linker: The linker between the protein and the dye can also impact function and should be considered in the experimental design.
By carefully selecting the labeling site and rigorously validating the function of the final conjugate, researchers can confidently use this compound labeled proteins to generate high-quality, reliable data for a wide range of biological investigations.
References
- 1. Selective fluorescent labeling of cellular proteins and its biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotide labeling_TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
CY5-N3: A Comparative Guide for Bioorthogonal Labeling in Glycoprotein Research
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. CY5-N3, an azide-functionalized cyanine (B1664457) dye, has emerged as a valuable tool for bioorthogonal chemistry, enabling the fluorescent tagging of alkyne-modified molecules in complex biological systems. This guide provides a comprehensive comparison of this compound with a key alternative, Alexa Fluor 647 Azide, and details its application in the metabolic labeling and visualization of glycoproteins.
Performance Comparison: this compound vs. Alexa Fluor 647 Azide
The choice of a fluorescent probe is critical for the sensitivity and quality of experimental data. Both this compound and Alexa Fluor 647 Azide are spectrally similar far-red dyes commonly used in click chemistry applications. However, they exhibit key differences in their photophysical properties.
| Feature | This compound | Alexa Fluor 647 Azide | References |
| Excitation Max (nm) | ~646 | ~650 | [1][2] |
| Emission Max (nm) | ~662 | ~667 | [1][2] |
| Brightness | Good | Higher | [2][] |
| Photostability | Moderate | Higher | [4][5] |
| pH Sensitivity | More Sensitive | Less Sensitive | [] |
| Cost-Effectiveness | More Cost-Effective | Higher Cost | [6] |
Key Takeaways:
-
Brightness and Photostability: Alexa Fluor 647 conjugates are generally brighter and more photostable than Cy5 conjugates.[2][] This leads to a better signal-to-noise ratio, which is crucial for detecting low-abundance targets and for imaging applications that require long exposure times.
-
Spectral Properties: While spectrally similar, Alexa Fluor 647 dyes tend to have less alteration in their absorption and fluorescence spectra upon conjugation to biomolecules compared to Cy5 dyes.[7]
-
Cost: this compound is often a more budget-friendly option, making it a suitable choice for routine applications or when the superior performance of Alexa Fluor 647 is not strictly necessary.[6]
Application Focus: Metabolic Labeling of Glycoproteins
A powerful application of this compound is in the field of glycomics, specifically for the metabolic labeling and visualization of sialic acids on cell surface glycoproteins. This process involves the cellular uptake of an unnatural sugar precursor bearing an alkyne group, which is then incorporated into the glycan structure. The alkyne handle can then be selectively tagged with this compound via a click chemistry reaction.
Experimental Protocol: Labeling and Visualization of Sialic Acids
This protocol outlines the metabolic labeling of sialic acids with an alkyne-modified sugar and subsequent fluorescent labeling with this compound using copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Cell culture medium and supplements
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or an alkyne-modified equivalent
-
This compound stock solution (1-10 mM in DMSO)[8]
-
Copper(II) sulfate (B86663) (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., TBTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the alkyne-modified sugar analog (e.g., a final concentration of 25-50 µM) to the cell culture medium.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the sugar into glycoproteins.[9]
-
-
Cell Preparation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes if intracellular labeling is desired.
-
Wash the cells twice with PBS.
-
Block non-specific binding by incubating the cells with blocking buffer for 30 minutes.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the "click" reaction cocktail. For a final volume of 100 µL, mix:
-
This compound to a final concentration of 10-100 µM.[1]
-
CuSO4 to a final concentration of 0.1 mM.[1]
-
TBTA to a final concentration of 128 µM.[1]
-
Freshly prepared sodium ascorbate (B8700270) to a final concentration of 5 mM.[1]
-
Bring the final volume to 100 µL with PBS.
-
-
Remove the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.[9]
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove unreacted reagents.
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~646 nm, Emission: ~662 nm).[1]
-
Experimental Workflow
Signaling Pathway Visualization
This compound can be instrumental in elucidating signaling pathways by enabling the visualization of specific protein modifications or interactions. For instance, if a signaling protein is known to be glycosylated upon activation, the metabolic labeling approach described above can be used to track this modification and its localization within the cell in response to a specific stimulus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. researchgate.net [researchgate.net]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. This compound | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle of Far-Red Azide Dyes: CY5-N3 vs. The Competition
A comprehensive performance comparison of CY5-N3, Alexa Fluor 647 Azide (B81097), and Dy647-Azide for advanced imaging applications.
For researchers, scientists, and drug development professionals working at the cutting edge of cellular and in vivo imaging, the choice of fluorescent probe is paramount. In the realm of bioorthogonal chemistry, azide-functionalized far-red dyes are indispensable tools for labeling and visualizing biomolecules with high precision. This guide provides an objective, data-driven comparison of the widely used this compound (also known as Sulfo-Cyanine5 azide) against its primary competitors: Alexa Fluor 647 azide and Dy647-azide. We will delve into their performance across various imaging platforms, supported by experimental data and detailed protocols.
Performance at a Glance: A Quantitative Comparison
The selection of a fluorescent dye is often a trade-off between brightness, photostability, and cost. The following table summarizes the key photophysical properties of this compound and its alternatives, providing a clear basis for comparison.
| Property | This compound (Sulfo-Cyanine5 azide) | Alexa Fluor 647 Azide | Dy647-Azide |
| Excitation Maximum (nm) | ~646 | ~650 | ~653 |
| Emission Maximum (nm) | ~662 | ~665 | ~672 |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~271,000[1] | ~270,000 | ~250,000[2] |
| Quantum Yield (Φ) | ~0.28[1] | ~0.33[3] | Data not available |
| Brightness (ε x Φ) | ~75,880 | ~89,100 | - |
| Photostability | Good | Excellent | Good |
| Solubility | High in water[1] | High in water | Soluble in water[2] |
Key Takeaways from the Data:
-
Brightness: Alexa Fluor 647 azide exhibits the highest brightness, a product of its high extinction coefficient and quantum yield. This translates to a stronger signal and better sensitivity in imaging experiments.
-
Spectral Properties: All three dyes have similar excitation and emission profiles, making them compatible with standard Cy5 filter sets on most imaging systems.
-
Photostability: Studies comparing the core Cy5 and Alexa Fluor 647 dyes have consistently shown that Alexa Fluor 647 is significantly more resistant to photobleaching. This is a critical advantage for time-lapse imaging and experiments requiring intense laser illumination.
-
Solubility: All three dyes are water-soluble, which is advantageous for biological labeling reactions in aqueous buffers without the need for organic co-solvents.
Visualizing the Workflow: From Labeling to Imaging
The power of these azide-functionalized dyes lies in their ability to be specifically attached to biomolecules of interest through "click chemistry." This allows for precise labeling and subsequent visualization. The following diagram illustrates a general experimental workflow for labeling and imaging a target protein within a cell.
In Focus: The Wnt Signaling Pathway
To illustrate a specific application, we will focus on the Wnt signaling pathway, a critical pathway in development and disease. A key event in this pathway is the stabilization and nuclear translocation of the protein β-catenin. By labeling β-catenin with a fluorescent dye, researchers can visualize its dynamic behavior in real-time.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to compare the performance of this compound and its alternatives.
Protocol 1: Labeling of Cellular Proteins via Click Chemistry for Fluorescence Microscopy
This protocol describes the labeling of a target protein, in this case β-catenin, which has been metabolically engineered to contain an alkyne handle, with an azide-functionalized fluorescent dye.
Materials:
-
Cells expressing the target protein with an incorporated alkyne-containing unnatural amino acid.
-
This compound, Alexa Fluor 647 azide, or Dy647-azide.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Copper ligand (e.g., THPTA).
-
Reducing agent (e.g., sodium ascorbate).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Wash buffer (PBS).
-
Antifade mounting medium.
Procedure:
-
Cell Culture and Labeling: Culture cells expressing your alkyne-modified protein of interest according to standard protocols.
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, mix:
-
1 µL of 10 mM CuSO₄
-
1 µL of 50 mM THPTA
-
1 µL of 10 mM azide-dye stock solution (in DMSO)
-
97 µL of PBS
-
-
Add 1 µL of freshly prepared 100 mM sodium ascorbate (B8700270) to the cocktail immediately before use and mix gently.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslip on a microscope slide using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a Cy5 filter set (e.g., excitation: 620/60 nm, emission: 700/75 nm).
-
To compare photostability, acquire a time-lapse series of images under continuous illumination and measure the decay in fluorescence intensity over time.
-
Protocol 2: Cell Surface Labeling for Flow Cytometry
This protocol is designed for labeling cell surface glycoproteins that have been metabolically labeled with an azide-containing sugar.
Materials:
-
Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz).
-
This compound, Alexa Fluor 647 azide, or Dy647-azide.
-
DBCO-functionalized alkyne (for copper-free click chemistry).
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA).
-
FACS tubes.
Procedure:
-
Cell Preparation: Harvest cells and wash twice with ice-cold flow cytometry staining buffer. Resuspend cells at a concentration of 1 x 10⁶ cells/mL.
-
Copper-Free Click Reaction:
-
Add the DBCO-alkyne-functionalized dye to the cell suspension at a final concentration of 10-50 µM.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells three times with flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes).
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters.
-
Compare the mean fluorescence intensity (MFI) of cells labeled with each of the different dyes to assess relative brightness.
-
Protocol 3: In Vivo Tumor Imaging
This protocol outlines a general procedure for imaging tumors in a mouse model using an antibody labeled with an azide-functionalized dye.
Materials:
-
Tumor-bearing mice.
-
Antibody targeting a tumor-specific antigen, functionalized with an alkyne or azide group.
-
This compound, Alexa Fluor 647 azide, or Dy647-azide.
-
In vivo imaging system (e.g., IVIS).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Probe Preparation: Prepare the fluorescently labeled antibody by performing a click chemistry reaction between the functionalized antibody and the azide-dye in vitro. Purify the labeled antibody to remove excess dye.
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Probe Administration: Inject the fluorescently labeled antibody intravenously (e.g., via tail vein injection). The optimal dose will need to be determined empirically.
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.
-
Use the appropriate excitation and emission filters for the Cy5 channel.
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mouse and dissect the tumor and major organs.
-
Image the dissected organs to quantify the biodistribution of the fluorescent probe.
-
Conclusion
The choice between this compound, Alexa Fluor 647 azide, and Dy647-azide will ultimately depend on the specific requirements of the experiment. For applications demanding the highest sensitivity and photostability, such as single-molecule imaging or long-term live-cell tracking, Alexa Fluor 647 azide is the superior choice due to its exceptional brightness and resistance to photobleaching. This compound remains a cost-effective and reliable option for a wide range of applications, offering good brightness and water solubility. Dy647-azide presents another viable alternative with spectral properties similar to Cy5. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal far-red azide dye for their imaging needs, leading to more robust and reproducible results.
References
Safety Operating Guide
Proper Disposal Procedures for CY5-N3
This document provides essential safety and logistical information for the proper disposal of CY5-N3 (Sulfo-Cyanine5-azide). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory safety protocols.
Hazard Assessment and Identification
This compound is an organic azide (B81097), a class of compounds that are potentially energetic and require careful handling.[1][2] While a supplier Safety Data Sheet (SDS) may classify the pure compound as not hazardous under specific conditions, the presence of the azide functional group necessitates treating all related waste with caution.[3] The primary hazards are associated with the azide group's reactivity.
Key Hazards:
-
Potential for Explosion: Organic azides can be sensitive to heat, light, friction, and pressure, leading to violent decomposition.[1]
-
Formation of Explosive Metal Azides: Azides can react with heavy metals such as lead and copper (often found in plumbing) to form highly shock-sensitive and explosive metal azides.[4][5]
-
Formation of Toxic & Explosive Hydrazoic Acid: Contact with strong acids can produce hydrazoic acid, which is highly toxic, volatile, and explosive.[1][6]
-
Incompatibility with Solvents: Mixing with halogenated solvents (e.g., chloroform, dichloromethane) can form extremely unstable diazidomethane and triazidomethane.[1][6]
Quantitative Stability Assessment
The stability of organic azides can be estimated using established chemical safety rules. These metrics suggest that this compound, due to its large molecular structure, is relatively stable compared to smaller, low-molecular-weight organic azides. However, these are guidelines, and caution remains paramount.
| Metric | Formula / Rule | Calculation for this compound (C₃₆H₄₆N₆O₇S₂) | Result & Interpretation |
| Carbon to Nitrogen Ratio | (N_Carbon + N_Oxygen) / N_Nitrogen | (36 + 7) / 6 ≈ 7.17 | Result > 3 . The compound is considered stable enough for isolation and storage.[1] |
| Rule of Six | At least six carbon atoms per energetic group (e.g., azide). | 36 carbons for one azide group. | Satisfied . The high carbon count provides sufficient dilution to render the compound relatively safe to handle with appropriate care.[1] |
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled in a manner that mitigates risks. The primary method of disposal is through your institution's designated hazardous waste program.
Step 1: Personal Protective Equipment (PPE)
-
Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
Step 2: Waste Segregation and Collection
-
NEVER dispose of this compound or its solutions down the sink.[2][5]
-
Designate a specific, compatible waste container (e.g., a glass or polyethylene (B3416737) bottle) exclusively for this compound waste.
-
Collect all waste streams containing this compound in this container. This includes:
-
Unused or expired solid this compound.
-
Stock solutions and diluted working solutions.
-
The first rinse of any container that held this compound.[7]
-
Contaminated lab supplies (e.g., pipette tips, wipes, gloves).
-
-
Do not use metal instruments like spatulas to handle solid azide waste, as this can lead to the formation of dangerous metal azides.[1][4]
Step 3: Labeling
-
Clearly label the waste container as "HAZARDOUS WASTE: this compound (ORGANIC AZIDE)" .
-
List all chemical constituents, including solvents (e.g., DMSO, water).
-
Affix your institution's official hazardous waste tag.[1][2]
Step 4: Avoid Incompatibles
-
Ensure the designated this compound waste container does not receive any incompatible waste.
-
DO NOT MIX WITH:
Step 5: Storage and Final Disposal
-
Keep the sealed waste container in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight.[1][6]
-
Store it in a designated satellite accumulation area for hazardous waste.
-
Arrange for pickup through your institution's Environmental Health & Safety (EHS) department for final disposal.[1][7]
Disposal Workflow Diagram
Caption: Workflow for the safe collection and disposal of this compound waste.
Experimental Protocols: Chemical Deactivation (for Advanced Users)
Chemical deactivation of azides is a hazardous process that should only be attempted by trained chemists with prior institutional approval and a validated, reaction-specific protocol. The general principle involves converting the azide into a more stable functional group, such as an amine, through reduction.[1] Another method, typically for inorganic azides, involves destruction with nitrous acid.[5]
This document does not provide a specific protocol for the chemical deactivation of this compound. The recommended and safest procedure for all personnel is disposal of the unreacted compound via your institution's EHS hazardous waste program.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. uvic.ca [uvic.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Personal protective equipment for handling CY5-N3
Essential Safety and Handling Guide for CY5-N3
This compound, also known as Sulfo-Cyanine5-azide, is a fluorescent dye widely used in life sciences research for applications such as cell and tissue imaging. While the substance itself is not classified as hazardous, its azide (B81097) functional group necessitates stringent safety protocols due to the potential risks associated with this class of compounds. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure safety when handling this compound, particularly due to its azide component. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile gloves are the minimum requirement. For prolonged contact, consider double-gloving or using thicker gloves. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[1][2] |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles | In situations with a risk of splashes, chemical splash goggles are required. A face shield should be used in addition to goggles when there is a significant risk of splashing.[1][2] |
| Body | Laboratory coat | A long-sleeved lab coat is essential to protect skin and personal clothing from contamination.[1][2] |
| Respiratory | Local exhaust ventilation (fume hood) | Always handle solid this compound and prepare solutions in a certified chemical fume hood to avoid inhaling dust or aerosols.[1][2][3] If engineering controls are insufficient, a respirator may be necessary. |
| Feet | Closed-toe shoes | Protect feet from potential spills.[1] |
Hazard Identification and Handling Protocols
The primary hazard associated with this compound stems from its azide group. Azides can be highly reactive and potentially explosive under certain conditions.[4] Therefore, adherence to the following handling protocols is mandatory.
-
Avoid Contact with Incompatible Materials : Never allow this compound to come into contact with strong acids, strong oxidizing/reducing agents, heavy metals (including their salts), or halogenated solvents.[2][3][4] Contact with acids can form highly toxic and explosive hydrazoic acid.[4]
-
Use Appropriate Utensils : Do not use metal spatulas or other metal utensils to handle this compound, as this can lead to the formation of shock-sensitive metal azides.[2][4] Use plastic or ceramic spatulas instead.[2]
-
Prevent Dust Formation : When working with the powdered form of this compound, handle it carefully in a fume hood to avoid creating dust.[1][3]
-
Solution Preparation : Prepare solutions fresh for each use as the compound is unstable in solution.[5] Use anhydrous DMSO to prepare stock solutions.[5] For aqueous solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use.[5]
-
Storage : Store this compound powder at -20°C, protected from light.[3][6][7] Stock solutions should be stored at -20°C or -80°C in the dark and in aliquots to avoid repeated freeze-thaw cycles.[5][7][8]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek prompt medical attention.[3][9] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. Seek medical attention.[3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
Spill and Waste Disposal Plan
Proper management of spills and waste is essential for laboratory safety and environmental protection.
-
Spill Cleanup :
-
Evacuate and Secure : Clear the area of all personnel and post "do not enter" signs.[2]
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[1][3]
-
Wear PPE : Don appropriate PPE, including respiratory protection, before cleaning up the spill.[1][3]
-
Contain and Absorb : For small spills, absorb with an inert, non-metallic material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[1][3]
-
Decontaminate : Clean the spill area with a suitable solvent like alcohol.[3]
-
-
Waste Disposal :
-
Dedicated Waste Streams : Collect all azide-containing waste, including contaminated materials and solutions, in a designated and clearly labeled container.[2][4]
-
Avoid Incompatibles : Never mix azide waste with acidic waste, heavy metal waste, or halogenated solvents.[2][4]
-
Disposal Protocol : Dispose of all this compound waste through your institution's hazardous waste program. Do not pour azide solutions down the drain.[2]
-
Visual Safety Protocols
To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the standard operating procedure and the emergency response to a spill.
Caption: Standard workflow for safely handling this compound.
Caption: Emergency response procedure for a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. uvic.ca [uvic.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
